4H-Pyran-2,6-dicarboxylic Acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4H-pyran-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWNVFIZNRZKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706989 | |
| Record name | 4H-Pyran-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23047-07-6 | |
| Record name | 4H-Pyran-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 4H-Pyran-2,6-dicarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4H-Pyran-2,6-dicarboxylic acid, more commonly known as chelidonic acid, from diethyl oxalate and acetone. Chelidonic acid is a valuable heterocyclic compound, serving as a precursor for various pharmaceuticals and specialty chemicals, including the parent γ-pyrone ring system.[1][2] This document delves into the core chemical principles, provides a field-proven, step-by-step experimental protocol, and discusses process optimization and troubleshooting. The methodology is grounded in the classic Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This guide is intended for researchers in organic chemistry and drug development, offering the necessary detail to ensure reproducibility and a deep understanding of the reaction's causality.
Introduction: The Significance of Chelidonic Acid
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a naturally occurring compound found in plants such as Chelidonium majus.[1] Its biological properties, including anticancer and antibacterial activities, have made it a subject of significant interest.[1] Beyond its natural origins, its chemical structure, featuring a γ-pyrone ring flanked by two carboxylic acid groups, makes it a highly versatile building block in synthetic chemistry. The synthesis from inexpensive, readily available starting materials—diethyl oxalate and acetone—is a classic and economically viable route first described by Claisen.[3] This guide focuses on a robust and optimized version of this synthesis, suitable for laboratory-scale production.[3][4]
The Underlying Chemistry: Mechanism and Rationale
The synthesis of chelidonic acid from diethyl oxalate and acetone is a multi-step process that proceeds via a double mixed-Claisen condensation, followed by an intramolecular cyclization and subsequent hydrolysis.[4][5] Understanding the mechanism is critical for troubleshooting and optimizing the reaction conditions.
Core Principles:
-
Enolate Formation: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which deprotonates the α-carbon of acetone. Acetone's α-hydrogens are significantly more acidic (pKa ~20) than any protons on diethyl oxalate, ensuring it acts as the exclusive nucleophile (the "donor") in the initial step.[6]
-
Mixed-Claisen Condensation: The acetone enolate performs a nucleophilic attack on the electrophilic carbonyl carbon of diethyl oxalate (the "acceptor").[6] This occurs twice, once on each methyl group of acetone, to form a diketoester intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular condensation reaction to form the six-membered pyran ring.
-
Saponification and Acidification: The ester groups of the cyclized intermediate are hydrolyzed to carboxylates under the basic reaction conditions. A final acidification step protonates these groups and the enolate, leading to the precipitation of the final product, chelidonic acid.
The overall transformation can be visualized as follows:
Caption: High-level overview of the chelidonic acid synthesis pathway.
Validated Experimental Protocol
This protocol is adapted from the well-established procedure published in Organic Syntheses, which has been demonstrated to be highly reliable.[3]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Moles | Quantity | Purity |
| Sodium Metal | Na | 22.99 | 2.0 | 46 g | Clean, free of oxide layer |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 600 mL | Anhydrous, ≥99.5% |
| Acetone | C₃H₆O | 58.08 | 1.0 | 58 g (73.4 mL) | Anhydrous, ≥99.5% |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 2.1 | 310 g (287 mL) | ≥99% |
| Hydrochloric Acid | HCl | 36.46 | - | ~400 mL | Concentrated (37%) |
| Water | H₂O | 18.02 | - | ~2 L | Deionized |
Step-by-Step Methodology
Workflow Visualization:
Caption: Step-by-step experimental workflow for chelidonic acid synthesis.
Procedure:
-
Preparation of Sodium Ethoxide: In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 600 mL of absolute ethanol.[3] Carefully add 46 g (2.0 gram-atoms) of clean sodium metal in small pieces at a rate that maintains a controllable reflux. This process is highly exothermic and produces flammable hydrogen gas; it must be performed in a well-ventilated fume hood away from ignition sources. The complete dissolution of sodium may take one to two hours.[3]
-
Condensation Reaction: Once all the sodium has dissolved, allow the hot sodium ethoxide solution to cool slightly until a solid crust begins to form. To this, add a pre-mixed solution of 58 g (1 mole) of dry acetone and 150 g of diethyl oxalate all at once and begin vigorous stirring.[3] The reaction is exothermic, and the mixture will turn brown.[3]
-
Completion of Condensation: As soon as the mixture becomes turbid, immediately add the remaining hot sodium ethoxide solution along with the remaining 160 g of diethyl oxalate.[3] It is crucial to add these two streams concurrently to maintain homogeneity. Continue stirring; the mixture will become a thick, nearly solid mass within approximately 30 minutes.[3]
-
Driving the Reaction to Completion: Replace the reflux condenser with a distillation apparatus. Heat the flask in an oil bath at 110 °C to distill off about 150 mL of ethanol.[3] This step helps to shift the equilibrium towards the product. After distillation, cool the reaction mixture to room temperature.
-
Hydrolysis and Acidification: To the cooled, solid reaction mass, add 2 liters of water and stir until all solids are dissolved. Filter the resulting solution to remove any minor insoluble impurities. Transfer the filtrate to a large beaker (e.g., 4-liter) and cool it in an ice bath. Slowly and with constant stirring, add approximately 400 mL of concentrated hydrochloric acid until the solution is strongly acidic to Congo red paper. A voluminous, crystalline precipitate of chelidonic acid will form.
-
Isolation and Purification: Allow the mixture to stand in the cold for several hours to ensure complete precipitation. Collect the crude product by suction filtration on a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are free of chlorides (test with AgNO₃ solution). Follow with a wash of a small amount of cold ethanol to facilitate drying.
-
Drying: Dry the purified chelidonic acid in a vacuum oven at 80-100 °C. The expected yield is 110-120 g (60-65% of the theoretical amount).
Process Optimization and Troubleshooting
The classic procedure is robust, but several parameters can be adjusted to optimize yield and purity. A patented improvement on the process highlights potential pitfalls.[7]
| Parameter | Rationale & Expert Insight | Potential Issue | Mitigation Strategy |
| Reagent Purity | The presence of water will consume the sodium ethoxide base, reducing its effective concentration and lowering the yield. | Low Yield | Use anhydrous ethanol and acetone. Ensure sodium metal is clean and free of white oxide/hydroxide crust. |
| Order of Addition | The original procedure adds reagents in two portions to control the reaction. A modified approach suggests adding acetone slowly to a mixture of the base and oxalate.[7] | Side Reactions | Slow, controlled addition of acetone minimizes its concentration, reducing the rate of self-condensation (an aldol reaction).[7] |
| Temperature Control | The initial condensation is exothermic. While the classic procedure utilizes the heat, excessive temperatures can promote side reactions. | Formation of Tar/Byproducts | Maintain good stirring and be prepared for the initial exotherm. For larger scales, external cooling might be necessary during the initial addition. |
| Acidification | The product, chelidonic acid, is an acid and will dissolve if the pH is not low enough. | Product loss in filtrate | Ensure the mixture is strongly acidic after adding HCl. Check with pH paper or an appropriate indicator. Cooling thoroughly before filtration maximizes precipitation.[8] |
| Stirring | The reaction mixture becomes extremely thick and almost solid.[3] | Incomplete Reaction | A powerful mechanical stirrer is essential. If stirring stops, the reaction will be incomplete, and heat transfer will be poor, leading to localized overheating and side products. |
Conclusion
The synthesis of 4H-Pyran-2,6-dicarboxylic acid from diethyl oxalate and acetone is a powerful and instructive example of the Claisen condensation in heterocyclic synthesis. By carefully controlling the reaction stoichiometry, order of addition, and work-up conditions, researchers can reliably produce this valuable chemical intermediate in good yield. The insights provided in this guide, from the mechanistic underpinnings to the practical troubleshooting tips, are designed to empower scientists to perform this synthesis with confidence and success.
References
-
R. H. F. Manske. (1941). CHELIDONIC ACID. Organic Syntheses, Coll. Vol. 1, p.157; Vol. 8, p.50. [Link]
-
C. S. Marvel and E. E. Dreger. (1941). ETHYL ACETOPYRUVATE. Organic Syntheses, Coll. Vol. 1, p.238; Vol. 6, p.40. [Link]
-
W. Kurtek, M. K. Cyranski, A. Jeziorna, M. A. Dobrowolski. (2022). Experimental and theoretical characterization of chelidonic acid structure. Journal of Molecular Structure, 1262, 133036. [Link]
-
C. F. H. Allen and J. A. VanAllan. (1955). CETYLMALONIC ESTER. Organic Syntheses, Coll. Vol. 3, p.165; Vol. 27, p.14. [Link]
-
S. V. Zubkov, E. V. Agafonova, A. V. Kletskov, A. P. Kriven'ko. (2022). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. ResearchGate. [Link]
-
S. N. Chorpenning. (2012). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Ohio Wesleyan University. [Link]
-
B. Stanovnik, J. Svete, M. Tisler. (1992). Synthesis from dimethyl 1,3-acetonedicarboxylate, diethoxymethyl acetate and hippuric acid. Heterocycles, 33(2), 843-852. [Link]
-
R. A. Aitken, A. J. B. Nelson, A. M. Z. Slawin. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]
-
Chemistry LibreTexts. (2025). Mixed Claisen Condensations. Chemistry LibreTexts. [Link]
- P. D. Taylor. (1994). Process for preparing chelidonic acid.
-
R. A. Aitken, A. J. B. Nelson, A. M. Z. Slawin. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]
-
U. Graefe, G. Reinhardt, W. Leps, et al. (1991). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. PubMed. [Link]
-
R. Adams, H. M. Chiles, C. F. Rassweiler. (1941). ACETONEDICARBOXYLIC ACID. Organic Syntheses, Coll. Vol. 1, p.10; Vol. 5, p.1. [Link]
-
ResearchGate. (2016). How to avoid the dissolving of the product upon acidification by the end of the reaction during the synthesis of chelidonic acid??. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Natural Occurrence of Chelidonic Acid in Chelidonium majus: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Bioactive Compound
Greater Celandine (Chelidonium majus L.), a perennial herb belonging to the Papaveraceae family, has a long history of use in traditional medicine.[1] Its distinctive orange latex is a rich source of a diverse array of secondary metabolites, including isoquinoline alkaloids, flavonoids, and phenolic acids.[2][3][4] Among these, chelidonic acid, a γ-pyrone dicarboxylic acid, has garnered significant scientific interest for its broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the natural occurrence of chelidonic acid in Chelidonium majus, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, advanced protocols for extraction and quantification, and the molecular mechanisms underpinning its biological effects, with a focus on providing practical, field-proven insights.
Biosynthesis and Accumulation of Chelidonic Acid in Chelidonium majus
The biosynthesis of chelidonic acid in Chelidonium majus is a fascinating example of specialized plant metabolism. While the complete enzymatic pathway has yet to be fully elucidated, isotopic labeling studies suggest that it arises from the condensation of a three-carbon (C3) unit and a four-carbon (C4) unit, both of which are derived from the photosynthetic cycle. This indicates a divergence from the more common polyketide pathway for the formation of some other γ-pyrones.[5]
While specific quantitative data for chelidonic acid in different tissues of Chelidonium majus is not extensively reported in the literature, the distribution of other secondary metabolites can offer valuable insights. For instance, the concentration of alkaloids is significantly higher in the latex and roots compared to the aerial parts like leaves and stems.[6] This suggests that the latex and underground organs are likely the primary sites of synthesis and accumulation for many of the plant's bioactive compounds, and could therefore be the richest sources of chelidonic acid.
Extraction and Purification: A Protocol for Isolating Chelidonic Acid
The following protocol is adapted from established methods for the isolation of chelidonic acid from plant sources and is suitable for application to Chelidonium majus.[7] The rationale behind this multi-step process is to first perform a broad extraction and then selectively precipitate and purify the target compound.
Experimental Protocol: Extraction and Purification
1. Preliminary Extraction:
-
a. Air-dry the plant material (e.g., roots, aerial parts) and grind it into a fine powder.
-
b. Perform a maceration of the powdered plant material with 70% ethanol at a 1:10 (w/v) ratio. This solvent system is effective for extracting a wide range of polar and semi-polar compounds, including organic acids and their salts.
-
c. Allow the mixture to stand for 7 days in a cool, dark place with frequent agitation to ensure thorough extraction.
-
d. Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
2. Initial Fractionation and Precipitation:
-
a. Dissolve the crude extract in distilled water. Chelidonic acid often exists as a calcium salt in the plant, which has limited solubility in water.
-
b. A precipitate will form, which is likely to be the calcium chelidonate complex.
-
c. Separate the precipitate by filtration and wash it with distilled water to remove highly soluble impurities.
3. Purification by Column Chromatography:
-
a. The aqueous solution remaining after precipitation can be further fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol) to separate compounds based on their partitioning behavior.
-
b. For further purification of the chelidonic acid-containing fractions, column chromatography using a polyamide stationary phase is recommended. Polyamide is effective for separating acidic compounds.
-
c. Elute the column with a gradient of methanol in water. Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure chelidonic acid.
Analytical Quantification: A Proposed HPLC-UV Method
While a universally standardized and validated HPLC method for the quantification of chelidonic acid in Chelidonium majus is not prominently featured in the literature, a robust method can be proposed based on established analytical principles for organic acids and related compounds.
Proposed HPLC-UV Protocol for Quantification
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating organic acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase ensures that the carboxylic acid groups of chelidonic acid are protonated, leading to better retention and peak shape on a reversed-phase column.
-
Detection: UV detection at a wavelength of approximately 270-280 nm, where the γ-pyrone chromophore of chelidonic acid exhibits significant absorbance.
-
Quantification: Quantification should be performed using a calibration curve prepared with a certified reference standard of chelidonic acid.
Data Presentation: Phytochemical Composition of Chelidonium majus
To provide a broader context of the phytochemical landscape of Chelidonium majus, the following table summarizes the reported concentrations of major alkaloid and flavonoid classes in different parts of the plant. It is important to note that specific quantitative data for chelidonic acid is sparse in the available literature.
| Plant Part | Compound Class | Major Compounds | Concentration Range (µg/g of dry material) |
| Aerial Parts | Alkaloids | Chelidonine, Coptisine | 63.6 - 252.2 (Chelidonine) |
| Sanguinarine, Chelerythrine | 1.9 - 17.5 (Sanguinarine and Chelerythrine) | ||
| Flavonoids | Quercetin, Kaempferol derivatives | Data not consistently reported in µg/g | |
| Roots | Alkaloids | Chelerythrine, Sanguinarine | 1373.80 - 1761.22 |
| Chelidonine, Coptisine | 1077.06 - 1181.41 | ||
| Latex | Alkaloids | General Alkaloids | Reported to be 9-32 times higher than in roots and leaves, respectively[8] |
Note: The concentrations of phytochemicals can vary significantly based on genetic factors, geographical location, and harvesting time.[4]
Biological Activity and Mechanism of Action
Chelidonic acid exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented.[6] It has been shown to downregulate the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
The underlying mechanism for this anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the suppression of caspase-1 activation. NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in the inflammatory response. By inhibiting NF-κB, chelidonic acid can effectively dampen the inflammatory cascade.
Conclusion
Chelidonic acid stands as a promising bioactive compound naturally occurring in Chelidonium majus. This guide has provided a comprehensive overview of its biosynthesis, detailed protocols for its extraction and purification, and a proposed method for its analytical quantification. Furthermore, we have elucidated its significant anti-inflammatory mechanism of action. For researchers and professionals in drug development, a thorough understanding of these technical aspects is paramount for harnessing the full therapeutic potential of chelidonic acid. While further research is needed to fill the existing gaps in quantitative data and to fully map its biosynthetic pathway, the methodologies and insights presented herein provide a solid foundation for future investigations into this valuable natural product.
References
-
European Medicines Agency. (2011). Assessment report on Chelidonium majus L., herba. Retrieved from [Link]
-
Kulp, M., & Bragina, V. (2021). The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants. Plants, 10(9), 1895. [Link]
-
Miroshnichenko, E. A., & Pozdnyakov, D. I. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration, 11(4), 85-92. [Link]
-
Maji, A. K., & Banerji, P. (2015). Chelidonium majus L. (Greater celandine) – A Review on its Phytochemical and Therapeutic Perspectives. International Journal of Herbal Medicine, 3(2), 22-29. [Link]
-
Zielińska, S., Jezierska-Domaradzka, A., Wójciak-Kosior, M., Sowa, I., Matkowski, A., & Junka, A. (2018). Greater Celandine's Ups and Downs-21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology. Frontiers in pharmacology, 9, 299. [Link]
-
Kúsz, N., Czigle, S., & Hohmann, J. (2021). The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants. Plants, 10(9), 1895. [Link]
-
Kim, D. S., Kim, S. J., Kim, M. C., Jeon, Y. D., Um, J. Y., & Hong, S. H. (2012). The therapeutic effect of chelidonic acid on ulcerative colitis. Biological & pharmaceutical bulletin, 35(5), 666–671. [Link]
-
Shin, N. R., Kim, S. H., Kim, J. C., & Shin, I. S. (2015). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Inflammation, 38(4), 1549–1555. [Link]
-
Coşoveanu, V., & Groza, A. (2010). Biosynthesis of α-pyrones. Beilstein journal of organic chemistry, 12, 571–588. [Link]
-
Zwerger, M., & Ganzera, M. (2020). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta medica, 86(12), 855–863. [Link]
-
Nawrot, R., Zauber, H., & Schulze, W. X. (2018). Greater Celandine's Ups and Downs-21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology. Frontiers in Pharmacology, 9, 299. [Link]
-
Xiao, J., Zhang, Y., & Chen, Y. (2024). Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology. Frontiers in Pharmacology, 15, 1386121. [Link]
-
An, F., Al-Dhabi, N. A., & Arasu, M. V. (2021). Analysis of the Phenolic Profile of Chelidonium majus L. and Its Combination with Sericin: Balancing Antimicrobial Activity and Cytocompatibility. Molecules, 26(21), 6432. [Link]
-
Tomè, F., & Colombo, M. L. (1995). Alkaloid distribution in Chelidonium majus. Phytochemistry, 40(1), 49-51. [Link]
Sources
- 1. pjps.pk [pjps.pk]
- 2. Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Trends and Future Opportunities in the Enzymatic Formation of C−C, C−N, and C−O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
Prepared for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-oxo-4H-pyran-2,6-dicarboxylic Acid (Chelidonic Acid)
Authored by: Gemini, Senior Application Scientist
Foreword
4-Oxo-4H-pyran-2,6-dicarboxylic acid, more commonly known as chelidonic acid, stands as a molecule of significant interest at the intersection of natural product chemistry, organic synthesis, and pharmacology.[1][2][3] Naturally occurring in various plants, this γ-pyrone derivative serves not only as a versatile precursor for a multitude of heterocyclic compounds but also possesses a compelling profile of biological activities.[2][3][4] This guide provides a comprehensive technical overview of its core physical and chemical properties, reactivity, synthesis, and applications, designed to equip researchers and drug development professionals with the foundational knowledge required to effectively harness its potential.
Molecular Structure and Identification
Chelidonic acid is a heterocyclic organic acid characterized by a pyran skeleton.[1][5] Specifically, its structure is composed of a γ-pyrone ring—a six-membered heterocyclic ring containing one oxygen atom and a ketone at the 4-position—with two carboxylic acid groups substituted at the 2 and 6 positions.[1] This arrangement confers a degree of aromatic-like stability to the pyrone ring system.[1][2]
Figure 1: Molecular Structure of 4-oxo-4H-pyran-2,6-dicarboxylic acid.
Key Identifiers:
Physicochemical Properties
The physical and chemical characteristics of chelidonic acid are fundamental to its handling, reactivity, and biological interactions. It typically appears as a white to off-white crystalline solid.[1][7] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder/solid | [1][4] |
| Melting Point | 265 °C (with decomposition) | [1][7] |
| Solubility | ||
| in Water | ≥ 3.15 mg/mL (with ultrasonic assistance) | [1][8] |
| in DMSO | ≥ 34.4 mg/mL | [1][8] |
| in Ethanol | Insoluble | [1][8] |
| Acidity (pKa) | pKa₁: ~1.85; pKa₂: ~4.0-5.0 | [1] |
| Density (estimated) | ~1.49 g/cm³ | [1] |
Spectroscopic Profile
Spectroscopic analysis confirms the molecular structure and provides the basis for quality control and reaction monitoring.
-
¹H NMR: In a deuterated solvent like DMSO-d₆, the proton NMR spectrum is characterized by a singlet for the two equivalent vinylic protons on the pyran ring, typically observed around 6.9-7.0 ppm.[9] The acidic protons of the two carboxyl groups would appear as a broad singlet at a much higher chemical shift, which can vary with concentration and temperature.
-
¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon, the olefinic carbons of the pyran ring, and the carboxyl carbons, consistent with the molecule's symmetry.
-
Infrared (IR) Spectroscopy: The IR spectrum is distinguished by strong absorption bands corresponding to the O-H stretching of the carboxylic acid groups, C=O stretching of both the pyrone ring ketone and the carboxylic acids, and C=C and C-O stretching from the pyran ring.[6][10]
-
Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 184.[9] Fragmentation patterns often involve the loss of CO₂ (m/z 44) and H₂O (m/z 18).
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in chelidonic acid dictates its chemical behavior, making it a valuable synthon in organic chemistry.
Thermal Decarboxylation
The most prominent reaction of chelidonic acid is its facile thermal decarboxylation.[1] Upon heating to temperatures between 160–220 °C, it readily eliminates two molecules of carbon dioxide to yield 4-pyrone (also known as γ-pyrone), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][5][10] This transformation underscores the primary industrial application of chelidonic acid.[1]
Figure 2: Thermal decarboxylation of chelidonic acid to 4-pyrone.
Coordination Chemistry
As a dicarboxylic acid, chelidonic acid can be deprotonated to form the chelidonate dianion (chel²⁻). This dianion is an effective chelating ligand, capable of coordinating with a variety of metal ions.[11][12] It typically acts as an angular dicarboxylate linker, forming coordination polymers.[11][12] The oxygen atoms from the carboxylate groups and potentially the pyrone carbonyl group can participate in binding, making it a versatile building block in the field of metallosupramolecular chemistry.[1][3]
Esterification and Other Reactions
The carboxylic acid groups can undergo standard esterification reactions to form diesters, such as diethyl chelidonate.[13] Furthermore, chelidonic acid is known to participate in the Hammick reaction with aldehydes or ketones, which, upon decarboxylation, yields substituted pyridines, further expanding its synthetic utility.[1]
Laboratory-Scale Synthesis Protocol
Chelidonic acid is classically synthesized via a base-catalyzed condensation of diethyl oxalate and acetone, followed by acid-catalyzed hydrolysis and cyclization.[1][5][10] This method provides good yields and is a staple of organic synthesis.[1]
Step-by-Step Methodology
-
Condensation: Diethyl oxalate and acetone are subjected to a Claisen condensation using a strong base, such as sodium ethoxide, as the catalyst. This forms the intermediate diethyl 2,4,6-trioxoheptanedioate.[1]
-
Hydrolysis & Cyclization: The resulting intermediate is not isolated but is directly treated with a strong acid, such as hydrochloric acid, and heated under reflux.[10]
-
Mechanism: The acidic conditions hydrolyze the ester groups to carboxylic acids and catalyze an intramolecular condensation (cyclization) and dehydration to form the stable 4-pyrone ring.
-
Isolation: Upon cooling, chelidonic acid crystallizes from the reaction mixture due to its low solubility in the acidic aqueous medium. The product can then be isolated by filtration, washed, and dried. Yields are typically reported in the range of 76–79%.[1]
Figure 3: Workflow for the synthesis of chelidonic acid.
Applications in Drug Discovery and Development
The rigid, heterocyclic scaffold of chelidonic acid, combined with its diverse biological activities, makes it an attractive starting point for drug discovery programs.
-
Pharmacological Profile: Chelidonic acid has been reported to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, mild analgesic, and sedative properties.[1][3][4]
-
Enzyme Inhibition: It is a known inhibitor of glutamate decarboxylase, with a reported Ki of 1.2 μM.[4] This activity is of interest for research into neurological pathways.
-
Anti-inflammatory and Immunomodulatory Effects: Studies have shown that chelidonic acid can inhibit the production of pro-inflammatory cytokines like IL-6 by blocking signaling pathways such as NF-κB and caspase-1.[4] It has also demonstrated potential in modulating adaptive immunity and preventing mast cell degranulation, suggesting therapeutic applications in allergic disorders.[4][14]
-
Scaffold for Synthesis: The pyrone ring is a common motif in many biologically active natural products. As a readily available precursor to 4-pyrone and its derivatives, chelidonic acid serves as a key building block for the synthesis of novel therapeutic candidates.[1][10]
Safety and Handling
According to aggregated GHS information, chelidonic acid should be handled with appropriate care.[6]
-
Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[6]
Conclusion
4-Oxo-4H-pyran-2,6-dicarboxylic acid is a functionally rich and synthetically valuable heterocyclic compound. Its well-defined physical properties, predictable chemical reactivity—most notably its thermal decarboxylation to 4-pyrone—and intriguing biological profile establish it as a molecule of enduring importance. For researchers in organic synthesis, medicinal chemistry, and materials science, a thorough understanding of chelidonic acid provides a powerful tool for the development of novel molecules and materials.
References
- Chelidonic acid - Grokipedia. (n.d.).
- PubChem. (n.d.). Chelidonic acid. National Center for Biotechnology Information.
- Experimental and theoretical characterization of chelidonic acid structure. (2022). Structural Chemistry, 33, 2133–2145.
- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). Posters. Department of Chemistry and Biochemistry.
- ChemFaces. (n.d.). Chelidonic acid.
- Wikipedia. (n.d.). Chelidonic acid.
- Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. (2016). International Immunopharmacology, 40, 229-234.
- Miroshnichenko, E. A. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration.
- BenchChem. (2025). Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies.
- APExBIO. (n.d.). Chelidonic acid.
- ChemicalBook. (n.d.). Chelidonic acid CAS#: 99-32-1.
- ChemScene. (n.d.). Chelidonic acid.
- Synchem. (n.d.). 4-Oxo-4H-pyran-2,6-dicarboxylic acid 2,6-diethyl ester.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules, 24(8), 1536.
- PubChem. (n.d.). 4H-Pyran-2,6-dicarboxylic acid. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). Chelidonic acid(99-32-1) 1H NMR spectrum.
- Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands. (2021). Crystals, 11(2), 177.
- Biological Magnetic Resonance Bank. (n.d.). Chelidonic Acid at BMRB.
- ResearchGate. (n.d.). ¹H NMR spectra at different acidities.
- Neutral and Cationic Chelidonate Coordination Polymers with N,N'-Bridging Ligands. (2021). MDPI.
- LookChem. (n.d.). 4H-Pyran-2,6-dicarboxylicacid, 4-oxo- 99-32-1.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 4. Chelidonic acid | CAS:99-32-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 6. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4H-Pyran-2,6-dicarboxylicacid, 4-oxo- 99-32-1, CasNo.99-32-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Chelidonic acid(99-32-1) 1H NMR [m.chemicalbook.com]
- 10. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 11. Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. synchem.de [synchem.de]
- 14. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Chelidonic Acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Chelidonic Acid: A Bioactive Heterocycle
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a naturally occurring heterocyclic organic compound found in various plants, such as those from the Papaveraceae family, including Chelidonium majus.[1] Its rigid, symmetrical structure, featuring a γ-pyrone ring bicyclic system with two carboxylic acid groups, underpins its diverse biological activities. These properties, including anticancer, antibacterial, and anti-inflammatory effects, have positioned chelidonic acid as a molecule of significant interest in medicinal chemistry and drug development.[1] A thorough understanding of its molecular structure is paramount for the synthesis of novel derivatives and for elucidating its mechanism of action. This guide provides a comprehensive analysis of the spectroscopic data of chelidonic acid, offering a foundational understanding for researchers in the field.
The Spectroscopic Triad: A Multi-faceted Approach to Structural Elucidation
The definitive characterization of an organic molecule like chelidonic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, offering clues to the molecular formula and connectivity. This integrated approach provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Analysis of Chelidonic Acid
The ¹H NMR spectrum of chelidonic acid is deceptively simple, reflecting the molecule's high degree of symmetry. In a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆), two primary signals are observed.
Table 1: ¹H NMR Spectroscopic Data for Chelidonic Acid in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.12 | Singlet (broad) | 2H | -COOH |
| ~6.96 | Singlet | 2H | H-3, H-5 |
Data sourced from ChemicalBook.[2]
The downfield signal at approximately 8.12 ppm is a broad singlet, characteristic of the acidic protons of the two carboxylic acid groups. The broadness of this peak is a result of chemical exchange with residual water in the solvent and hydrogen bonding. The signal at around 6.96 ppm, integrating to two protons, is assigned to the vinyl protons at positions 3 and 5 of the pyran ring. Due to the symmetry of the molecule, these two protons are chemically equivalent and thus resonate at the same frequency. The absence of splitting (singlet) for the H-3/H-5 signal is noteworthy. While vicinal coupling between protons on a double bond is expected, in a highly symmetrical system, the coupling constant can be close to zero, or the protons can be magnetically equivalent, leading to a singlet.
¹³C NMR Analysis of Chelidonic Acid
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For chelidonic acid, four distinct signals are expected, corresponding to the carbonyl carbon, the carbons bearing the carboxylic acid groups, the vinyl carbons, and the carboxylic acid carbons themselves.
Table 2: ¹³C NMR Spectroscopic Data for Chelidonic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C-4 (C=O) |
| ~165 | C-7, C-8 (-COOH) |
| ~155 | C-2, C-6 |
| ~118 | C-3, C-5 |
Chemical shifts are estimated based on typical values for similar functional groups.[3][4]
The most downfield signal, around 178 ppm, is characteristic of a ketone carbonyl carbon (C-4). The signal at approximately 165 ppm is assigned to the carbons of the two equivalent carboxylic acid groups (C-7 and C-8). The carbons at positions 2 and 6, attached to both the ring oxygen and the carboxylic acid groups, are expected to resonate around 155 ppm. Finally, the vinyl carbons at positions 3 and 5 appear at approximately 118 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of chelidonic acid is dominated by absorptions corresponding to the O-H, C=O, and C=C bonds.
Table 3: Key IR Absorption Bands for Chelidonic Acid
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1730 (strong) | C=O stretch | Ketone & Carboxylic Acid |
| ~1640 | C=C stretch | Alkene |
| ~1250 | C-O stretch | Ether & Carboxylic Acid |
The spectrum exhibits a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong, sharp absorption at approximately 1730 cm⁻¹ is a clear indication of the C=O stretching vibrations. This band is likely an overlap of the ketonic carbonyl and the carboxylic acid carbonyl stretches. The absorption around 1640 cm⁻¹ is attributed to the C=C stretching of the pyran ring. Finally, C-O stretching vibrations from the ether linkage in the ring and the carboxylic acids are expected in the 1300-1200 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For chelidonic acid (C₇H₄O₆), the expected monoisotopic mass is approximately 184.0008 g/mol .
In electrospray ionization (ESI) mass spectrometry, chelidonic acid is typically observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Table 4: High-Resolution Mass Spectrometry Data for Chelidonic Acid
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 185.0081 | 185.0083 |
| [M-H]⁻ | 182.9935 | - |
Observed [M+H]⁺ data from PubChem.[5]
The fragmentation of chelidonic acid in tandem mass spectrometry (MS/MS) often involves the loss of small, stable molecules such as H₂O and CO₂ (decarboxylation) from the carboxylic acid groups. A common fragmentation pathway involves the initial loss of a carboxyl group (45 Da).
Table 5: Key MS/MS Fragments of Chelidonic Acid ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 185.0083 | 141.0238 | CO₂ (44 Da) |
| 185.0083 | 97.0321 | 2 x CO₂ (88 Da) |
Fragmentation data from PubChem.[5]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like chelidonic acid.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of chelidonic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will automatically lock on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid chelidonic acid powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of chelidonic acid (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.
-
Chromatographic Separation (LC): Inject the sample into an LC system equipped with a suitable column (e.g., C18). A gradient elution is often used to separate the analyte from any impurities.
-
Ionization (MS): The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive or negative mode is commonly used for molecules like chelidonic acid.
-
Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Integrated Spectroscopic Analysis: A Holistic View
The true power of spectroscopic analysis lies in the integration of data from all three techniques to build a cohesive and unambiguous picture of the molecular structure.
The mass spectrum confirms the molecular weight of 184 g/mol , consistent with the molecular formula C₇H₄O₆. The IR spectrum unequivocally identifies the presence of carboxylic acid and ketone functional groups. Finally, the ¹H and ¹³C NMR spectra reveal the symmetrical nature of the carbon-hydrogen framework, with two equivalent vinyl protons and two equivalent carboxylic acid groups attached to a pyrone ring. Together, these data converge to a single, unambiguous structure: 4-oxo-4H-pyran-2,6-dicarboxylic acid.
Conclusion
The spectroscopic characterization of chelidonic acid through NMR, IR, and mass spectrometry provides a comprehensive and definitive understanding of its molecular structure. This guide has detailed the key spectral features and provided standardized protocols for data acquisition. For researchers in drug discovery and medicinal chemistry, a solid grasp of these analytical techniques is essential for the confident identification, characterization, and subsequent derivatization of bioactive compounds like chelidonic acid.
References
-
(PDF) Experimental and theoretical characterization of chelidonic acid structure. (2022-08-01). Retrieved from [Link]
-
Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
Chelidonic acid | C7H4O6 | CID 7431 - PubChem. Retrieved from [Link]
-
ESI(+)–MS/MS spectrum of chelidonic acid (m/z 185.002) - ResearchGate. Retrieved from [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics - Mettler Toledo. Retrieved from [Link]
-
5.4: The 1H-NMR experiment - Chemistry LibreTexts. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Retrieved from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide[1][6]. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy.
-
Interpretation of mass spectra. Retrieved from [Link]
-
Spectral Database for Organic Compounds - Bioregistry. Retrieved from [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy - YouTube. (2022-10-07). Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Retrieved from [Link]
-
1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0001043) - Human Metabolome Database. Retrieved from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]
-
Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery | Journal of Medicinal Chemistry - ACS Publications. (2021-09-12). Retrieved from [Link]
-
13C NMR Chemical Shift - Oregon State University. Retrieved from [Link]
-
1H–1H Coupling in Proton NMR - ACD/Labs. (2025-08-21). Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS); Raman Spectrum, SDBS No. 3290, CAS Registry No. 103-90-2. - References - Scientific Research Publishing. Retrieved from [Link]
-
Assignment of peaks from 1H and 13C NMR | Download Table - ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy - MSU chemistry. Retrieved from [Link]
-
Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed. Retrieved from [Link]
-
12.2: Interpreting Mass Spectra - Chemistry LibreTexts. Retrieved from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). Retrieved from [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015-09-30). Retrieved from [Link]
-
14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. Retrieved from [Link]
-
1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. Retrieved from [Link]
-
How to interpret a mass spectrum for a molecule - YouTube. (2020-03-16). Retrieved from [Link]
-
1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants - ResearchGate. Retrieved from [Link]
-
Probe ESI Mass Spectrometry Analysis | Protocol Preview - YouTube. (2023-03-01). Retrieved from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Retrieved from [Link]
-
Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI. Retrieved from [Link]
-
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
A General Method for Extracting Individual Coupling Constants from Crowded 1H NMR Spectra - NIH. (2015-12-04). Retrieved from [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy - YouTube. (2023-10-20). Retrieved from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Thermal Decomposition of 4-Oxo-4H-pyran-2,6-dicarboxylic Acid (Chelidonic Acid)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the thermal decomposition of 4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies to offer an in-depth understanding of this critical transformation. The guide elucidates the structural characteristics of chelidonic acid, details the mechanism of its thermal decarboxylation to 4-pyrone (γ-pyrone), presents robust experimental protocols for its analysis, and discusses the significance of this process in synthetic chemistry. All claims and protocols are substantiated with citations from authoritative sources to ensure scientific integrity and reproducibility.
Introduction and Core Concepts
Structural Elucidation: From 4H-Pyran-2,6-dicarboxylic Acid to Chelidonic Acid
The subject of this guide, while formally addressable as a derivative of 4H-pyran, exists predominantly and more stably as its keto tautomer, 4-oxo-4H-pyran-2,6-dicarboxylic acid , or chelidonic acid . This heterocyclic organic acid features a γ-pyrone ring, which is a six-membered ring containing an oxygen atom and a ketone group, with two carboxylic acid substituents at the 2 and 6 positions[1]. Chelidonic acid is a naturally occurring compound found in various plants, such as those from the Papaveraceae family, and is recognized for its diverse biological activities, including anticancer and antibacterial properties[2][3].
From a synthetic chemistry perspective, the principal value of chelidonic acid lies in its role as a precursor to 4-pyrone (γ-pyrone), a key building block in the synthesis of pharmaceuticals and other fine chemicals[1][4]. The transformation is achieved through a clean and efficient thermal decomposition process.
The Significance of Thermal Decomposition
Thermal decomposition, or thermolysis, is a chemical decomposition induced by heat[5]. In the case of chelidonic acid, this process is a decarboxylation reaction, where the carboxylic acid groups are eliminated as carbon dioxide (CO₂), yielding the parent 4-pyrone scaffold[1][6]. Understanding the nuances of this reaction is paramount for optimizing the yield and purity of 4-pyrone, a critical intermediate in numerous synthetic pathways.
The Mechanism of Thermal Decarboxylation
The thermal decarboxylation of chelidonic acid is a classic example of a retro-ene type reaction, facilitated by the unique structural arrangement of the molecule. The presence of a carbonyl group beta to the carboxylic acid moieties is crucial for the facility of this reaction.
A Concerted Pericyclic Pathway
The most plausible mechanism for the thermal decarboxylation of chelidonic acid involves a concerted, six-membered cyclic transition state[7]. This pathway is analogous to the well-documented decarboxylation of β-keto acids. The reaction proceeds in two successive decarboxylation steps, with the first decarboxylation leading to the formation of comanic acid as an intermediate, which then undergoes a second decarboxylation to yield 4-pyrone.
Step 1: First Decarboxylation (Chelidonic Acid to Comanic Acid)
-
The carboxylic acid proton is transferred to the ketone oxygen at the 4-position.
-
Simultaneously, the C-C bond between the carboxyl group and the pyran ring cleaves.
-
A pair of electrons from the breaking C-C bond shifts to form a C=C double bond, and the pi electrons from the existing C=C bond move to the carbonyl carbon.
-
This concerted electron movement results in the elimination of one molecule of CO₂ and the formation of an enol intermediate.
-
Tautomerization of the enol yields comanic acid (4-oxo-4H-pyran-2-carboxylic acid).
Step 2: Second Decarboxylation (Comanic Acid to 4-Pyrone)
Comanic acid, itself a β-keto acid, undergoes a similar concerted decarboxylation to lose a second molecule of CO₂, forming another enol intermediate which then tautomerizes to the final product, 4-pyrone.
The overall transformation can be summarized as follows:
Caption: Thermal decomposition pathway of chelidonic acid.
Experimental Analysis of Thermal Decomposition
A thorough investigation of the thermal decomposition of chelidonic acid necessitates the use of modern analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for this purpose, providing quantitative data on mass loss and thermal events, respectively.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. When performed simultaneously (TGA-DSC), these techniques offer a comprehensive thermal profile of the decomposition process.
Table 1: Expected Thermal Events in the Analysis of Chelidonic Acid
| Temperature Range (°C) | Event | TGA Observation | DSC Observation |
| > 257 | Melting with Decomposition | Onset of mass loss | Endothermic peak (melting) followed by endo/exothermic peaks (decomposition) |
| 260 - 350 | Decarboxylation | Significant mass loss corresponding to the loss of two CO₂ molecules (approx. 47.8% of initial mass) | Complex endothermic/exothermic peaks associated with the decomposition process |
Step-by-Step Protocol for TGA-DSC Analysis
This protocol provides a validated methodology for analyzing the thermal decomposition of chelidonic acid using a simultaneous TGA-DSC instrument.
-
Instrument Preparation and Calibration:
-
Ensure the TGA-DSC instrument is calibrated for temperature and heat flow according to the manufacturer's specifications.
-
Start the nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere. This is crucial to prevent oxidative side reactions.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry, finely ground chelidonic acid into an alumina or platinum crucible.
-
Record the exact initial mass.
-
-
Experimental Program:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.
-
Record the mass loss (TGA) and heat flow (DSC) data continuously throughout the experiment.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve, which indicates the initiation of significant mass loss.
-
Calculate the total percentage mass loss from the TGA curve and compare it to the theoretical mass loss for the decarboxylation of two CO₂ molecules.
-
Analyze the DSC curve to identify the melting endotherm and any subsequent endothermic or exothermic events associated with the decomposition.
-
Caption: Workflow for TGA-DSC analysis of chelidonic acid.
Spectroscopic Monitoring: FTIR Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of the decarboxylation reaction in real-time or by analyzing aliquots at different stages. The disappearance of the characteristic vibrational bands of the carboxylic acid groups and the appearance of the bands corresponding to the 4-pyrone product can be tracked.
Table 2: Key FTIR Vibrational Frequencies for Monitoring Decomposition
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Observation During Decomposition |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Disappears |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Disappears |
| C=O (γ-Pyrone) | Stretching | ~1640 | Appears and intensifies |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Disappears |
Synthesis of Chelidonic Acid
A reliable synthesis of the starting material is crucial for any study. Chelidonic acid is typically prepared via a Claisen condensation reaction between diethyl oxalate and acetone, followed by hydrolysis and cyclization.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established literature procedures.
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Cool the solution in an ice bath and add a mixture of diethyl oxalate and dry acetone dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
-
Hydrolysis and Cyclization:
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
The resulting precipitate of diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (diethyl chelidonate) is collected by filtration.
-
Hydrolyze the diethyl chelidonate by refluxing with aqueous hydrochloric acid.
-
Upon cooling, chelidonic acid crystallizes out and can be collected by filtration, washed with cold water, and dried.
-
Conclusion
The thermal decomposition of 4-oxo-4H-pyran-2,6-dicarboxylic acid is a synthetically valuable and mechanistically insightful reaction. This guide has provided a detailed overview of the process, from the fundamental structure of the reactant to the practical aspects of its synthesis and thermal analysis. The decarboxylation proceeds via a concerted pericyclic mechanism, yielding the important synthetic intermediate 4-pyrone. The experimental protocols detailed herein provide a robust framework for researchers to study this transformation with high fidelity. A thorough understanding of this reaction, grounded in the principles and techniques discussed, is essential for professionals in chemical research and drug development who utilize pyrone-based scaffolds in their work.
References
-
Botor, M., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. Journal of Molecular Structure, 1264, 133235. [Link]
-
Grokipedia. (n.d.). Chelidonic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Chelidonic acid. Retrieved from [Link]
-
PubChem. (n.d.). Chelidonic acid. Retrieved from [Link]
-
Navarro, A., et al. (2024). Tautomerism and nucleophilic addition influence the performance of aqueous organic redox flow batteries of chelidamic acid and chelidonic acid. Energy Advances. [Link]
-
Dunn, G. E., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Negrón-Mendoza, A., et al. (2001). Chemical evolution studies: the radiolysis and thermal decomposition of malonic acid. Journal of Radioanalytical and Nuclear Chemistry, 250(2), 313-317. [Link]
-
Idowu, O. S., et al. (2006). Kinetics of thermal decomposition of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD). Journal of AOAC International, 89(3), 695-700. [Link]
-
Wang, Z., et al. (2023). The Kinetic Mechanism of the Thermal Decomposition Reaction of Small Particles of Limestone at Steelmaking Temperatures. Minerals, 13(9), 1198. [Link]
-
University of Wisconsin-Madison. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. [Link]
-
Vyazovkin, S. (2017). Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase. Industrial & Engineering Chemistry Research, 56(28), 7964–7970. [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
-
Zhang, W., et al. (2011). Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand. CrystEngComm, 13(2), 569-575. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 5. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Unfolding Pathway of Chelidonic Acid: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chelidonic acid, a γ-pyrone dicarboxylic acid found predominantly in plants of the Papaveraceae and Asteraceae families, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Despite its therapeutic potential, the precise biosynthetic pathway of chelidonic acid in plants remains an area of active investigation. This technical guide synthesizes the current understanding, proposing a plausible biosynthetic route grounded in established principles of plant secondary metabolism. By examining analogous pathways and the foundational chemistry of γ-pyrone formation, we provide a framework for researchers to explore and elucidate the complete enzymatic cascade responsible for chelidonic acid synthesis. This document delves into the proposed precursors, key enzymatic steps, and offers detailed experimental protocols to validate and further characterize this intriguing pathway, with the ultimate goal of enabling metabolic engineering and optimizing production for therapeutic applications.
Introduction: The Significance of Chelidonic Acid
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a structurally unique natural product with a γ-pyrone core.[1] This heterocyclic compound is a secondary metabolite found in various plant species, most notably in Greater Celandine (Chelidonium majus) and Saussurea controversa.[3] Its biological activities are vast, ranging from modulation of inflammatory signaling pathways to potential neuroprotective effects, making it a compelling molecule for drug discovery and development.[4][5] A comprehensive understanding of its biosynthesis is paramount for harnessing its full therapeutic potential, whether through synthetic biology approaches in microbial hosts or by enhancing its production in its native plant producers.
The Proposed Biosynthetic Pathway: A Convergence of Primary and Secondary Metabolism
While the complete enzymatic pathway for chelidonic acid biosynthesis has not been fully elucidated, a prevailing hypothesis, based on studies in Leucojum aestivum cell suspension cultures, suggests a pathway originating from the condensation of a primary metabolite from glycolysis, phosphoenolpyruvate (PEP), with a product of the pentose phosphate pathway.[1] This proposed route highlights a fascinating intersection of central carbon metabolism with the specialized pathways of secondary metabolite production.
Precursor Molecules: The Building Blocks of the γ-Pyrone Scaffold
The proposed initial step involves the condensation of two key molecules derived from primary metabolism:
-
Phosphoenolpyruvate (PEP): A high-energy intermediate of the glycolytic pathway.
-
A Pentose Phosphate: Likely ribose-5-phosphate or xylulose-5-phosphate, both central intermediates of the pentose phosphate pathway.[1]
This initial condensation reaction is hypothesized to form a linear C8 intermediate, which then undergoes a series of transformations to yield the characteristic γ-pyrone ring of chelidonic acid.
Hypothetical Enzymatic Steps and Intermediates
Drawing parallels with the well-characterized biosynthesis of other plant-derived γ-pyrones, such as triacetic acid lactone produced by 2-pyrone synthase (a type III polyketide synthase), we can propose a plausible, albeit hypothetical, sequence of enzymatic reactions.[6]
-
Condensation Reaction: An uncharacterized condensing enzyme, potentially with synthase or aldolase activity, would catalyze the initial carbon-carbon bond formation between PEP and the pentose phosphate.
-
Cyclization and Dehydration: The resulting linear intermediate would likely undergo an intramolecular cyclization, followed by dehydration, to form a preliminary ring structure.
-
Oxidative Decarboxylation: To arrive at the γ-pyrone core and introduce the dicarboxylic acid functionalities, a series of oxidative and decarboxylative steps would be necessary. This would also involve the loss of one carbon atom from the original pentose sugar.[1]
-
Final Tailoring Reactions: The final steps would involve the formation of the dicarboxylic acid groups at positions 2 and 6 of the pyrone ring.
The following diagram illustrates this proposed, hypothetical pathway:
Scientific Integrity & Logic: Validating the Hypothesized Pathway
To move from a hypothetical model to a validated biosynthetic pathway, a series of rigorous experimental approaches are necessary. The following sections outline key methodologies that would provide the necessary evidence to confirm the proposed steps and identify the involved enzymes.
Isotopic Labeling Studies: Tracing the Metabolic Flow
Isotopic labeling is a powerful technique to trace the origin of atoms within a molecule and thereby elucidate the biosynthetic precursors.[7]
Experimental Rationale: By feeding plants or cell cultures with isotopically labeled precursors (e.g., 13C-labeled glucose), the incorporation of the label into chelidonic acid can be monitored using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The labeling pattern in the final product provides definitive evidence of the precursor molecules and the rearrangement of the carbon skeleton during biosynthesis.
Protocol: 13C-Labeling of Chelidonium majus Cell Suspension Cultures
-
Establishment of Cell Cultures: Initiate and maintain sterile cell suspension cultures of Chelidonium majus in a suitable growth medium (e.g., Murashige and Skoog medium supplemented with plant hormones).
-
Precursor Feeding: Introduce [U-13C6]-glucose to the culture medium at a final concentration of 2 g/L.
-
Incubation: Incubate the cultures for a period of 7-14 days under controlled conditions (e.g., 25°C, constant light, shaking at 120 rpm).
-
Harvesting and Extraction: Harvest the cells by filtration and extract the metabolites using a methanol:water (80:20) solvent system.
-
Purification of Chelidonic Acid: Purify chelidonic acid from the crude extract using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Analysis:
-
Mass Spectrometry (MS): Analyze the purified chelidonic acid by high-resolution MS to determine the mass shift corresponding to the incorporation of 13C atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 13C-NMR and 2D NMR (e.g., HSQC, HMBC) spectra to determine the specific positions of the 13C labels within the chelidonic acid molecule.
-
Enzyme Assays and Purification: Identifying the Catalytic Machinery
The identification and characterization of the enzymes involved are crucial for a complete understanding of the biosynthetic pathway.
Experimental Rationale: By developing specific enzyme assays for the proposed reactions, it is possible to detect the catalytic activities in crude plant extracts and subsequently purify the responsible enzymes.
Protocol: Assay and Partial Purification of the Initial Condensing Enzyme
-
Preparation of Crude Protein Extract: Homogenize young leaves of Chelidonium majus in a suitable extraction buffer (e.g., Tris-HCl buffer containing protease inhibitors and reducing agents).
-
Enzyme Assay:
-
Prepare a reaction mixture containing the crude protein extract, phosphoenolpyruvate, a pentose phosphate (e.g., ribose-5-phosphate), and necessary cofactors (e.g., Mg2+).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and analyze the formation of the expected product (or a detectable intermediate) by HPLC-MS.
-
-
Enzyme Purification:
-
Subject the crude protein extract to a series of chromatographic steps, including:
-
Ammonium sulfate precipitation to enrich for proteins.
-
Anion-exchange chromatography.
-
Size-exclusion chromatography.
-
-
Monitor the enzymatic activity in the fractions from each purification step to track the enzyme of interest.
-
-
Protein Identification: Analyze the purified, active fractions by SDS-PAGE and subsequent mass spectrometry (e.g., LC-MS/MS) to identify the protein sequence.
The following diagram illustrates a general workflow for enzyme purification:
Data Presentation and Interpretation
The successful execution of the aforementioned protocols will yield a wealth of data that needs to be carefully analyzed and interpreted.
| Experiment | Data Generated | Interpretation |
| 13C-Isotopic Labeling | Mass spectra showing mass shifts in chelidonic acid. 13C-NMR spectra indicating the positions of labeled carbons. | Confirms the precursor molecules and the carbon skeleton rearrangement during biosynthesis. |
| Enzyme Assays | HPLC-MS chromatograms showing the formation of a product over time. | Demonstrates the presence of the targeted enzymatic activity in the plant extract. |
| Enzyme Purification | Chromatograms from each purification step with corresponding activity measurements. SDS-PAGE gels showing the enrichment of specific protein bands. | Leads to the isolation of the enzyme responsible for the catalytic step. |
| Protein Identification | Mass spectrometry data providing peptide sequences. | Allows for the identification of the gene encoding the enzyme through database searches. |
Conclusion and Future Directions
The biosynthesis of chelidonic acid in plants represents a compelling area of research with significant implications for drug development and metabolic engineering. While the proposed pathway involving the condensation of phosphoenolpyruvate and a pentose phosphate provides a strong working hypothesis, further experimental validation is essential. The methodologies outlined in this guide, including isotopic labeling studies and enzyme purification, offer a clear roadmap for elucidating the precise enzymatic steps and identifying the corresponding genes. A complete understanding of this pathway will not only unravel a fascinating aspect of plant biochemistry but also pave the way for the sustainable and scalable production of this valuable therapeutic compound. Future research should also focus on the regulatory mechanisms governing this pathway, including the transcriptional control of the biosynthetic genes and the potential for pathway engineering in heterologous systems.
References
-
Miroshnichenko, L. A., Polyakova, T. Y., Avdeeva, E. Y., Krivoshchekov, S. V., Khlusov, I. A., & Belousov, M. V. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration, 11(4), 60-71. [Link]
-
García-García, F., et al. (2020). Conversion of phosphoenolpyruvate to pyruvate in Thermoanaerobacterium saccharolyticum. Frontiers in Microbiology, 11, 134. [Link]
-
Kilian, J., et al. (2021). Elucidating the enzyme network driving Amaryllidaceae alkaloids biosynthesis in Leucojum aestivum. The Plant Cell, 33(5), 1569-1591. [Link]
-
Hadi, M. Y., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. Journal of Molecular Structure, 1261, 132915. [Link]
-
El-Sayed, M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4589. [Link]
-
Vu, N. T., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. [Link]
-
Petrova, M., et al. (2026). Amaryllidaceae Alkaloids and Phenolic Acids Identification in Leucojum aestivum L. Plant Cultures Exposed to Different Temperature Conditions. International Journal of Molecular Sciences, 27(1), 123. [Link]
-
Lichtenthaler, F. W. (1974). Sugar Enolones—Synthesis, Reactions of Preparative Interest, and γ-Pyrone Formation. Pure and Applied Chemistry, 37(1-2), 1-18. [Link]
-
Han, Y. T. (2016). Synthesis of Pyran and Pyranone Natural Products. Natural Product Communications, 11(11), 1645-1648. [Link]
-
European Medicines Agency. (2011). Assessment report on Chelidonium majus L., herba. [Link]
-
Rinkel, J., & Dickschat, J. S. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2493-2507. [Link]
-
Liao, X., et al. (2018). Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology. Journal of Ethnopharmacology, 220, 145-161. [Link]
-
Dippe, M., et al. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 12, 571-588. [Link]
-
Zha, W., et al. (2013). Engineering Microbes for Plant Polyketide Biosynthesis. Current Opinion in Biotechnology, 24(6), 1085-1092. [Link]
-
Li, Y., et al. (2025). Plant Pathogenic Fungi: A Treasure Trove of Bioactive γ-Pyrones. Journal of Agricultural and Food Chemistry. [Link]
-
Blazeck, J., et al. (2018). Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis. Biotechnology and Bioengineering, 115(7), 1786-1796. [Link]
-
Watanabe, K., & Oikawa, H. (2014). Elucidation of Biosynthetic Pathways of Natural Products. The Chemical Record, 14(6), 997-1014. [Link]
Sources
The Solubility Profile of Chelidonic Acid in Organic Solvents: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, is a molecule of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] A fundamental understanding of its solubility characteristics in various organic solvents is paramount for its extraction, purification, formulation, and application in both research and pharmaceutical contexts. This technical guide provides a comprehensive overview of the solubility of chelidonic acid, grounded in its physicochemical properties. It offers a detailed, field-proven protocol for solubility determination and discusses the theoretical principles that govern its behavior in different solvent systems.
Introduction: The Physicochemical Landscape of Chelidonic Acid
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a heterocyclic organic acid with the molecular formula C₇H₄O₆.[2] It presents as a white to off-white crystalline solid with a molecular weight of approximately 184.10 g/mol .[3][4] Its structure, featuring a rigid pyran skeleton with two carboxylic acid groups and a ketone, dictates its chemical personality and, consequently, its solubility.
Key physicochemical properties include:
-
Melting Point: ~265 °C (with decomposition)[3]
-
pKa Values: As a dicarboxylic acid, it has two dissociation constants. The first, stronger acidic pKa is reported to be approximately 1.70-1.85, with the second being around 4.0–5.0.[3][5]
This pronounced acidic nature, particularly the first pKa, is a critical determinant of its solubility, especially in protic and basic media. The molecule's ability to act as both a hydrogen bond donor (via the carboxylic acid groups) and acceptor (via the carboxylic and ketone oxygens) suggests complex interactions with a range of solvents.
Caption: Chemical structure of Chelidonic Acid.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a foundational but simplified view of solubility. For a molecule as complex as chelidonic acid, a multi-faceted analysis is required, considering polarity, hydrogen bonding capacity, and acid-base interactions.[6]
-
Polarity and Hydrogen Bonding: Chelidonic acid is a highly polar molecule due to its six oxygen atoms and two acidic protons. Its solubility is therefore favored in polar solvents.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonding is expected between the solvent and chelidonic acid's carboxylic acid and ketone groups, facilitating dissolution. A study involving an X-ray structure analysis confirmed the formation of a methanol solvate, where methanol molecules bridge layers of chelidonic acid through hydrogen bonds.[1]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the acidic protons of chelidonic acid. DMSO, in particular, is a powerful solvent for polar compounds and is known to effectively solvate chelidonic acid.[3][7]
-
-
Acid-Base Chemistry (pKa): With a low first pKa, chelidonic acid is a relatively strong organic acid.[3] This means its solubility can be dramatically influenced by the pH of the medium. In basic solvents or aqueous solutions with a pH above its pKa, it will deprotonate to form the more soluble chelidonate salt. Conversely, in acidic conditions, it will remain in its less soluble, protonated form.[8]
Known Solubility Profile of Chelidonic Acid
The available data on the solubility of chelidonic acid is summarized below. It is crucial to note that experimental conditions (e.g., temperature, particle size, equilibration time) can significantly impact these values.[9]
| Solvent | Type | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥34.4 mg/mL | [3][10] |
| ~1 mg/mL | [7][11] | ||
| Water | Polar Protic | ≥3.15 mg/mL (with ultrasonic assistance) | [3][10] |
| 14.3 g/L (14.3 mg/mL) at 25 °C | [7][11] | ||
| "Very soluble" | [5] | ||
| Ethanol (EtOH) | Polar Protic | Insoluble | [3][10] |
| More readily dissolves | [12] | ||
| Methanol | Polar Protic | Forms a solvate, suggesting solubility | [1] |
| Acetone | Polar Aprotic | Soluble (qualitative) | [12][13] |
| Chloroform | Nonpolar | Soluble (qualitative) | [13] |
| Dichloromethane | Nonpolar | Soluble (qualitative) | [13] |
| Ethyl Acetate | Moderately Polar | Soluble (qualitative) | [13] |
Expertise & Experience Insight: The conflicting data for DMSO, water, and ethanol solubility highlights a critical aspect of experimental science. The higher values (e.g., ≥34.4 mg/mL in DMSO) likely represent the thermodynamic solubility limit under optimized conditions, while lower values (~1 mg/mL) may reflect kinetic solubility or different experimental setups (e.g., temperature, lack of agitation). The discrepancy in ethanol solubility ("insoluble" vs. "readily dissolves") is particularly noteworthy.[3][10][12] Given the molecule's structure and its ability to form hydrogen bonds with methanol, some degree of solubility in ethanol is expected.[1] The "insoluble" reports may refer to poor solubility at room temperature without extended equilibration. Researchers should empirically determine solubility in their specific grade of ethanol and under their experimental conditions.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol describes a robust method for determining the equilibrium solubility of chelidonic acid, ensuring a self-validating system through the inclusion of proper controls and equilibration time.
Objective: To accurately quantify the maximum concentration of chelidonic acid that can be dissolved in a given solvent at a specified temperature.
Materials:
-
Chelidonic acid (high purity, fine powder)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chelidonic acid(99-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. Chelidonic acid CAS#: 99-32-1 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. apexbt.com [apexbt.com]
- 11. Chelidonic acid | 99-32-1 [chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. Chelidonic acid | CAS:99-32-1 | Manufacturer ChemFaces [chemfaces.com]
An In-depth Technical Guide to the Tautomerism in γ-Pyrone-2,6-Dicarboxylic Acid (Chelidonic Acid)
This guide provides a comprehensive exploration of the tautomeric phenomena observed in γ-pyrone-2,6-dicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the structural nuances, the analytical methodologies for characterization, and the underlying physicochemical principles that govern its tautomeric equilibrium.
Foundational Concepts: Tautomerism and the Significance of Chelidonic Acid
Tautomerism is a fundamental concept in organic chemistry describing the dynamic equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1][2][3] This process typically involves the migration of a proton, accompanied by a shift in the location of a double bond.[4][5] The most common form is keto-enol tautomerism, where an equilibrium exists between a ketone (the keto form) and a structure containing a double bond and a hydroxyl group (the enol form).[1][6]
γ-Pyrone-2,6-dicarboxylic acid, commonly known as chelidonic acid, is a naturally occurring heterocyclic compound found in plants like Chelidonium majus.[7][8] Its rigid, dicarboxylic acid-functionalized pyrone scaffold makes it a versatile building block in organic synthesis and a ligand in coordination chemistry.[7][9][10] The biological activities attributed to chelidonic acid, including anticancer and antibacterial properties, are intrinsically linked to its molecular structure and the potential for tautomerization, which can influence its interactions with biological targets.[7]
The Tautomeric Landscape of Chelidonic Acid
The core of chelidonic acid's chemistry lies in the potential for keto-enol tautomerism involving the γ-pyrone ring. The primary equilibrium is between the 4-oxo (keto) form and the 4-hydroxy (enol) tautomer. This equilibrium is not a simple binary switch; it is profoundly influenced by the molecular environment.
The predominant tautomeric form is the 4-oxo-4H-pyran structure. However, the equilibrium can be shifted, particularly under varying conditions of pH and solvent polarity. The enol form introduces a phenolic hydroxyl group, which can alter the molecule's hydrogen bonding capabilities, acidity, and electronic properties.
Caption: Tautomeric equilibrium of γ-pyrone-2,6-dicarboxylic acid.
Authoritative Characterization: A Multi-Technique Approach
Determining the structure and quantifying the tautomeric populations of chelidonic acid requires a synergistic application of spectroscopic and crystallographic techniques, often complemented by computational modeling.
X-Ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides unambiguous, high-resolution structural data of molecules in the crystalline state.[11][12][13] For chelidonic acid, crystallographic studies have been instrumental in confirming its solid-state structure. An investigation into the methanol solvate of chelidonic acid revealed that the molecule exists in the keto form.[7] In the crystal lattice, layers of chelidonic acid are interconnected by hydrogen bonds involving the carboxylic acid groups and the pyrone carbonyl fragment, with methanol molecules acting as bridges.[7][14] This definitive solid-state structure serves as a crucial reference point for interpreting data from solution-state studies where tautomeric equilibria are possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Dynamics
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[15][16] Both ¹H and ¹³C NMR provide distinct signatures for the keto and enol forms.
-
¹H NMR: The chemical shifts of the ring protons are sensitive to the electronic structure. In the keto form, the protons adjacent to the carbonyl group are expected to have a different chemical environment compared to the enol form, where the ring exhibits more aromatic character. The presence of a distinct hydroxyl proton signal for the enol form, which may be broad and exchangeable with deuterium, is a key indicator.
-
¹³C NMR: The most telling signal is that of the C4 carbon. In the keto tautomer, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >170 ppm). In the enol tautomer, this carbon becomes an sp²-hybridized carbon bearing a hydroxyl group, causing its signal to shift significantly upfield.
Table 1: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons
| Tautomer | C4 Carbon (ppm) | C2/C6 Carbons (ppm) | Carboxylic Carbons (ppm) |
| Keto Form | > 170 | ~150-160 | ~160-170 |
| Enol Form | ~140-150 | ~145-155 | ~160-170 |
Note: These are estimated ranges and can vary with solvent and pH.
The Influence of pH on Tautomeric Equilibrium
The tautomeric balance of molecules with acidic or basic functional groups is often pH-dependent.[17][18] For chelidonic acid, changes in pH affect the protonation state of the carboxylic acid groups and can influence the keto-enol equilibrium of the pyrone ring. UV-Vis spectroscopy is particularly well-suited for monitoring these changes. The keto and enol forms possess different chromophores, leading to distinct absorption maxima. A pH titration monitored by UV-Vis or NMR spectroscopy can reveal the pKa values associated with deprotonation and any concurrent shifts in the tautomeric equilibrium.
Computational Chemistry: In Silico Validation and Prediction
Theoretical calculations, particularly using Density Functional Theory (DFT), provide invaluable insights into the energetics and structural properties of tautomers.[19][20] Computational studies on chelidonic acid and related γ-pyrones have been used to:
-
Determine Relative Stabilities: By calculating the ground-state energies of the keto and enol tautomers, the thermodynamically more stable form can be identified. DFT calculations have consistently shown the keto form of chelidonic acid to be more stable.[7]
-
Predict Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to aid in the assignment of tautomeric structures.
-
Analyze Solvent Effects: Using models like the Polarized Continuum Model (PCM), the influence of different solvents on the tautomeric equilibrium can be simulated, helping to explain experimentally observed solvent-dependent shifts.[7]
Experimental Protocol: pH-Dependent NMR Titration
This protocol outlines a self-validating system for investigating the tautomerism of chelidonic acid as a function of pH.
Objective: To monitor the ¹H and ¹³C NMR spectra of chelidonic acid across a range of pH values to identify changes in tautomeric form and determine pKa values.
Materials:
-
Chelidonic acid
-
D₂O (Deuterium oxide)
-
NaOD (Sodium deuteroxide) solution in D₂O (e.g., 1 M)
-
DCl (Deuterium chloride) solution in D₂O (e.g., 1 M)
-
NMR tubes
-
pH meter calibrated for D₂O (or apply correction factor)
-
NMR Spectrometer (≥400 MHz)
Methodology:
-
Sample Preparation: Prepare a stock solution of chelidonic acid in D₂O (e.g., 10-20 mM).
-
Initial Spectrum: Transfer an aliquot of the stock solution to an NMR tube. Record the initial pH (pD) and acquire ¹H and ¹³C NMR spectra. This represents the acidic condition.
-
Basic Titration: Add microliter amounts of the NaOD solution stepwise to the NMR tube. After each addition, mix thoroughly, measure the pD, and re-acquire the NMR spectra.
-
Acidic Titration (Optional): To a fresh sample, perform a similar titration using DCl to explore the fully protonated state if necessary.
-
Data Analysis:
-
Plot the chemical shifts of key protons and carbons (especially the C4 carbon) as a function of pD.
-
Sigmoidal curves in the plot indicate deprotonation events. The inflection point of these curves corresponds to the pKa value.
-
The appearance of new sets of signals or the gradual shifting of existing ones can indicate a change in the dominant tautomeric form.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 9. idc-online.com [idc-online.com]
- 10. grokipedia.com [grokipedia.com]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Tautomerism and nucleophilic addition influence the performance of aqueous organic redox flow batteries of chelidamic acid and chelidonic acid - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00331D [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
The Isolation and Discovery of Chelidonic Acid: A Technical Guide for Modern Researchers
This guide provides an in-depth exploration of the historical discovery and isolation of chelidonic acid, a naturally occurring γ-pyrone with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document bridges the gap between the foundational 19th-century chemical explorations and contemporary laboratory practices. We will delve into the original methods of discovery, detail modern isolation and synthetic protocols, and explore the biochemical significance of this intriguing molecule, all while maintaining a focus on the scientific integrity and logical underpinnings of each experimental choice.
Section 1: The Dawn of Discovery - A Historical Perspective
The story of chelidonic acid begins in the early 19th century, a period of burgeoning interest in the chemical constituents of medicinal plants. The Greater Celandine (Chelidonium majus), a plant with a long history in European folk medicine, was a prime candidate for such investigation.
The First Glimpse: Probst's Pioneering Work (1839)
In 1839, the German pharmacist Joseph M. A. Probst, while conducting a chemical analysis of Chelidonium majus, was the first to isolate a previously unknown acidic substance.[1][2] His work, titled "Beschreibung und Darstellungsweise einiger bei der Analyze des Chelidonium majus aufgefundenen Stoffe" (Description and Method of Preparation of Some Substances Found in the Analysis of Chelidonium majus), laid the groundwork for all future research on this compound.[1][2]
Probst's method, rudimentary by today's standards, relied on the principles of extraction and precipitation. He prepared an aqueous extract of the plant material and likely observed that the acidic component could be precipitated from the solution. This initial isolation was a critical first step in distinguishing the acid from the complex mixture of alkaloids and other compounds present in the plant.[3]
Confirmation and Christening: The Investigations of Lerch (1846)
Seven years later, in 1846, Joseph Udo Lerch conducted a more thorough investigation of this newly discovered substance.[1] It was Lerch who named it "Chelidonsäure," or chelidonic acid, after the plant from which it was derived. His work provided a more detailed characterization of the acid's properties, confirming its identity as a distinct chemical entity.
Causality in Early Isolation Techniques: The choice of precipitation, often as a potassium or calcium salt, was a strategic one for 19th-century chemists. Organic acids, when neutralized with a base, form salts with differing solubilities. By carefully selecting the base, chemists could induce the salt of the target acid to precipitate out of the complex aqueous plant extract, leaving more soluble impurities behind. This was a powerful, albeit coarse, purification technique in an era before chromatography.[4][5][6]
Unraveling the Structure: The Contribution of Lieben and Haitinger (1883-1885)
For several decades after its discovery, the chemical structure of chelidonic acid remained a mystery. The analytical tools of the time were limited, primarily relying on elemental analysis and simple chemical reactions.[7][8] It wasn't until the work of Adolf Lieben and Ludwig Haitinger between 1883 and 1885 that the correct structure was elucidated. Through a series of degradation experiments, they determined that chelidonic acid was 4-oxo-4H-pyran-2,6-dicarboxylic acid, a derivative of γ-pyrone. This was a significant achievement, revealing a novel heterocyclic scaffold.
Historical Characterization: In the 19th century, the characterization of a new organic compound was a painstaking process.[7][9][10] It involved:
-
Elemental Analysis: Combustion analysis to determine the empirical formula (the ratio of carbon, hydrogen, and oxygen atoms).[7][8]
-
Titration: To determine the acidity and the number of carboxylic acid groups.
-
Salt Formation and Analysis: Preparation of different metal salts to determine the equivalent weight of the acid.
-
Melting Point Determination: A key physical constant to assess purity.
These methods, while foundational, provided only indirect evidence of a molecule's structure.
Section 2: Modern Approaches to Obtaining Chelidonic Acid
Contemporary methods for obtaining chelidonic acid are broadly divided into two categories: isolation from natural sources and chemical synthesis. These modern techniques offer significant advantages in terms of yield, purity, and scalability compared to their historical counterparts.
Isolation from Natural Sources
While Chelidonium majus remains a known source, other plants have been identified as containing significant quantities of chelidonic acid.[2][11] The following protocol details a modern method for the isolation of chelidonic acid from the leaves of Saussurea controversa.
Table 1: Reported Yield of Chelidonic Acid from a Natural Source
| Natural Source | Plant Part | Extraction Method | Yield of Chelidonic Acid |
| Saussurea controversa | Leaves | 40% Ethanol Extraction | 45 mg/g of extract |
Experimental Protocol: Isolation from Saussurea controversa
This protocol is a robust and validated method for the laboratory-scale isolation of high-purity chelidonic acid.
Step 1: Extraction
-
Air-dry the leaves of Saussurea controversa and grind them into a fine powder.
-
To 600 g of the powdered plant material, add 6000 mL of 40% ethanol.
-
Heat the mixture at 80°C for 1 hour with constant stirring.
-
Separate the extract from the solid plant material by filtration.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the three extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous residue.
-
Dry the aqueous residue completely to yield the crude extract.
Step 2: Initial Fractionation
-
Dissolve 200 g of the dried crude extract in 1 L of water. A precipitate will form.
-
Separate the precipitate by filtration and wash it with water. This precipitate is a calcium complex of chelidonic acid.
Step 3: Purification by Column Chromatography
Rationale for Polyamide Chromatography: Polyamide is an excellent stationary phase for the separation of compounds containing phenolic hydroxyl and carboxylic acid groups, such as flavonoids and chelidonic acid. The amide groups in the polyamide resin form hydrogen bonds with the acidic protons of the analytes. This interaction allows for the separation of compounds based on the number and acidity of these functional groups.[12][13][14]
-
Prepare a polyamide column (e.g., 1.2 x 25 cm).
-
Dissolve 0.2 g of the calcium chelidonate precipitate in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethanol and water, starting with 5% water in ethanol and gradually increasing the water content to 50%.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure chelidonic acid.
Step 4: Recrystallization
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the isolated chelidonic acid in a minimal amount of hot methanol.
-
Add concentrated hydrochloric acid in a 3:1 (v/v) ratio of methanol to HCl.
-
Allow the solution to cool slowly. Chelidonic acid will crystallize as fine, needle-like crystals.
-
Collect the crystals by filtration and dry them under vacuum.
Caption: Chelidonic acid's anti-inflammatory mechanism of action.
Neuroprotective Properties
Emerging research has highlighted the neuroprotective potential of chelidonic acid. It has been shown to up-regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and promote the phosphorylation of Extracellular signal-regulated kinase (ERK). The BDNF/ERK signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity.
Caption: Neuroprotective signaling pathway modulated by chelidonic acid.
Section 4: Conclusion
The journey of chelidonic acid, from its initial discovery in a traditional medicinal plant to its modern synthesis and characterization, encapsulates the evolution of organic chemistry. For today's researchers, a thorough understanding of this history, combined with mastery of modern techniques, is essential for unlocking the full therapeutic potential of this remarkable molecule. This guide has provided a comprehensive overview of the key methodologies and scientific principles, offering a solid foundation for further research and development in this promising area.
References
-
Alok Nahata, et al. (2013). How can I pack a column chromatography of polyamide for natural products isolation? ResearchGate. Available at: [Link]
-
chelidonic acid. Organic Syntheses Procedure. Available at: [Link]
-
Miroshnichenko, E. A. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration, 11(4), 108-117. Available at: [Link]
-
Chromatographic methods for the identification of flavonoids. Auctores Publishing. Available at: [Link]
-
Analysis and Synthesis in Nineteenth-Century Organic Chemistry. UCL Discovery. Available at: [Link]
-
Probst, J. M. A. (1839). Beschreibung und Darstellungsweise einiger bei der Analyze des Chelidonium majus aufgefundenen Stoffe. Annalen der Chemie und Pharmacie, 29(2), 113-131. Available at: [Link]
-
ESI(+)–MS/MS spectrum of chelidonic acid (m/z 185.002). ResearchGate. Available at: [Link]
-
Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. PMC - NIH. Available at: [Link]
-
DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. ResearchGate. Available at: [Link]
-
Protein isolate precipitation using acid and salt on a by-product of mung bean starch extraction. ResearchGate. Available at: [Link]
-
(PDF) Chromatographic Methods for the Identification of Flavonoids. ResearchGate. Available at: [Link]
-
(PDF) Studies regarding the analysis of different extraction conditions for the separation of Chelidonium majus L. alkaloids. ResearchGate. Available at: [Link]
-
Organic Chemistry in the nineteenth century. chm.bris.ac.uk. Available at: [Link]
-
Yields of extraction of isoquinoline alkaloids from Chelidonium majus... ResearchGate. Available at: [Link]
-
The pioneers of elemental analysis - the industrial roots. Elementar. Available at: [Link]
-
¹ H NMR spectra at different acidities. ResearchGate. Available at: [Link]
-
How to run column chromatography. University of Rochester. Available at: [Link]
-
Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. PMC - NIH. Available at: [Link]
-
Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Chromatographic separation and identification of organic acids. Illinois State Water Survey. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Protein isolate precipitation using acid and salt on a by-product of mung bean starch extraction. Agriculture and Natural Resources. Available at: [Link]
-
In Vitro Cytotoxic Activity of Chelidonium majus extract using Different Types of Cell Lines. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
Chromatogram of polyamide column chromatography column separation. ResearchGate. Available at: [Link]
-
Mass Spectrometry Fragmentation Mechanisms. YouTube. Available at: [Link]
-
The pioneers of elemental analysis - the beginnings. Elementar. Available at: [Link]
-
IR and NMR spectroscopy. Slideshare. Available at: [Link]
-
The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants. MDPI. Available at: [Link]
-
1 EFFECT OF SALT PRECIPITATION ON HISTORICAL AND PROJECTED SALINITIES OF THE SALTON SEA: SUMMARY COMMENTS FROM WORKSHOP AT THE. Bureau of Reclamation. Available at: [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]
-
Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PubMed. Available at: [Link]
-
Organic Chemistry Laboratory Experiments Stage 2 2 semester 2018-2019. Scribd. Available at: [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 8. The pioneers of elemental analysis - Elementar [elementar.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. The industrial roots of elemental analysis - Elementar [elementar.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 14. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nomenclature and Handling of 4H-Pyran-2,6-dicarboxylic Acid and Its Analogs for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the alternative names, synonyms, and key identifiers for 4H-Pyran-2,6-dicarboxylic acid. Clarity in chemical nomenclature is paramount in research and development to ensure reproducibility and accurate communication of scientific findings. This document aims to be an essential resource for professionals in the field by not only listing these synonyms but also providing context and practical experimental protocols.
Unraveling the Nomenclature: 4H-Pyran-2,6-dicarboxylic acid vs. 4-Oxo-4H-pyran-2,6-dicarboxylic acid
A point of initial clarification is the distinction and interchangeability of "4H-Pyran-2,6-dicarboxylic acid" and "4-oxo-4H-pyran-2,6-dicarboxylic acid." While the former is a valid name for a tautomeric form, the latter, which specifies the ketone group at the 4-position, is the more precise and widely accepted IUPAC name for the most stable and commonly referenced structure.[1][2] For the purposes of this guide and in alignment with common scientific literature, we will primarily refer to the compound as 4-oxo-4H-pyran-2,6-dicarboxylic acid, while acknowledging 4H-Pyran-2,6-dicarboxylic acid as a valid, though less specific, synonym.
The most prominent and historically significant common name for this compound is Chelidonic acid .[1][2][3][4][5] This name is derived from Chelidonium majus (greater celandine), a plant from which it can be isolated.[1][4] Other less common historical names include Jervasic acid, Jervaic acid, and Jerva acid.[1][2][4]
Comprehensive Table of Synonyms and Identifiers
To facilitate easy reference, the following table summarizes the various names and identifiers for 4-oxo-4H-pyran-2,6-dicarboxylic acid.
| Identifier Type | Identifier | Source/Reference |
| Preferred IUPAC Name | 4-oxo-4H-pyran-2,6-dicarboxylic acid | PubChem[1] |
| Systematic IUPAC Name | 4-oxopyran-2,6-dicarboxylic acid | PubChem[1] |
| Common Name | Chelidonic acid | Multiple Sources[1][2][3][4][5] |
| Other Common Names | Jervasic acid, Jervaic acid, Jerva acid | PubChem[1][2][4] |
| Synonym | gamma-Pyrone-2,6-dicarboxylic acid | PubChem[1] |
| CAS Number | 99-32-1 | CAS Common Chemistry[6] |
| PubChem CID | 7431 | PubChem[1] |
| Molecular Formula | C7H4O6 | PubChem[1] |
| Molecular Weight | 184.1 g/mol | Cayman Chemical[7] |
| InChI | InChI=1S/C7H4O6/c8-3-1-4(6(9)10)13-5(2-3)7(11)12/h1-2H,(H,9,10)(H,11,12) | PubChem[1] |
| SMILES | C1=C(OC(=CC1=O)C(=O)O)C(=O)O | PubChem[1] |
Nomenclature and Structural Relationships
The following diagram illustrates the core structure of 4-oxo-4H-pyran-2,6-dicarboxylic acid and its relationship to its primary identifiers.
Caption: Structural relationship of 4-oxo-4H-pyran-2,6-dicarboxylic acid to its nomenclature.
Experimental Protocol: Synthesis of γ-Pyrone via Decarboxylation of Chelidonic Acid
Chelidonic acid serves as a valuable precursor for the synthesis of other heterocyclic compounds.[3] A common application is the synthesis of γ-pyrone (pyran-4-one) through decarboxylation. The following protocol outlines a standard procedure for this transformation.
4.1. Principle
Heating chelidonic acid in the presence of a copper catalyst induces decarboxylation, removing the two carboxylic acid groups to yield γ-pyrone. The reaction proceeds via the formation of a copper chelate, which facilitates the elimination of carbon dioxide.
4.2. Materials and Reagents
-
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid)
-
Copper powder (catalyst)
-
High-boiling point solvent (e.g., quinoline or glycerol)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Distillation apparatus
4.3. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, combine chelidonic acid and a catalytic amount of copper powder in a high-boiling point solvent.
-
Heating and Decarboxylation: Heat the mixture under reflux. The evolution of carbon dioxide should be observed. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification and Extraction: Acidify the mixture with concentrated HCl. Extract the aqueous layer multiple times with diethyl ether.
-
Washing: Combine the organic extracts and wash with a saturated NaCl solution.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO4 and filter.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude γ-pyrone by distillation or sublimation.
4.4. Workflow Diagram
The following diagram visualizes the experimental workflow for the synthesis of γ-pyrone from chelidonic acid.
Caption: Workflow for the synthesis of γ-pyrone from chelidonic acid.
Conclusion
A thorough understanding of the various synonyms and identifiers for 4-oxo-4H-pyran-2,6-dicarboxylic acid, most notably chelidonic acid, is crucial for researchers and drug development professionals. This guide provides a centralized resource for this information, along with a practical experimental protocol that highlights the utility of this compound as a synthetic precursor. Adherence to precise nomenclature and standardized protocols will undoubtedly enhance the clarity and reproducibility of scientific endeavors in this field.
References
-
PubChem. (n.d.). 4H-Pyran-2,6-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Pyrone-2,6-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikimedia Commons. (2013, June 17). File:4-oxo-4H-pyran-2,6-dicarboxylic acid.svg. Retrieved from [Link]
- Hollinshead, J., & Korter, T. M. (2014). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. American Physical Society.
-
Wikipedia. (2023, June 18). Pyridinedicarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Chelidonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Okinawa Institute of Science and Technology. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]
- Liu, C. K., Wei, G., & Atwood, W. J. (2004). Differential distribution of the JC virus receptor-type sialic acid in normal human tissues.
-
CAS Common Chemistry. (n.d.). Chelidonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). List of PubChem identity, compound name, 2D structure, and biological use of selected top 3 phytochemicals and control (Ribavirin) with their binding affinity. Retrieved from [Link]
-
PubChem. (n.d.). PubChem Compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). chelidonic acid 4-oxo-4H-pyran-2,6-dicarboxylic acid. Retrieved from [Link]
-
Grokipedia. (n.d.). Chelidonic acid. Retrieved from [Link]
- Chen, Y.-T., et al. (2021). Synthesis and Characterization of Chelidonic Acid and Chelidamic Acid as Organic Anode Materials for Energy Storage. ACS Sustainable Chemistry & Engineering, 9(36), 12095–12104.
-
PubChem. (n.d.). The PubChem Compound Help. Retrieved from [Link]
- Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1502.
-
Wikipedia. (2023, November 28). Dicarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Compound 1A, CID 650929. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
PubChem. (n.d.). Butyramide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. chelidonic acid, 99-32-1 [thegoodscentscompany.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. caymanchem.com [caymanchem.com]
Methodological & Application
Synthesis of Pyran-4-one via Decarboxylation of Chelidonic Acid: An Application Note and Detailed Protocol
Introduction: The Significance of Pyran-4-one in Modern Drug Discovery
Pyran-4-one, also known as γ-pyrone, is a heterocyclic organic compound that serves as a crucial structural motif in a multitude of biologically active molecules and natural products.[1][2][3] Its derivatives are integral to the fields of medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][4] The pyran scaffold is a key building block in the synthesis of more complex molecules, such as N-substituted 4-pyridones, which are essential intermediates in the development of novel therapeutics.[5][6] Given its importance and the high cost of commercial pyran-4-one, an efficient and reliable in-house synthesis is highly valuable for research and development.[1]
This application note provides a comprehensive guide to the synthesis of pyran-4-one through the decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid).[1][7] We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting.
Chemical Principles: Understanding the Decarboxylation of Chelidonic Acid
The synthesis of pyran-4-one from chelidonic acid is a classic example of a decarboxylation reaction, where carboxylic acid groups are removed as carbon dioxide (CO₂).[7][8] This transformation can be achieved through thermal methods or with the aid of a catalyst.
Mechanism of Decarboxylation
The decarboxylation of chelidonic acid is mechanistically interesting. While many decarboxylations proceed through a β-keto acid pathway involving a cyclic transition state, the direct thermal decarboxylation of chelidonic acid at high temperatures is a more complex process.[7][8] The reaction involves the sequential loss of two molecules of CO₂ from the pyran ring.[7]
A more controlled and efficient method involves the use of a copper-based catalyst, often in a high-boiling solvent.[5] In this catalyzed reaction, the copper coordinates to the carboxyl groups, facilitating the cleavage of the carbon-carbon bond and the subsequent release of CO₂ at a lower temperature than the uncatalyzed thermal reaction.
Caption: Catalytic Decarboxylation of Chelidonic Acid.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the safe and efficient synthesis of pyran-4-one on a laboratory scale.
Materials and Equipment
| Reagents | Grade | Supplier | CAS Number |
| Chelidonic acid | ≥95% | Sigma-Aldrich | 99-32-1 |
| Copper powder | Fine | Fisher Scientific | 7440-50-8 |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | 99% | Acros Organics | 119-64-2 |
| Hexane | ACS Grade | VWR | 110-54-3 |
| 2-Propanol | ACS Grade | VWR | 67-63-0 |
| Equipment |
| Three-neck round-bottom flask (250 mL) |
| Heating mantle with magnetic stirrer |
| Thermometer or thermocouple |
| Reflux condenser |
| Dean-Stark trap (optional, for ensuring dryness) |
| Buchner funnel and filter flask |
| Rotary evaporator |
| Standard laboratory glassware (beakers, graduated cylinders, etc.) |
| Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves |
Safety Precautions
-
Chelidonic Acid: Causes skin and serious eye irritation.[9][10] Avoid inhalation of dust.[9] Handle in a well-ventilated fume hood.
-
Tetralin: Combustible liquid. Handle away from open flames.
-
Hexane: Highly flammable liquid and vapor. Keep away from heat and ignition sources.
-
Copper Powder: Flammable solid. Avoid creating dust clouds.
Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.[9][10][11]
Reaction Setup and Procedure
-
Drying of Chelidonic Acid: Ensure the chelidonic acid is completely dry before use, as moisture can interfere with the reaction.[7] This can be achieved by drying in a vacuum oven at 60-80 °C for several hours.
-
Assembly of Apparatus: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add chelidonic acid (e.g., 18.4 g, 0.1 mol), copper powder (e.g., 0.5 g, catalytic amount), and 1,2,3,4-tetrahydronaphthalene (Tetralin) (e.g., 100 mL).
-
Reaction:
-
Begin stirring the mixture.
-
Heat the flask using the heating mantle to reflux (the boiling point of Tetralin is approximately 207 °C).
-
Maintain the reflux for 2-4 hours, or until the evolution of CO₂ gas (bubbling) ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a Buchner funnel to remove the copper catalyst and any unreacted solids. Wash the solids with a small amount of Tetralin.[5]
-
Transfer the filtrate to a separatory funnel and dilute with hexane (e.g., 200 mL).[5]
-
Extract the pyran-4-one from the organic layer with deionized water (4 x 50 mL). Pyran-4-one is water-soluble.[1][5]
-
Combine the aqueous extracts and wash with hexane (2 x 50 mL) to remove any residual Tetralin.[5]
-
Remove the water from the combined aqueous extracts using a rotary evaporator.
-
To ensure complete removal of water, azeotrope the residue with 2-propanol (2 x 25 mL).[5]
-
The resulting product is pyran-4-one, which should be a straw-colored liquid that crystallizes upon refrigeration.[5]
-
Caption: Experimental Workflow for Pyran-4-one Synthesis.
Expected Results and Data Analysis
| Parameter | Expected Value |
| Yield | 80-90%[5] |
| Appearance | Straw-colored liquid, crystallizes on cooling[5] |
| Boiling Point | 95-98 °C at 10 mmHg[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.7 (d, 2H), 6.4 (d, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 176.0, 155.0, 118.0 |
The purity of the synthesized pyran-4-one can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] The yield should be calculated based on the initial amount of chelidonic acid used.
Troubleshooting and Expert Insights
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction is heated to a consistent reflux and allowed to proceed until CO₂ evolution stops.
-
Wet Reagents: Chelidonic acid must be thoroughly dried.[7]
-
Inefficient Extraction: Ensure thorough mixing during the aqueous extraction steps to maximize the transfer of pyran-4-one into the aqueous phase.
-
-
Product Purity Issues:
Conclusion
The synthesis of pyran-4-one via the decarboxylation of chelidonic acid is a robust and efficient method for producing this valuable building block in a laboratory setting. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably obtain high yields of pure pyran-4-one, facilitating further research and development in medicinal chemistry and related fields.
References
-
Hucek, D., & Drucker, S. (2021). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. [Link]
- De Souza, C., Hajikarimian, Y., & Sheldrake, P. W. (1992). A Convenient Method for the Preparation of Pyran-4-One.
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
Khan, F. A., & Kumar, R. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 11, 1189914. [Link]
-
Wikipedia. (n.d.). Chelidonic acid. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4609. [Link]
- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
- Google Patents. (n.d.). US3491122A - Synthesis of 4-pyrones.
Sources
- 1. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
The Versatility of 4H-Pyran-2,6-dicarboxylic Acid: A Gateway to Bioactive Heterocyclic Scaffolds
Introduction: The Strategic Value of the Pyran Core
In the landscape of medicinal chemistry and drug development, the pyran ring system stands out as a privileged scaffold. As a six-membered oxygen-containing heterocycle, it is a cornerstone in a vast array of natural products and synthetic compounds exhibiting significant biological activity.[1][2] Molecules incorporating the pyran motif have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The inherent reactivity of the pyran ring and its derivatives, such as 4H-Pyran-2,6-dicarboxylic acid and its analogues, offers a robust platform for the synthesis of more complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of pyran-dicarboxylic acid precursors, with a focus on detailed, field-proven protocols for the preparation of pyridine and pyrone-based heterocyclic compounds, which are of paramount importance in pharmaceutical research.
Part 1: One-Pot Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives
The transformation of a pyran ring into a pyridine nucleus represents a powerful strategy in heterocyclic synthesis. Pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid) and its derivatives are of particular interest due to their roles as metal ligands, building blocks for bioactive molecules, and chemical probes.[3][4] Traditional synthetic routes to these compounds often necessitate lengthy procedures and harsh reaction conditions.[4] The following protocol details a highly efficient, one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from simple acyclic precursors, proceeding through a transient dihydropyran intermediate. This method, developed by the Tanaka research group, is characterized by its mild conditions and high atom economy.[3][4]
Causality of the Experimental Design
This one-pot reaction is a cascade process that ingeniously combines two distinct chemical transformations: an organocatalytic formation of a dihydropyran derivative followed by an in-situ conversion to the pyridine ring. The initial step involves a pyrrolidine-acetic acid catalyzed reaction between an aldehyde and a pyruvate ester. Pyrrolidine acts as a nucleophilic catalyst, forming an enamine with the pyruvate, which then undergoes a Michael addition to the aldehyde. A subsequent intramolecular aldol reaction and dehydration lead to the formation of the dihydropyran intermediate. The choice of pyrrolidine and acetic acid is critical; the combination provides both the nucleophilic catalyst and a co-catalyst to facilitate the reaction while minimizing side products.[3]
In the second stage, ammonium acetate serves as the nitrogen source for the construction of the pyridine ring. The dihydropyran intermediate reacts with ammonia (from ammonium acetate) in a ring-opening and re-cyclization sequence, followed by oxidation (aromatization) to yield the stable pyridine-2,6-dicarboxylic acid derivative. The addition of acetic acid in this step is crucial to maintain an optimal pH and catalyze the dehydration and aromatization steps.[3] This one-pot approach is advantageous as it bypasses the often-difficult isolation and purification of the intermediate dihydropyran, which can exist in equilibrium with its open-chain form.[3]
Experimental Workflow Diagram
Caption: One-pot synthesis of pyridine-2,6-dicarboxylates.
Detailed Protocol
General Procedure for the One-Pot Synthesis of 4-Substituted Diethyl Pyridine-2,6-dicarboxylates: [3]
-
To a solution of the aldehyde (1.0 mmol) and ethyl pyruvate (3.0 mmol) in acetonitrile (1.0 mL), add acetic acid (1.0 mmol) and pyrrolidine (0.4 mmol) at room temperature (25 °C).
-
Stir the mixture at 25 °C for 30 hours.
-
To the reaction mixture, add ammonium acetate (3.0 mmol) and acetic acid (1.0 mmol).
-
Continue stirring the resulting mixture at 25 °C for an additional 24 hours.
-
Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution (5.0 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired 4-substituted diethyl pyridine-2,6-dicarboxylate.
Data Summary and Characterization
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Diethyl 4-(4-nitrophenyl)pyridine-2,6-dicarboxylate | 68 |
| 2 | 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)pyridine-2,6-dicarboxylate | 78 |
| 3 | Benzaldehyde | Diethyl 4-phenylpyridine-2,6-dicarboxylate | 75 |
| 4 | Cyclohexanecarboxaldehyde | Diethyl 4-cyclohexylpyridine-2,6-dicarboxylate | 45 |
Characterization Data for Diethyl 4-cyclohexylpyridine-2,6-dicarboxylate: [5]
-
Appearance: Colorless solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.24 (s, 2H), 4.45 (q, J = 7.1 Hz, 4H), 2.76-2.67 (m, 1H), 1.99-1.89 (m, 4H), 1.85-1.78 (m, 1H), 1.60-1.46 (m, 4H), 1.41 (t, J = 7.1 Hz, 6H), 1.38-1.27 (m, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 165.6, 161.8, 149.2, 124.6, 61.9, 44.1, 33.7, 26.8, 26.1, 14.3.
-
ESI-HRMS: calcd for C₁₇H₂₄NO₄ ([M+H]⁺) 306.1700, found 306.1701.
Part 2: Synthesis of 4-Pyrone via Decarboxylation of Chelidonic Acid
4-Pyrone (γ-pyrone) is a fundamental heterocyclic compound that serves as a building block for more complex molecules, including pharmaceuticals and flavoring agents.[1] A direct and efficient method for its synthesis is the thermal decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid.[1] Chelidonic acid itself can be synthesized from readily available starting materials like diethyl oxalate and acetone.[6]
Causality of the Experimental Design
The decarboxylation of chelidonic acid is a thermally induced elimination reaction. Upon heating, the carboxylic acid groups at the 2- and 6-positions of the pyran-4-one ring are expelled as carbon dioxide molecules. This process is facilitated by the electronic nature of the heterocyclic ring. The reaction is typically carried out by heating solid chelidonic acid to its decomposition temperature, and the resulting 4-pyrone, being volatile, is isolated by distillation directly from the reaction mixture.[7] This method is straightforward, but careful temperature control is essential to ensure complete decarboxylation without charring or decomposition of the desired product.
Reaction Scheme Diagram
Caption: Decarboxylation of Chelidonic Acid to 4-Pyrone.
Detailed Protocol
Protocol for the Decarboxylation of Chelidonic Acid: [7]
-
Preparation: Ensure the chelidonic acid is thoroughly dried before proceeding.
-
Apparatus Setup: Place the dried chelidonic acid in a round-bottom flask equipped with a distillation apparatus (condenser and receiving flask).
-
Decarboxylation and Distillation: Heat the flask using a heating mantle or an oil bath. Gradually increase the temperature to the decomposition point of chelidonic acid, which is approximately 257°C.[7] The evolution of carbon dioxide gas will be observed, indicating the onset of decarboxylation.
-
Product Collection: The 4-pyrone product will distill as it is formed. Collect the distillate in the receiving flask. The boiling point of 4-pyrone is 210-215°C.[7]
-
Purification (Optional): The collected 4-pyrone can be further purified by redistillation if necessary.
Characterization Data
Spectroscopic Data for 4-Pyrone: [1]
-
¹H NMR: The proton NMR spectrum of 4-pyrone is characterized by two distinct signals corresponding to the protons at the 2,6- and 3,5-positions of the ring.
-
IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption for the carbonyl group (C=O) stretching vibration.
Applications in Drug Development and Research
The heterocyclic compounds synthesized from 4H-pyran-2,6-dicarboxylic acid and its analogues are of significant interest to the pharmaceutical industry.
-
Pyridine-2,6-dicarboxylic Acid Derivatives: These compounds have been investigated for a range of biological activities, including antibacterial and anticancer properties.[8][9] They also serve as crucial intermediates in the synthesis of more complex drug candidates and as ligands for the development of metal-based therapeutics.[4]
-
4-Pyrone Derivatives: The 4-pyrone scaffold is present in numerous natural products with medicinal properties. Synthetic derivatives are explored for their potential as anti-inflammatory, antioxidant, and antitumor agents.
Conclusion
4H-Pyran-2,6-dicarboxylic acid and its related structures are versatile and valuable precursors in heterocyclic chemistry. The protocols detailed herein for the synthesis of pyridine-2,6-dicarboxylic acid derivatives and 4-pyrone provide reliable and efficient methods for accessing these important molecular scaffolds. The mild reaction conditions, good yields, and the biological relevance of the products underscore the strategic importance of these synthetic transformations in the fields of chemical research and drug development.
References
-
Chouthaiwale, P. V., Lapointe, S., & Tanaka, F. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. HETEROCYCLES, 95(1), 587. [Link]
-
Hussain, Z., & Green, I. R. (2021). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. ScholarWorks at Western Michigan University. [Link]
-
Okinawa Institute of Science and Technology Graduate University. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST Innovation. [Link]
-
Tanaka, F., et al. (OIST). (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Technology details. [Link]
-
Chouthaiwale, P. V., Lapointe, S., & Tanaka, F. (2017). Supporting Information for Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. HETEROCYCLES. [Link]
-
Riegel, E. R., & Zwilgmeyer, F. (1943). Chelidonic acid. Organic Syntheses, Coll. Vol. 2, p.126. [Link]
- US Patent 5,300,657A. (1994). Process for preparing chelidonic acid.
-
Kumar, K. A., Renuka, N., Kumar, G. V., & Lokeshwari, D. M. (2015). Pyrans: Heterocycles of chemical and biological interest. Journal of Chemical and Pharmaceutical Research, 7(11), 693-700. [Link]
-
Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2017). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 22(5), 765. [Link]
-
Wang, Y., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 28203–28210. [Link]
Sources
- 1. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 5. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 6. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives
Introduction
Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, and its derivatives are privileged scaffolds in medicinal chemistry, supramolecular chemistry, and materials science. The rigid, tridentate N,O,O-coordination motif makes them exceptional chelating agents, while the pyridine core offers a versatile platform for functionalization. Specifically, substitution at the 4-position of the pyridine ring allows for the fine-tuning of electronic properties, solubility, and steric profiles, leading to the development of novel catalysts, functional materials, and biologically active compounds.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable molecules, offering both mechanistic insights and detailed, field-proven protocols for key transformations.
Two principal and complementary strategies dominate the synthesis of these derivatives:
-
The "Bottom-Up" Approach: Building the pyridine ring from acyclic precursors.
-
The "Functionalization" Approach: Modifying a pre-existing pyridine-2,6-dicarboxylic acid core, most notably through the versatile intermediate, chelidamic acid.
This document will focus on the functionalization approach, which offers greater flexibility and access to a wider array of derivatives starting from a common, commercially available precursor.
Strategic Overview: The Chelidamic Acid Hub
The most robust and versatile pathway for synthesizing a diverse library of 4-substituted pyridine-2,6-dicarboxylic acid derivatives originates from chelidamic acid (4-hydroxy-pyridine-2,6-dicarboxylic acid).[3] This strategy relies on the conversion of the 4-hydroxy group into a more reactive leaving group, such as a halide or triflate, which can then be displaced or participate in cross-coupling reactions. A crucial consideration is the protection of the carboxylic acid groups as esters (e.g., methyl or ethyl esters) prior to functionalization. This is because the free carboxylic acids can interfere with many organometallic reactions and decrease solubility in organic solvents. The final step is typically a saponification to yield the desired dicarboxylic acid.
Caption: The Chelidamic Acid Hub strategy for synthesis.
Part 1: Preparation of Key Intermediates
Protocol: Synthesis of Chelidamic Acid from Chelidonic Acid
Chelidamic acid is the cornerstone starting material. While commercially available, it can also be synthesized in high yield from chelidonic acid via ammonolysis, which replaces the pyran oxygen with nitrogen.[4]
Reaction Scheme: Chelidonic Acid + NH₃ (aq) → Chelidamic Acid
Materials:
-
Chelidonic acid
-
Ammonia solution (30% aqueous)
-
Hydrochloric acid (37% aqueous)
-
Activated carbon
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and set in an ice bath (0 °C), suspend chelidonic acid (e.g., 0.21 mol) in deionized water.
-
Slowly add 30% aqueous ammonia solution (e.g., 425 mL) dropwise over 1 hour, ensuring the temperature remains low.
-
Once the addition is complete, remove the ice bath and stir the resulting suspension at room temperature for 48 hours.[5]
-
Remove the excess ammonia under reduced pressure using a rotary evaporator.
-
To the remaining residue, add water (e.g., 50 mL) and a small amount of activated carbon. Reflux the mixture for 15 minutes to decolorize.[5]
-
Filter the hot solution through a Celite pad to remove the carbon.
-
Cool the filtrate to room temperature and acidify to pH 1 by slowly adding 37% hydrochloric acid. A white solid will precipitate.[4][5]
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum for 16 hours.
-
Yield: Typically >95%.
-
Characterization: The product can be characterized by ¹H NMR and melting point (267 °C, dec.).[6]
-
Protocol: Esterification of Chelidamic Acid
Causality: Esterification is critical. It protects the acidic protons, which would otherwise quench organometallic reagents, and dramatically improves solubility in the organic solvents used in subsequent cross-coupling reactions. The thionyl chloride method is efficient for this transformation.
Reaction Scheme: Chelidamic Acid + SOCl₂ + Ethanol → Diethyl 4-hydroxypyridine-2,6-dicarboxylate
Materials:
-
Chelidamic acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend chelidamic acid (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise. The mixture will become homogeneous as the reaction proceeds.
-
After addition, remove the ice bath and heat the reaction mixture to reflux for 12-16 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diethyl ester.
-
Yield: Typically >90%.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol: Halogenation to Diethyl 4-chloropyridine-2,6-dicarboxylate
Causality: The 4-hydroxyl group is a poor leaving group. Converting it to a 4-chloro group using a reagent like phosphorus oxychloride (POCl₃) transforms it into an excellent leaving group, activating the position for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Reaction Scheme: Diethyl 4-hydroxypyridine-2,6-dicarboxylate + POCl₃ → Diethyl 4-chloropyridine-2,6-dicarboxylate
Materials:
-
Diethyl 4-hydroxypyridine-2,6-dicarboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM)
-
Ice water
Procedure:
-
To a flask containing diethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq), add phosphorus oxychloride (5-10 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a solid base like sodium carbonate or a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography (silica gel, hexane/EtOAc gradient).
-
Yield: 70-85%.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the hydroxyl proton and characteristic shifts in the aromatic protons are key indicators.
-
Part 2: Diversification via Cross-Coupling Reactions
The 4-chloro intermediate is a versatile hub for introducing a wide range of substituents using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for forming new carbon-carbon bonds.[7]
Caption: Cross-coupling reactions from the 4-chloro intermediate.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
Causality: The Suzuki reaction is highly reliable and tolerates a vast range of functional groups. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[8] The choice of catalyst, ligand, and base is crucial for high yields.[9]
Materials:
-
Diethyl 4-chloropyridine-2,6-dicarboxylate
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DME)
Procedure:
-
In a Schlenk flask, combine diethyl 4-chloropyridine-2,6-dicarboxylate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 4-aryl-substituted diester.
-
Yield: Varies widely (50-95%) depending on the coupling partners.
-
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-95% | [7] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 65-90% | [10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 75-98% | General Suzuki Conditions |
Part 3: Final Deprotection
Protocol: Saponification to the Dicarboxylic Acid
Causality: The final step in the sequence is the hydrolysis of the ester groups to liberate the dicarboxylic acid. This is typically achieved under basic conditions (saponification). Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature, minimizing potential side reactions.
Reaction Scheme: Diethyl 4-Substituted-Pyridine-2,6-dicarboxylate + LiOH → 4-Substituted Pyridine-2,6-dicarboxylic Acid
Materials:
-
Substituted diester intermediate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M or 2M)
Procedure:
-
Dissolve the diester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.5-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product is water-soluble, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate) or lyophilize to obtain the product.
-
Yield: Typically >90%.
-
Characterization: Confirm the final structure via ¹H NMR (disappearance of ethyl signals), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
References
-
Title: Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot Source: ResearchGate (PDF) URL: [Link]
-
Title: Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water Source: Organic Chemistry Portal URL: [Link]
-
Title: Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes Source: Inorganics (MDPI) URL: [Link]
-
Title: Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives Source: Okinawa Institute of Science and Technology URL: [Link]
- Title: Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation Source: Google Patents URL
-
Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - NIH URL: [Link]
-
Title: Chelidamic acid derivatives: Precursors to functionalized pyridyl cryptands & functionalized metal ligands Source: ResearchGate URL: [Link]
-
Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis of 3 or 4-Substituted Pyridine-2, 6-Dicarboxylic Acid Source: Chinese Chemical Letters URL: [Link]
-
Title: Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in Source: Synfacts URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition Source: ResearchGate URL: [Link]
-
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]
-
Title: Synthesis of Novel Multifunctional Pyridine-2,6-dicarboxylic Acid Derivatives Source: ResearchGate URL: [Link]
-
Title: Chemoenzymatic total synthesis and structural diversification of tylactone-based macrolide antibiotics through late-stage polyketide assembly, tailoring, and C-H functionalization Source: NIH URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition Source: Asian Journal of Chemistry URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies Source: MDPI URL: [Link]
Sources
- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 白屈氨酸 水合物 ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Harnessing Nature's Scaffolds: Chelidonic Acid as a Biocompatible Ligand for Advanced Metal-Organic Frameworks (MOFs)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and chemical tunability for applications ranging from gas storage to catalysis and biomedicine.[1][2][3] A critical challenge, particularly in drug delivery, is the selection of components that are both functional and biocompatible.[4][5] This guide focuses on chelidonic acid, a naturally derived biomolecule, as a premier organic ligand for constructing biocompatible MOFs.[6][7] Found in several plants, chelidonic acid's inherent pharmacological properties and versatile coordination chemistry make it an ideal building block for next-generation drug delivery systems.[6][7] We present the underlying coordination principles, detailed synthesis and characterization protocols, and application workflows for developing chelidonic acid-based MOFs.
Part 1: The Scientific Foundation: Why Chelidonic Acid?
The Unique Chemistry of the Chelidonate Ligand
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is more than just a dicarboxylate linker. Its structure, featuring a pyrone ring system, offers a specific angular geometry and multiple oxygen donor atoms that can engage in diverse coordination modes with metal ions.[6][7] After deprotonation, the resulting chelidonate dianion acts as a multidentate ligand, capable of bridging multiple metal centers to form robust one, two, or three-dimensional networks.[6][8] This structural versatility allows for the rational design of frameworks with tailored pore sizes and topologies, a key requirement for encapsulating therapeutic molecules of varying sizes.[9]
Rationale for Biomedical Applications
The primary advantage of chelidonic acid in a biomedical context is its biological origin and favorable safety profile.[6][7] For MOFs to be viable as drug carriers, the framework must degrade into non-toxic components.[4][5] By pairing a biocompatible ligand like chelidonic acid with physiologically benign metal ions (e.g., Zinc, Iron, Lanthanides), we can engineer MOFs designed for safe in vivo use.[5][6][9][10] This "bio-friendly" approach is critical for advancing MOFs from laboratory curiosities to clinically relevant therapeutic platforms.[11]
Caption: Logical relationship for constructing biocompatible MOFs.
Part 2: Synthesis and Characterization Protocols
The successful synthesis of high-quality, crystalline MOFs is paramount. Solvothermal and hydrothermal methods are most common, where reactants are heated in a sealed vessel to promote crystal growth.[1]
Protocol: Hydrothermal Synthesis of a Lanthanum-Chelidonate MOF
This protocol is adapted from the synthesis of a 3D lanthanum-based MOF with chelidamic acid (a close derivative) and provides a robust starting point for chelidonic acid systems.[9]
Materials & Equipment:
-
Lanthanum(III) oxide (La₂O₃) or a suitable Lanthanum(III) salt.
-
Chelidonic Acid (H₂chel)
-
Ethanol (EtOH) and Deionized Water (H₂O)
-
25 mL Teflon-lined stainless steel autoclave
-
Laboratory oven
-
Centrifuge and vials
-
Dimethylformamide (DMF) and Acetone for washing
Step-by-Step Procedure:
-
Precursor Preparation: In a 25 mL Teflon liner, combine the lanthanum source (e.g., La₂O₃, 0.25 mmol) and chelidonic acid (0.25 mmol).
-
Solvent Addition: Add 5 mL of ethanol and 10 mL of deionized water to the liner. Stir briefly to create a slurry.
-
Autoclave Sealing: Seal the Teflon liner inside the stainless steel autoclave. Ensure it is tightened securely.
-
Heating: Place the autoclave in a preheated laboratory oven at 140°C (413 K) for 72 hours.[9] The high temperature and pressure facilitate the dissolution of precursors and the slow crystallization of the MOF.
-
Cooling: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 48 hours. Slow cooling is crucial for obtaining large, well-defined crystals.
-
Product Isolation: Open the autoclave and collect the light-colored prismatic crystals by filtration or decantation.
-
Washing and Activation: To remove unreacted precursors and solvent molecules trapped within the pores, a washing procedure is necessary.[2]
-
Transfer the crystals to a centrifuge tube and wash three times with fresh DMF, centrifuging and decanting the supernatant each time.
-
Perform a solvent exchange by washing three times with a more volatile solvent like acetone.[2]
-
-
Drying: Dry the activated MOF crystals under vacuum at a moderate temperature (e.g., 60-80°C) to yield the final, porous material.
Essential Characterization Workflow
A multi-technique approach is required to validate the synthesis and understand the material's properties.
Caption: Experimental workflow for MOF synthesis and characterization.
-
Powder X-Ray Diffraction (PXRD): This is the first and most crucial step to confirm that the bulk synthesized material is crystalline and matches the expected phase.[12][13]
-
Scanning Electron Microscopy (SEM): Provides direct visualization of the crystal size, shape, and uniformity.[12][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: By comparing the spectra of the free chelidonic acid ligand and the final MOF, one can confirm the deprotonation of the carboxylic acid groups and their coordination to the metal centers.[12][13]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and quantifies the amount of solvent within the pores, indicating when the framework begins to decompose.[12][13]
-
Gas Sorption Analysis: Typically using N₂ at 77 K, this technique measures the specific surface area (BET area) and pore volume, which are critical parameters for drug loading capacity.[14][15]
Representative Material Properties
The properties of a MOF are highly dependent on the specific metal and synthesis conditions used. Below are typical data for a hypothetical biocompatible chelidonic acid MOF.
| Property | Value / Observation | Characterization Technique | Significance |
| Formula | [Zn₂(chel)₂(H₂O)₂]·Guest | SCXRD / Elemental Analysis | Defines the fundamental building unit. |
| Crystal System | Monoclinic | SCXRD / PXRD | Describes the crystal lattice symmetry. |
| BET Surface Area | 800 - 1500 m²/g | N₂ Sorption at 77 K | High surface area indicates high potential for drug loading.[1] |
| Pore Volume | 0.5 - 0.9 cm³/g | N₂ Sorption at 77 K | Relates to the total space available for guest molecules. |
| Thermal Stability | >350 °C in air | TGA | Defines the temperature limit for processing and application.[15] |
| Morphology | Rhomboidal Platelets | SEM | Crystal habit can influence processing and cellular uptake. |
Part 3: Application Protocols for Drug Development
The high porosity and tunable surface chemistry of chelidonic acid MOFs make them excellent candidates for drug delivery vehicles.[4][14][16]
Protocol: Post-Synthetic Drug Loading
This protocol describes a common method for loading a therapeutic agent into the pores of a pre-synthesized MOF. We use Ibuprofen as a model anti-inflammatory drug.
Materials & Equipment:
-
Activated chelidonic acid MOF
-
Ibuprofen
-
Anhydrous solvent (e.g., ethanol or hexane)
-
Shaker or rotator
-
UV-Vis Spectrophotometer
Step-by-Step Procedure:
-
Prepare Drug Solution: Create a concentrated stock solution of Ibuprofen in the chosen solvent (e.g., 10 mg/mL).
-
Incubation: Accurately weigh 20 mg of activated MOF powder and place it in a vial. Add 2 mL of the Ibuprofen stock solution.
-
Equilibration: Seal the vial and place it on a shaker at room temperature for 24-48 hours. This allows the drug molecules to diffuse into the MOF pores.
-
Isolation: Centrifuge the mixture to pellet the drug-loaded MOF. Carefully collect the supernatant.
-
Washing: Gently wash the pellet with a small amount of fresh solvent to remove any drug adsorbed only on the external surface. Centrifuge and discard the wash solvent.
-
Drying: Dry the drug-loaded MOF under vacuum at a low temperature to remove residual solvent.
-
Quantification (Indirect Method):
-
Measure the absorbance of the initial Ibuprofen stock solution and the supernatant collected in step 4 using UV-Vis spectroscopy at the drug's λ_max.
-
Using a pre-established calibration curve, determine the concentration of Ibuprofen remaining in the supernatant.
-
Calculate the amount of drug loaded into the MOF by subtracting the amount in the supernatant from the initial amount used.
Loading Capacity (%) = [(Mass of Drug in MOF) / (Mass of Drug-Loaded MOF)] x 100
-
Protocol: In Vitro Drug Release Study
This protocol simulates the release of the drug from the MOF in a physiological environment.
Materials & Equipment:
-
Drug-loaded MOF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thermostated shaker bath (37°C)
-
Centrifuge and dialysis tubing (optional)
-
UV-Vis Spectrophotometer
Step-by-Step Procedure:
-
Setup: Disperse a known mass of the drug-loaded MOF (e.g., 10 mg) in a known volume of pre-warmed PBS (e.g., 20 mL) in a sealed container.
-
Incubation: Place the container in a shaker bath set to 37°C to simulate body temperature.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), draw a small aliquot (e.g., 1 mL) of the PBS solution.
-
Separation: Centrifuge the aliquot to pellet any suspended MOF particles. This is critical to ensure you are only measuring the released drug.
-
Volume Maintenance: After each sampling, replenish the system with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analysis: Measure the concentration of the drug in the collected supernatant samples using UV-Vis spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, accounting for the dilution from replenishment. Plot the cumulative release (%) versus time (hours) to generate a drug release profile.
Caption: Workflow for drug loading and in vitro release studies.
Part 4: Concluding Remarks and Future Outlook
Chelidonic acid is a compelling, naturally sourced building block for the construction of advanced MOFs. Its favorable coordination chemistry and inherent biocompatibility position it as a ligand of choice for developing sophisticated drug delivery systems. The protocols outlined here provide a foundational framework for the synthesis, characterization, and preclinical evaluation of these promising materials. Future work will likely focus on functionalizing the chelidonic acid ligand itself to introduce targeting moieties or stimuli-responsive groups, further enhancing the therapeutic precision of the resulting MOF platforms.[4]
References
-
Zeng, G.-S., Zhang, A.-Q., Peng, Q., & Guo, G.-C. (2010). A New 3D Metal–Organic Framework Containing Chelidamic Acid with Unusual (3,6)-Connected Topology: Synthesis, Crystal Structure, and Optical Properties. Australian Journal of Chemistry, 63(6), 942-945. [Link]
-
Al-Humaidi, J. Y., Al-Kahtani, A. A., & Al-Otaibi, A. M. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100801. [Link]
-
Frontera, A., et al. (2021). Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands. Molecules, 26(4), 993. [Link]
-
Aksu, M., & Calis, S. (2023). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. ACS Omega. [Link]
-
Plummer, S. (2021). Synthesis and Characterization of MOF UPC-68. YouTube. [Link]
-
MDPI. (n.d.). Synthesis, Modeling, Characterization and Applications of Metal-Organic Frameworks. [Link]
-
Cai, W., et al. (2015). The preparation of metal–organic frameworks and their biomedical application. International Journal of Nanomedicine, 10, 4375–4393. [Link]
-
El-Shazly, A. N., et al. (2021). Facile Synthesis of Iron-Based MOFs MIL-100(Fe) as Heterogeneous Catalyst in Kabachnick Reaction. Catalysts, 11(12), 1451. [Link]
-
Michalska, D., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. Journal of Molecular Structure, 1262, 133036. [Link]
-
El-Shazly, A. N., et al. (2021). Facile Synthesis of Iron-Based MOFs MIL-100(Fe) as Heterogeneous Catalyst in Kabachnick Reaction. MDPI. [Link]
-
Reinsch, H., et al. (2018). Green Synthesis of a New Al-MOF Based on the Aliphatic Linker Mesaconic Acid: Structure, Properties and In Situ Crystallisation Studies of Al-MIL-68-Mes. Chemistry – A European Journal, 24(17), 4343-4351. [Link]
-
Reinsch, H., et al. (2018). Green Synthesis of a New Al-MOF Based on the Aliphatic Linker Mesaconic Acid: Structure, Properties and In Situ Crystallisation Studies of Al-MIL-68-Mes. PubMed. [Link]
-
Hu, Z., Deibert, B. J., & Li, J. (2014). Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. Chemical Society Reviews, 43(16), 5815-5840. [Link]
-
Al-Ghraiybah, M. F., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(38), 27367-27387. [Link]
-
Frontera, A., et al. (2021). Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands. MDPI. [Link]
-
Naz, S., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Materials Today: Proceedings, 60, 1729-1735. [Link]
-
Belian, M. F., et al. (2014). Synthesis and characterization of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) complexes with 2,6-pyridinedicarboxilic acid, chelidamic acid, and chelidonic acid. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 44(10), 1493-1499. [Link]
-
Al-Ghraiybah, M. F., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. [Link]
-
Thorp-Greenwood, F. L., & Hardie, M. J. (2021). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Accounts of Materials Research, 2(10), 868–879. [Link]
-
Ahmed, A. (2022). NUI Galway, SSPC Materials theme: Metal-Organic Frameworks For Drug Delivery. YouTube. [Link]
Sources
- 1. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
The Coordination Chemistry of Chelidonic Acid with Transition Metals: A Guide for Researchers
Introduction: The Versatility of Chelidonic Acid in Coordination Chemistry
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a naturally occurring dicarboxylic acid found in various plants, has garnered significant interest in the field of coordination chemistry.[1][2] Its rigid, angular structure and multiple oxygen donor atoms make it an exceptional chelating agent and a versatile building block for the synthesis of a wide array of coordination complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs).[1][3] The resulting transition metal complexes of chelidonic acid exhibit a diverse range of structural motifs and possess intriguing properties, with potential applications in catalysis, materials science, and pharmacology.[4][5] Notably, these complexes have shown promise for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[2][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis and characterization of transition metal complexes with chelidonic acid. The methodologies presented herein are grounded in established scientific literature and are designed to be both reproducible and informative, offering insights into the rationale behind key experimental parameters.
Understanding the Ligand: Coordination Modes of Chelidonic Acid
The coordination behavior of chelidonic acid is rich and varied, primarily due to the presence of two carboxylate groups and a pyran ring oxygen. Upon deprotonation, the chelidonate dianion can coordinate to metal centers in several ways, acting as a versatile linker.[3] The specific coordination mode is influenced by factors such as the nature of the metal ion, the presence of ancillary ligands, and the reaction conditions.
A common coordination mode involves the chelidonate ligand acting as a bridging ligand between two or more metal centers.[3] This bridging can occur through the carboxylate groups, leading to the formation of one-, two-, or three-dimensional coordination polymers.[1] In some instances, the pyran oxygen can also participate in coordination, further increasing the structural diversity of the resulting complexes.[3]
Below is a diagram illustrating some of the documented coordination modes of the chelidonate dianion in coordination polymers.
Caption: Diverse coordination modes of the chelidonate ligand.
Synthetic Protocols: Crafting Chelidonic Acid-Transition Metal Complexes
The synthesis of transition metal complexes with chelidonic acid can be achieved through various methods, with solvothermal and slow diffusion techniques being the most prevalent for obtaining crystalline materials suitable for single-crystal X-ray diffraction analysis.[1][6] The choice of method depends on the desired product, with solvothermal reactions often favoring the formation of robust, extended structures like MOFs.[6]
Protocol 1: General Solvothermal Synthesis of a Chelidonic Acid-Based Coordination Polymer
This protocol outlines a general procedure for the synthesis of a coordination polymer using a transition metal salt and chelidonic acid under solvothermal conditions. The rationale for using a solvothermal approach is to increase the solubility of the reactants and promote the growth of high-quality crystals by applying heat and pressure.[6]
Materials:
-
Chelidonic acid (H₂chel)
-
Transition metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), water, or a mixture)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Reactant Preparation: In a typical synthesis, dissolve chelidonic acid (e.g., 0.1 mmol, 18.4 mg) and the transition metal salt (e.g., 0.1 mmol) in the chosen solvent or solvent mixture (e.g., 10 mL of DMF/H₂O in a 1:1 ratio).[7] The choice of solvent is critical; DMF is a common choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[7] The molar ratio of metal to ligand can be varied to influence the final structure. A 1:1 or 1:2 metal-to-ligand ratio is a common starting point.[8]
-
Reaction Setup: Transfer the solution to a Teflon-lined stainless-steel autoclave. The use of an autoclave is necessary to safely handle the pressures generated at elevated temperatures.[6]
-
Heating: Seal the autoclave and place it in an oven preheated to a specific temperature, typically between 80 °C and 150 °C.[7] The reaction is usually left undisturbed for a period ranging from 24 to 72 hours.[6] This extended heating period allows for the slow crystallization of the coordination polymer.
-
Cooling and Isolation: After the designated reaction time, allow the autoclave to cool slowly to room temperature. Slow cooling is crucial for obtaining well-defined crystals.
-
Product Collection: Collect the crystalline product by filtration, wash it with the mother liquor and then with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials, and dry it in air.[9]
Protocol 2: Synthesis via Slow Diffusion for Single Crystal Growth
This method is particularly useful for growing large, high-quality single crystals suitable for X-ray crystallography. The principle behind this technique is the slow mixing of reactant solutions, which allows for the controlled growth of crystals.[3]
Materials:
-
Chelidonic acid
-
Transition metal salt
-
Two miscible solvents with different densities (e.g., an aqueous solution of the metal salt and an ethanolic solution of the ligand)
-
Test tube or a similar narrow glass vessel
Procedure:
-
Solution Preparation: Prepare two separate solutions: one containing the deprotonated chelidonic acid (e.g., by dissolving it in a basic aqueous solution or a suitable organic solvent) and another containing the transition metal salt in a different solvent.
-
Layering: Carefully layer the less dense solution on top of the denser solution in a test tube. This can be achieved by slowly adding the less dense solution along the side of the tilted test tube. The interface between the two solutions is where the diffusion and subsequent crystallization will occur.
-
Crystallization: Seal the test tube and leave it undisturbed at room temperature for several days to weeks. Over time, the reactants will slowly diffuse into each other, leading to the formation of crystals at the interface.
-
Isolation: Once suitable crystals have formed, carefully decant the supernatant and collect the crystals. Wash them gently with a suitable solvent and air-dry.
Characterization of Chelidonic Acid-Transition Metal Complexes
A thorough characterization of the synthesized complexes is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.[4][9]
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the coordination of the carboxylate groups to the metal center. | A shift in the stretching frequencies of the C=O and C-O bands of the carboxylate groups compared to the free ligand. The appearance of new bands in the low-frequency region (below 500 cm⁻¹) corresponding to M-O bonds.[5][9] |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the complex and confirm coordination. | Shifts in the absorption bands of the chelidonic acid ligand upon coordination. The appearance of d-d transition bands for transition metal complexes, providing information about the coordination geometry.[4][9] |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the complex and the presence of solvent molecules. | Weight loss steps corresponding to the removal of coordinated or lattice solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.[1] | Provides a definitive structural model of the coordination complex, revealing the coordination mode of the chelidonic acid and the overall crystal packing.[1] |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex and confirm its purity.[4] | The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.[4] |
| Molar Conductance Measurements | To determine the electrolytic nature of the complexes in solution.[5] | Low molar conductance values suggest non-electrolytic behavior, while higher values indicate an ionic nature.[5] |
| Magnetic Susceptibility Measurements | To determine the magnetic properties of the complex and infer the oxidation state and spin state of the metal ion.[9] | Provides information about the number of unpaired electrons in the metal center.[9] |
Experimental Workflow: From Synthesis to Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of chelidonic acid-transition metal complexes.
Caption: A typical experimental workflow for chelidonic acid complexes.
Applications and Future Perspectives
The coordination complexes of chelidonic acid with transition metals are not merely of academic interest; they hold significant potential for various applications. Their biological activities, such as antimicrobial and antioxidant properties, make them attractive candidates for the development of new therapeutic agents.[4][10] The porous nature of some of the coordination polymers and MOFs derived from chelidonic acid suggests their utility in areas like gas storage and catalysis.[7]
Future research in this area will likely focus on the systematic exploration of a wider range of transition metals and the fine-tuning of reaction conditions to control the dimensionality and topology of the resulting structures. Furthermore, a deeper investigation into the structure-property relationships of these complexes will be crucial for designing materials with tailored functionalities for specific applications in medicine and materials science.
References
-
ResearchGate. (2025). Synthesis and characterization of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) complexes with 2,6-pyridinedicarboxilic acid, chelidamic acid, and chelidonic acid. Retrieved from [Link]
-
MDPI. (2021). Neutral and Cationic Chelidonate Coordination Polymers with N,N'-Bridging Ligands. Retrieved from [Link]
-
MDPI. (n.d.). Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Study on transition metal complexes with biologically active chelating ligands. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Antimicrobial and antioxidant studies on some transition metal complexes derived from the Schiff base ligand, 4-hydroxypent-3-en. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties. Retrieved from [Link]
-
Zanco Journal of Pure and Applied Sciences. (2021). Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand. Retrieved from [Link]
-
Journal of Research in Chemistry. (n.d.). Studies on phthalic acid based macrocyclic transition metal complexes biological activity, molecular docking, synthesis and char. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chelidonic acid. Retrieved from [Link]
-
ResearchGate. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Retrieved from [Link]
-
PubMed. (2007). Cationic, neutral and anionic metal(II) complexes derived from 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid). Retrieved from [Link]
-
Protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]
-
EOLSS. (n.d.). Synthesis and Spectroscopy of Transition Metal Complexes. Retrieved from [Link]
-
PubMed Central. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
ResearchGate. (2010). Review: Metal Complexes as Ligands. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Coordination Chemistry of Transition Metals. Retrieved from [Link]
-
SCIRP. (n.d.). Coordination Behavior and Biological Activity of Some Transition Metal Complexes with 2-Acetyl and 2-Formyl-3-Amino-1,4-Naphthoquinone Ligands. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ossila.com [ossila.com]
- 7. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 8. 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chemijournal.com [chemijournal.com]
- 10. chemistryjournal.net [chemistryjournal.net]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Chelidonic Acid in Neurodegenerative Disease Models
Abstract: Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to oxidative stress, neuroinflammation, and excitotoxicity as common underlying pathological mechanisms. Chelidonic acid (CA), a natural heterocyclic organic acid found in plants like Chelidonium majus, has emerged as a promising therapeutic candidate due to its potent antioxidant and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the mechanisms of CA's neuroprotective action and offers detailed protocols for its evaluation in established in vitro and in vivo models of neurodegeneration, designed for researchers in neuroscience and drug development.
Introduction to Chelidonic Acid and its Neuroprotective Potential
Chelidonic acid is a gamma-pyrone-2,6-dicarboxylic acid known for a range of biological activities.[1] In the context of neurodegeneration, its therapeutic potential is rooted in its ability to counteract key pathological drivers. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition.[1] Furthermore, chronic activation of glial cells (microglia and astrocytes) creates a sustained neuroinflammatory environment that is toxic to neurons.[3] Studies suggest that chelidonic acid can mitigate these insults, positioning it as a molecule of significant interest for neuroprotective strategies.[2][4] This document will explore the experimental frameworks required to validate and characterize these effects.
Core Mechanisms of Chelidonic Acid's Neuroprotective Action
The neuroprotective efficacy of chelidonic acid appears to be multifactorial, targeting several key pathological cascades simultaneously. Understanding these mechanisms is crucial for designing robust experiments and interpreting results.
Attenuation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a cornerstone of neuronal damage in aging and neurodegenerative diseases.[1] Chelidonic acid demonstrates significant antioxidant activity. In vivo studies show that CA treatment decreases levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, while simultaneously boosting the endogenous antioxidant defense system.[1][5][6] This includes increasing the levels of glutathione (GSH) and enhancing the total antioxidant status (TAS).[1][6] Mechanistically, this is linked to the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response elements.[4]
Modulation of Neuroinflammation
Neuroinflammation, mediated by microglia and astrocytes, contributes significantly to the progression of neurodegenerative diseases.[3] Chelidonic acid exerts potent anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines. In a model of peripheral neuropathy, CA treatment significantly decreased the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4] This suppression of inflammatory mediators helps to create a more permissive environment for neuronal survival and function.
Regulation of Neurotrophic Factors and Neurotransmitter Systems
Beyond direct protection, chelidonic acid also appears to promote neuronal health and resilience. Studies have shown that CA can increase the levels of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity.[1][2][6][7] A decline in BDNF is associated with cognitive loss during aging.[1][7] Additionally, chelidonic acid is known to inhibit glutamate decarboxylase, the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA.[1][7] This activity suggests a potential role for CA in modulating the excitatory/inhibitory balance in the brain, which is often disrupted in neurodegenerative conditions.
Signaling Pathway Overview
The following diagram illustrates the key molecular pathways through which chelidonic acid is proposed to exert its neuroprotective effects.
Caption: Proposed neuroprotective signaling pathways of Chelidonic Acid.
Application Notes: In Vitro Assessment of Neuroprotection
In vitro models are indispensable for initial screening, dose-response analysis, and deep mechanistic investigations. The choice of cell model and neurotoxic insult is critical for recapitulating specific aspects of a neurodegenerative disease.
Workflow for In Vitro Screening
Caption: General experimental workflow for in vitro neuroprotection assays.
Protocol 1: Cell Viability Assessment using WST-8 Assay
Rationale: This protocol determines the extent to which chelidonic acid can protect neuronal cells from a toxic insult. The WST-8 assay is a sensitive colorimetric method that measures the activity of cellular dehydrogenases, which is directly proportional to the number of viable cells.[8] It is preferred over MTT for its use of a water-soluble formazan, eliminating a solubilization step and improving sensitivity.[8]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells).[9]
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's model).[10]
-
Chelidonic acid (CA) stock solution (e.g., 10 mM in DMSO, stored at -20°C).
-
Sterile 96-well cell culture plates.
-
WST-8 reagent (e.g., Cell Counting Kit-8).[8]
-
Microplate reader (450 nm absorbance).
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Chelidonic Acid Pre-treatment: Prepare serial dilutions of CA in serum-free medium (e.g., 1, 5, 10, 25, 50 µM). Remove the culture medium from the wells and add 100 µL of the CA dilutions. For control wells, add medium only. Incubate for 2 hours.
-
Experimental Insight: A pre-treatment period allows CA to prime the cells' protective mechanisms before the insult is applied.
-
-
Neurotoxin Challenge: Prepare the neurotoxin solution (e.g., 100 µM 6-OHDA) in serum-free medium. Add the appropriate volume to the wells (e.g., 10 µL to achieve the final concentration, adjusting for volume). Do not add toxin to the "Vehicle Control" or "CA only" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
WST-8 Assay: Add 10 µL of WST-8 reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Self-Validation: The color change from light yellow to orange should be visible in the viable cell wells. The intensity of the color should correlate with the number of healthy cells.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control (untreated, non-toxin exposed cells).
-
% Viability = (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) * 100
-
Application Notes: In Vivo Assessment of Neuroprotection
In vivo models are essential to evaluate the therapeutic efficacy of chelidonic acid in a complex biological system, allowing for the assessment of cognitive and motor functions, pharmacokinetics, and systemic effects.
Workflow for In Vivo D-Galactose Aging Model
Sources
- 1. Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profile of Arachidonic Acid-Derived Inflammatory Markers and Its Modulation by Nitro-Oleic Acid in an Inherited Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Chelidonic acid abrogates oxidative stress and memory dysfunction in e" by FERİDE NİHAL SİNAN, EMEL SERDAROĞLU KAŞIKÇI et al. [journals.tubitak.gov.tr]
- 6. Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. dojindo.com [dojindo.com]
- 9. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]
- 10. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Chelidonic Acid as a High-Performance Organic Anode for Lithium-Ion Batteries: Application Notes and Protocols
Introduction: The Imperative for Sustainable Energy Storage
The advancement of lithium-ion battery technology is intrinsically linked to the development of novel electrode materials that are not only high-performing but also sustainable and cost-effective. While traditional inorganic materials like graphite have been the cornerstone of anode technology, their production can be energy-intensive and environmentally taxing. Organic electrode materials are emerging as a promising alternative, offering structural diversity, environmental friendliness, and facile synthesis.[1] Among these, carbonyl-containing compounds are particularly noteworthy for their ability to undergo reversible redox reactions with lithium ions.[2]
This application note provides a comprehensive technical guide on the use of chelidonic acid, a naturally derived pyran-based heterocyclic organic acid, as an organic anode material for lithium-ion batteries. We will delve into the underlying scientific principles, detailed experimental protocols, and performance characteristics of chelidonic acid anodes, offering researchers and materials scientists a robust framework for their own investigations.
Chelidonic Acid: A Profile
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a naturally occurring compound found in plants of the Papaveraceae family.[3] Its molecular structure, featuring two carboxylic acid groups and a carbonyl group within a pyran ring, provides multiple redox-active sites for lithium-ion coordination. This makes it a compelling candidate for a high-capacity anode material.
A key advantage of chelidonic acid lies in its potential for sustainable sourcing and its inherent biodegradability, aligning with the principles of green chemistry. Furthermore, its straightforward synthesis from readily available precursors like diethyl oxalate and acetone enhances its appeal for large-scale applications.[4][5]
Performance Benchmarks and Data
Electrochemical characterization of chelidonic acid-based anodes has demonstrated their significant potential. In a comparative study, composite electrodes containing chelidonic acid (CDO) exhibited a remarkable reversible capacity of 562.8 mAh g⁻¹ after 250 cycles.[6] This performance is notably stable, with no capacity decay observed over extended cycling. Furthermore, chelidonic acid anodes have shown superior rate performance at high current densities (10C) compared to conventional graphite anodes.[6]
For comparison, a structurally similar compound, chelidamic acid (CDA), which features a secondary amine in place of the ether oxygen in the pyran ring, has also been investigated. CDA-based electrodes displayed an even higher capacity of 740.2 mAh g⁻¹ under similar cycling conditions, highlighting the influence of heteroatom substitution on electrochemical performance.[6]
| Material | Reversible Capacity (after 250 cycles) | Rate Capability (at 10C) | Specific Surface Area |
| Chelidonic Acid (CDO) | 562.8 mAh g⁻¹[6] | Superior to graphite[6] | 1.23 m² g⁻¹[6] |
| Chelidamic Acid (CDA) | 740.2 mAh g⁻¹[6] | Superior to graphite[6] | 2.46 m² g⁻¹[6] |
Lithium Storage Mechanism
The mechanism of lithium storage in chelidonic acid is predicated on the reversible redox reactions of its carbonyl and carboxyl groups. During the lithiation (discharge) process, lithium ions from the electrolyte coordinate with the oxygen atoms in these functional groups, leading to a reduction of the chelidonic acid molecule. The delithiation (charge) process involves the release of these lithium ions and the oxidation of the molecule back to its original state.
Ex-situ Fourier-transform infrared (FTIR) and X-ray photoelectron spectroscopy (XPS) analyses are crucial for elucidating this mechanism.[6] These techniques allow for the characterization of the chemical state of the electrode material at different stages of charge and discharge, providing direct evidence of the reversible binding of lithium ions to the carbonyl and carboxyl moieties.
Sources
Application Notes & Protocols for the Quantification of Chelidonic Acid in Plant Extracts
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of chelidonic acid in complex plant extracts. Designed for researchers, scientists, and drug development professionals, this document outlines three robust analytical methods: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility. This guide moves beyond simple procedural lists to offer a self-validating framework, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of Chelidonic Acid Quantification
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a gamma-pyrone dicarboxylic acid found in various plant species, notably within the Papaveraceae family, such as Greater Celandine (Chelidonium majus L.)[1]. Its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, have made it a compound of significant interest in phytomedicine and drug discovery[1][2]. Accurate and precise quantification of chelidonic acid in plant extracts is paramount for several reasons:
-
Quality Control: Ensuring the consistency and potency of herbal raw materials and finished products.
-
Pharmacological Studies: Correlating the concentration of the active compound with observed biological effects.
-
Drug Development: Establishing dosage forms and stability profiles for new therapeutic agents.
-
Scientific Validation: Supporting the traditional use of medicinal plants with robust chemical evidence.
Plant extracts are inherently complex matrices, presenting significant analytical challenges such as interference from other compounds. The methods detailed herein are designed to offer selectivity, sensitivity, and reliability for the quantification of chelidonic acid, catering to different laboratory capabilities and throughput needs.
Foundational Step: Extraction and Sample Preparation
The primary goal of extraction is to efficiently transfer chelidonic acid from the plant matrix into a solvent, while minimizing the co-extraction of interfering substances. The choice of solvent and method is critical and depends on the physicochemical properties of chelidonic acid—namely, its polar nature and high solubility in water[3].
Rationale for Solvent Selection
Based on the principle of "like dissolves like," polar solvents are most effective for extracting chelidonic acid. An aqueous ethanol solution is often optimal; the water component efficiently solubilizes the polar chelidonic acid, while the ethanol can penetrate the less polar plant cell membranes and aid in the extraction of a broader range of compounds if desired. A 40% ethanol solution has been shown to be effective for this purpose.
General Extraction Protocol
This protocol is a robust starting point and can be optimized based on the specific plant material.
Materials:
-
Air-dried and powdered plant material (e.g., leaves, roots).
-
40% Ethanol (v/v) in deionized water.
-
Shaker or ultrasonic bath.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter).
-
Rotary evaporator (optional, for concentration).
Procedure:
-
Maceration: Weigh 1.0 g of the powdered plant material and transfer it to a suitable flask.
-
Solvent Addition: Add 20 mL of 40% ethanol. The solid-to-solvent ratio (here, 1:20 w/v) is crucial for ensuring exhaustive extraction and should be kept consistent.
-
Extraction: Agitate the mixture for 1 hour at room temperature using a mechanical shaker or an ultrasonic bath. Ultrasonication can enhance extraction efficiency by disrupting cell walls.
-
Separation: Filter the mixture to separate the extract from the solid plant debris. For subsequent HPLC or UV-Vis analysis, pass the filtrate through a 0.45 µm syringe filter to remove fine particulates that could damage the analytical instrumentation[4].
-
Concentration (Optional): If necessary, the extract can be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation.
-
Final Preparation: Reconstitute the dried extract or use the filtered liquid extract directly. Dilute with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to a concentration within the calibrated linear range of the chosen analytical method.
dot graph TD; A[Start: Powdered Plant Material] --> B{Maceration}; B --> C[Add 40% Ethanol (1:20 w/v)]; C --> D{Extraction}; subgraph Extraction Options D1[Agitation / Shaking for 1 hr] D2[Ultrasonication for 1 hr] end D --> D1 & D2; D1 & D2 --> E[Filtration]; E --> F[Clarified Plant Extract]; F --> G{Final Sample}; subgraph Analysis Preparation G1[Direct Use or Dilution] G2[Concentration & Reconstitution] end F --> G1 & G2; G1 & G2 --> H[Ready for Analysis];
dot Caption: General workflow for the extraction of chelidonic acid.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the most widely used technique for the analysis of bioactive compounds in plant extracts due to its high resolution, sensitivity, and specificity[5]. A reversed-phase method using a C18 column is ideal for separating polar organic acids like chelidonic acid from a complex mixture.
Causality of Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. Its nonpolar nature retains analytes based on their hydrophobicity. While chelidonic acid is polar, its retention can be finely controlled by manipulating the mobile phase.
-
Mobile Phase: A mixture of an aqueous, acidified buffer and an organic solvent (like acetonitrile or methanol) is used. The acidic pH (typically 2.5-3.5) is critical; it suppresses the ionization of the carboxylic acid groups on chelidonic acid, rendering the molecule less polar and increasing its retention time on the C18 column, which results in better peak shape and resolution[6]. Phosphoric acid is a common and effective acidifier for UV detection at low wavelengths[7].
-
Detection: A UV detector is used. The optimal wavelength should correspond to the maximum absorbance (λmax) of chelidonic acid to ensure the highest sensitivity. While a specific λmax is not consistently reported in literature for quantitative purposes, wavelengths around 260-280 nm are often suitable for compounds with conjugated systems like the pyrone ring in chelidonic acid[8][9]. It is best practice to determine the λmax experimentally using a pure standard.
Detailed HPLC Protocol
Equipment and Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chelidonic acid analytical standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Orthophosphoric acid (H₃PO₄).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) | Acid suppresses ionization for better retention and peak shape[6]. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution Mode | Isocratic or Gradient (start with 85% A : 15% B) | Isocratic is simpler; gradient may be needed to resolve from complex matrix interferences. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures stable retention times and improves peak symmetry. |
| Detection | UV at 265 nm (or experimentally determined λmax) | Wavelength for optimal sensitivity. A DAD can be used to confirm peak purity. |
| Injection Volume | 10-20 µL | Standard volume; adjust based on sample concentration. |
Procedure:
-
Standard Preparation: Prepare a stock solution of chelidonic acid (100 µg/mL) in methanol or mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Prepare the plant extract as described in Section 2.2. Dilute the final extract with the mobile phase to an expected concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of chelidonic acid in the samples using the regression equation from the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines[8][10])
A trustworthy protocol must be validated. The following parameters should be assessed:
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.999 | Confirms a direct proportional relationship between concentration and detector response. |
| Precision | Relative Standard Deviation (RSD) < 2% | Measures the closeness of repeated measurements (assessed at intra-day and inter-day levels). |
| Accuracy | % Recovery between 98-102% | Measures the closeness of the measured value to the true value (assessed by spike/recovery studies). |
| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1 | The lowest concentration that can be reliably detected. |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio of 10:1 | The lowest concentration that can be accurately quantified. |
| Specificity | Peak purity analysis (using DAD), no co-eluting peaks | Ensures the analytical signal is solely from chelidonic acid, free from matrix interference. |
dot graph TD; subgraph "Preparation" A[Prepare Mobile Phase] --> B[Equilibrate HPLC System]; C[Prepare Standards & Samples] --> D[Filter Samples (0.45 µm)]; end subgraph "Analysis" D --> E[Inject onto C18 Column]; B --> E; E --> F{Isocratic/Gradient Elution}; F --> G[UV Detection (e.g., 265 nm)]; G --> H[Data Acquisition]; end subgraph "Quantification" H --> I[Integrate Peak Area]; I --> J{Calibration Curve}; J --> K[Calculate Concentration]; end
dot Caption: Workflow for the HPLC-UV quantification of chelidonic acid.
Method 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful planar chromatography technique that allows for high-throughput screening and quantification of compounds in herbal materials[5]. It is particularly useful for quality control due to its ability to analyze multiple samples simultaneously.
Causality of Experimental Choices
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are standard for normal-phase HPTLC. The polar silica gel interacts with analytes, and separation is achieved based on polarity. The F₂₅₄ indicator allows for visualization of UV-active compounds under 254 nm light.
-
Mobile Phase: For a polar analyte like chelidonic acid on a polar stationary phase, a relatively polar mobile phase is required to facilitate migration. A mixture containing a moderately polar solvent (ethyl acetate), an acid (formic or acetic acid), and potentially other modifiers is effective. The acid is crucial to keep the analyte protonated and prevent streaking or tailing on the silica plate[10].
-
Detection: Densitometric scanning is used for quantification. The plate is scanned with a light beam at the λmax of the analyte (e.g., 265 nm), and the diffuse reflectance is measured. This provides a quantitative response proportional to the amount of substance in the spot.
Detailed HPTLC Protocol
Equipment and Reagents:
-
HPTLC plates (e.g., silica gel 60 F₂₅₄, 20x10 cm).
-
HPTLC sample applicator (e.g., Linomat or ATS).
-
HPTLC developing chamber.
-
TLC scanner (densitometer).
-
Chelidonic acid analytical standard.
-
Analytical grade solvents: Toluene, Ethyl Acetate, Formic Acid.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | HPTLC plates silica gel 60 F₂₅₄ | Standard for high-resolution separation. F₂₅₄ indicator allows for UV detection. |
| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1, v/v/v) | Optimized for separation of polar organic acids. Ratio may require adjustment. |
| Application | Bandwise, 6 mm bands, 10 mm from bottom | Automated application ensures precision and reproducibility. |
| Development | In twin-trough chamber, saturated for 20 min, development distance 8 cm | Chamber saturation ensures reproducible migration (Rf values). |
| Drying | Air-dry or use a stream of warm air. | Complete removal of mobile phase before scanning. |
| Detection | Densitometric scanning at 265 nm (or determined λmax) | Quantitative measurement of analyte absorbance. |
Procedure:
-
Standard & Sample Application: Prepare a stock solution of chelidonic acid (1 mg/mL) in methanol. Apply different volumes (e.g., 2, 4, 6, 8, 10 µL) to the HPTLC plate to create a calibration range (e.g., 2-10 µ g/spot ). Apply a fixed volume (e.g., 5 µL) of the prepared plant extract (Section 2.2).
-
Chromatogram Development: Place the plate in the saturated developing chamber and allow the mobile phase to ascend to the predefined distance (8 cm).
-
Drying and Scanning: Remove the plate, dry it completely, and immediately perform densitometric scanning at the chosen wavelength.
-
Quantification: Create a calibration curve by plotting the peak area against the amount of standard applied. Calculate the amount of chelidonic acid in the sample spots from this curve.
Method 3: UV-Visible Spectrophotometry
This method is the simplest and most accessible, suitable for rapid screening when a dedicated chromatography system is unavailable. Its primary limitation is a lack of specificity; the measurement may be influenced by any compound in the extract that absorbs light at the same wavelength. Therefore, this method is best suited for relatively pure extracts or as a preliminary estimation.
Causality of Experimental Choices
-
Solvent: A polar solvent like methanol or deionized water is appropriate, given chelidonic acid's high solubility[3]. The solvent must be transparent in the UV range of interest.
-
Wavelength (λmax): According to Beer-Lambert's Law, absorbance is directly proportional to concentration. To achieve maximum sensitivity and linearity, measurements must be taken at the wavelength of maximum absorbance (λmax). This must be determined experimentally for chelidonic acid in the chosen solvent, as it is not definitively established in the literature for this specific application.
Detailed UV-Vis Protocol
Equipment and Reagents:
-
UV-Visible Spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Chelidonic acid analytical standard.
-
Methanol or deionized water (spectrophotometric grade).
Procedure:
-
Determination of λmax:
-
Prepare a ~10 µg/mL solution of pure chelidonic acid standard in the chosen solvent (e.g., methanol).
-
Scan the solution from 200 nm to 400 nm against a solvent blank.
-
Identify the wavelength that gives the highest absorbance; this is the λmax.
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution (100 µg/mL) of chelidonic acid standard.
-
Create a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance vs. concentration. The resulting graph should be linear and pass through the origin.
-
-
Sample Analysis:
-
Prepare the plant extract (Section 2.2) and dilute it with the solvent to an expected concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
-
Quantification:
-
Calculate the concentration of chelidonic acid in the diluted sample using the regression equation from the calibration curve (y = mx + c, where y is absorbance).
-
Remember to account for the dilution factor to determine the final concentration in the original extract.
-
References
-
Spaleniak, G., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. ResearchGate. Available at: [Link]
-
Sowa, I., et al. (2021). Applicability of a Monolithic Column for Separation of Isoquinoline Alkaloids from Chelidonium majus Extract. PMC NIH. Available at: [Link]
-
Ghosh, A., et al. (2019). Qualitative and quantitative evaluation study along with method development and validation for UV spectrophotometric analysis of Chelidonium majus L. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Zwerger, M., et al. (2024). HPLC quantification of alkaloids in extracts of ch. majus. ResearchGate. Available at: [Link]
-
Sowa, I., et al. (2017). Optymization of mobile phase composition for hplc analysis of alkaloids from Chelidonium majus L. ResearchGate. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. Available at: [Link]
-
Sun, N., & Yu, L. (2009). [Determination of chelerythrine in Chelidonium majus by RP-HPLC]. PubMed. Available at: [Link]
-
Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Agilent. Available at: [Link]
-
European Medicines Agency. (2011). Assessment report on Chelidonium majus L., herba. EMA. Available at: [Link]
-
Al-Rimawi, F., et al. (2023). Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers. PubMed Central. Available at: [Link]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Malonic Acid. SIELC. Available at: [Link]
-
Kharat, S. N., et al. (2020). HPTLC screening for Flavonoids content in leaf extracts of Syzygium cumini (Linn.) and its Antimicrobial activity. ResearchGate. Available at: [Link]
-
Hawach Scientific. (2024). Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. Hawach. Available at: [Link]
-
Dash, R. P., et al. (2014). UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation. PMC NIH. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column. SIELC. Available at: [Link]
-
Reich, E., & Schibli, A. (2007). HPTLC Analysis of Herbal Drug Preparations and Products. Thieme. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of lichexanthon, secalonic acid D, parietin and emodin. ResearchGate. Available at: [Link]
-
Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Ivanova, E., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [Determination of chelerythrine in Chelidonium majus by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uni-giessen.de [uni-giessen.de]
- 10. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Utilizing Chelidonic Acid in In Vitro Biological Assays
An Application Guide for Researchers
Introduction: The Therapeutic Potential of Chelidonic Acid
Chelidonic acid is a naturally occurring γ-pyrone dicarboxylic acid found in various plants, most notably Greater Celandine (Chelidonium majus) and species of the Saussurea genus.[1][2] Historically recognized in herbal medicine, this molecule is now the subject of intense scientific investigation due to its broad spectrum of pharmacological activities.[3] As a bioactive compound, chelidonic acid presents a compelling scaffold for therapeutic development, with demonstrated anti-inflammatory, antioxidant, immunomodulatory, antimicrobial, and oncostatic properties.[4][5][6][7]
This guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating the biological activities of chelidonic acid in vitro. The protocols herein are designed not merely as procedural steps but as self-validating experimental systems, grounded in scientific first principles to ensure robust and reproducible results. We will explore the essential considerations for handling this compound and provide step-by-step methodologies for core functional assays.
Compound Properties and Preparation of Stock Solutions
A foundational requirement for any in vitro assay is the accurate and consistent preparation of the test article. The physicochemical properties of chelidonic acid dictate its handling and solubilization.
Causality Behind the Protocol: Chelidonic acid's limited solubility in ethanol but moderate solubility in Dimethyl Sulfoxide (DMSO) and aqueous buffers makes DMSO the preferred solvent for creating a high-concentration primary stock.[8][9] This stock can then be serially diluted in an appropriate aqueous buffer or cell culture medium for the final working concentrations. Using a vehicle like DMSO at a very low final concentration (typically ≤0.5%) is critical to prevent solvent-induced artifacts in cellular assays.
Table 1: Physicochemical Properties of Chelidonic Acid
| Property | Value | Source |
| Chemical Formula | C₇H₄O₆ | [1] |
| Molar Mass | 184.103 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | ~265 °C (with decomposition) | [8] |
| Solubility | DMSO (≥34.4 mg/mL), Water (≥3.15 mg/mL with sonication), Ethanol (Insoluble) | [9] |
Protocol 2.1: Preparation of a 100 mM Chelidonic Acid Master Stock in DMSO
Principle: To create a stable, high-concentration master stock that can be stored for long periods and used to prepare fresh working solutions for various assays.
Materials:
-
Chelidonic acid (powder, high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh: Carefully weigh out 1.84 mg of chelidonic acid powder into the tube. This corresponds to 10 µmoles (1.84 mg / 184.1 mg/mmol).
-
Solubilize: Add 100 µL of anhydrous DMSO to the tube. This will yield a final concentration of 100 mM.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can assist if necessary.[9]
-
Aliquot & Store: Aliquot the master stock into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C, protected from light. Properly prepared stocks are stable for at least 6 months.
Expert Insight: Avoid repeated freeze-thaw cycles of the master stock, as this can lead to compound degradation and precipitation. Single-use aliquots are a critical best practice. The final DMSO concentration in your assay should be consistent across all wells, including vehicle controls, and ideally should not exceed 0.5%.[10]
Core Experimental Protocols for Functional Assessment
The following protocols are foundational for characterizing the primary biological effects of chelidonic acid. The initial step in any cell-based screening cascade is to determine the compound's cytotoxicity to establish a therapeutic window.
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[3][11] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, BJ fibroblasts)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Chelidonic acid working solutions (prepared by diluting the master stock in complete medium)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for adherence.[3]
-
Compound Treatment: Prepare a 2-fold serial dilution of chelidonic acid in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells + medium only" (untreated control) and "cells + medium with DMSO" (vehicle control) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Development: Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.[13]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well.[14]
-
Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[14] Read the absorbance at 570 nm within 1 hour.[13]
Data Analysis:
-
Correct Absorbance: Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate % Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀: Plot % Viability against the log of the chelidonic acid concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).
Protocol 3.2: Antioxidant Activity (DPPH Radical Scavenging Assay)
Principle: This is a cell-free chemical assay to measure the hydrogen-donating ability of an antioxidant. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[15]
Materials:
-
Chelidonic acid working solutions (prepared in ethanol or methanol)
-
DPPH solution (e.g., 0.1 mM in methanol, freshly prepared and protected from light)
-
Trolox or Ascorbic Acid (positive controls)
-
Methanol or Ethanol (99.5%)
-
96-well microplate
-
Microplate reader (absorbance at ~517 nm)
Procedure:
-
Plate Setup: Add 100 µL of various concentrations of chelidonic acid to the wells of a 96-well plate. Include a positive control (Trolox) and a blank (methanol only).
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells. Mix gently by pipetting.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]
-
Measurement: Read the absorbance at 517 nm.
Data Analysis:
-
Calculate % Scavenging Activity:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
-
-
Determine IC₅₀: Plot the % scavenging activity against the log of the chelidonic acid concentration to determine the IC₅₀ value. This can be compared to the IC₅₀ of the positive control.
Protocol 3.3: Anti-Inflammatory Activity (Inhibition of Nitric Oxide Production)
Principle: To assess the anti-inflammatory potential of chelidonic acid by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). LPS induces the expression of inducible nitric oxide synthase (iNOS), leading to a burst of NO production. NO levels are quantified indirectly by measuring its stable metabolite, nitrite, using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
LPS (from E. coli)
-
Chelidonic acid working solutions (in complete medium)
-
Dexamethasone or L-NAME (positive controls)
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium Nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in 100 µL of medium in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of chelidonic acid (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.
-
-
Measurement: Read the absorbance at 540 nm.
-
Standard Curve: Simultaneously, prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Calculate % NO Inhibition:
-
% Inhibition = [(NO in LPS-stimulated cells - NO in Treated cells) / NO in LPS-stimulated cells] * 100
-
Trustworthiness Check: It is essential to run a parallel MTT assay under the same treatment conditions to confirm that the observed reduction in NO is due to anti-inflammatory activity and not simply due to compound-induced cytotoxicity.
Visualizing Mechanisms and Workflows
Diagram 1: Postulated Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of chelidonic acid are linked to its ability to suppress pro-inflammatory cytokines like TNF-α and IL-6.[5][7] This is often mediated through the inhibition of key transcription factors such as NF-κB.[3]
Caption: Chelidonic acid's inhibition of the NF-κB signaling pathway.
Diagram 2: General In Vitro Assay Workflow
A logical workflow ensures that data from one experiment correctly informs the design of the next, creating a robust screening cascade.
Caption: A systematic workflow for in vitro evaluation of chelidonic acid.
References
-
Miroshnichenko, E., & Pozdnyakov, D. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration. [Link]
-
Harish Kumar, K., et al. (2023). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery and Therapeutics. [Link]
-
Yar, H. M., et al. (2024). Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. Pharmaceuticals. [Link]
-
Wikipedia. (n.d.). Chelidonic acid. [Link]
-
Miroshnichenko, E.A., & Pozdnyakov, D.I. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). ResearchGate. [Link]
-
Grokipedia. (n.d.). Chelidonic acid. [Link]
-
Harish Kumar, K., et al. (2023). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7431, Chelidonic acid. [Link]
-
Al-Taee, A. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Shults, E. E., et al. (2021). Calcium Chelidonate: Semi-Synthesis, Crystallography, and Osteoinductive Activity In Vitro and In Vivo. Molecules. [Link]
-
National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Özyürek, M., & Güçlü, K. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
Kim, J. Y., et al. (2015). The Therapeutic Effect of Chelidonic Acid on Ulcerative Colitis. ResearchGate. [Link]
-
MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics. [Link]
-
Miroshnichenko, E. A., et al. (2019). Chelidonic Acid and Its Derivatives from Saussurea Controversa: Isolation, Structural Elucidation and Influence on the Osteogenic Differentiation of Multipotent Mesenchymal Stromal Cells In Vitro. Biomolecules. [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit Manual. [Link]
-
Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
Singh, S., et al. (2016). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. European Journal of Pharmacology. [Link]
-
National Center for Biotechnology Information. (2014). Evaluation of anti-inflammatory and analgesic activities of extracts from herb of Chelidonium majus L. Central European Journal of Biology. [Link]
-
Joseph, R., et al. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife. [Link]
Sources
- 1. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. grokipedia.com [grokipedia.com]
- 9. apexbt.com [apexbt.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
Application Note: A Comprehensive Guide to the Infrared Spectroscopy Analysis of 4H-Pyran-2,6-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the analysis of 4H-Pyran-2,6-dicarboxylic acid using Fourier-Transform Infrared (FTIR) Spectroscopy. As a heterocyclic compound with dual carboxylic acid functionalities, its structural elucidation is critical in synthetic chemistry and pharmaceutical development. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its identity and purity by probing its molecular vibrations.[1] This guide moves beyond a simple recitation of spectral data, offering in-depth protocols, explaining the causal logic behind experimental choices, and providing a framework for accurate spectral interpretation grounded in the molecule's unique structural characteristics.
Molecular Structure and Key Vibrational Fundamentals
4H-Pyran-2,6-dicarboxylic acid (C₇H₆O₅) is characterized by a dihydropyran ring containing an ether linkage and two conjugated double bonds, with carboxylic acid groups substituted at the 2- and 6-positions.[2] Understanding this structure is paramount to interpreting its infrared spectrum.
Caption: Molecular Structure of 4H-Pyran-2,6-dicarboxylic Acid.
The primary drivers of the IR spectrum are:
-
Carboxyl Groups (-COOH): These groups dominate the spectrum. In the solid state, carboxylic acids exist as hydrogen-bonded dimers.[3][4] This intermolecular interaction is the single most important factor influencing the spectrum, leading to significant broadening and shifting of the hydroxyl (O-H) and carbonyl (C=O) stretching bands.[5][6]
-
Pyran Ring System: The C=C-O-C=C conjugated system and the saturated CH₂ group introduce several other characteristic vibrations. The ether linkage (C-O-C) and the vinyl C-H bonds provide additional diagnostic peaks.
The Critical Role of Hydrogen Bonding
In condensed phases (solid or liquid), the carboxylic acid groups of two separate molecules form strong hydrogen bonds, creating a dimeric structure.[4][5] This has profound spectroscopic consequences.
Caption: Hydrogen Bonding in Carboxylic Acid Dimers.
This dimerization effectively weakens the O-H bond (lowering its stretching frequency) and creates a very broad, continuous range of vibrational states, resulting in one of the most recognizable features in all of IR spectroscopy.
Predicted Infrared Absorption Profile
The combination of functional groups in 4H-Pyran-2,6-dicarboxylic acid gives rise to a predictable, yet complex, IR spectrum. The following table summarizes the expected absorption bands and the structural features they represent.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Characteristics | Rationale & Expert Insights |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Strong, very broad | This is the hallmark of a carboxylic acid dimer.[3][4][6][7] The extreme broadness is due to strong intermolecular hydrogen bonding.[5] It will often overlap with C-H stretching peaks.[3][6] |
| ~3100 - 3000 | =C-H Stretch | Alkene (Pyran Ring) | Medium to Weak | Associated with the hydrogens on the double-bonded carbons of the pyran ring. Often appear as small, sharp peaks on the shoulder of the broad O-H band.[8] |
| ~2950 - 2850 | C-H Stretch | Alkane (-CH₂-) | Medium to Weak | Corresponds to the symmetric and asymmetric stretching of the methylene group at the 4-position of the pyran ring.[6] |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Very Strong, Sharp | The carbonyl stretch is a powerful diagnostic peak. Its frequency is lower than that of a saturated acid (~1730-1700 cm⁻¹) due to conjugation with the C=C bonds in the pyran ring.[5][9][10] |
| ~1650 - 1600 | C=C Stretch | Alkene (Pyran Ring) | Medium to Variable | Arises from the double bonds within the pyran ring. Its intensity can be variable and it may appear as a shoulder on the more intense C=O peak. |
| 1440 - 1395 | O-H Bend | Carboxylic Acid (-COOH) | Medium | In-plane bending of the O-H group. Can sometimes be obscured by C-H bending bands in the same region.[3] |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) | Strong | This band arises from the stretching of the C-O single bond, which is coupled with the O-H in-plane bend. It is another strong indicator of a carboxylic acid.[3][5] |
| ~1250 - 1050 | C-O-C Stretch | Ether (Pyran Ring) | Strong | Asymmetric and symmetric stretching of the ether linkage within the pyran ring. This is a key feature for identifying the heterocyclic ring structure. |
| ~960 - 900 | O-H Bend | Carboxylic Acid (-COOH) | Medium, Broad | Out-of-plane bend of the hydrogen-bonded O-H group. This broad absorption is another unique and diagnostically useful feature for carboxylic acid dimers.[5] |
| < 900 | Fingerprint Region | Whole Molecule | Complex Pattern | This region contains numerous complex vibrations (C-C stretches, C-H bends, ring deformations) that are unique to the molecule's overall structure. It is excellent for confirmation against a reference spectrum. |
Experimental Protocols and Workflow
Achieving a high-quality, reproducible IR spectrum requires meticulous sample preparation and a systematic approach to data acquisition. The following workflow and protocols are designed to ensure data integrity.
Caption: General Experimental Workflow for FTIR Analysis.
Protocol 3.1: Sample Preparation via KBr Pellet Method
This traditional transmission method provides high-quality spectra for pure solid samples but requires careful preparation.[11][12]
Materials:
-
4H-Pyran-2,6-dicarboxylic acid (high purity)
-
Spectroscopic grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Vacuum pump
Procedure:
-
Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. The causality here is critical: KBr is hygroscopic, and any absorbed water will introduce a large, broad O-H signal around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring sample features.
-
Mixing: Place ~1-2 mg of the sample and ~100-200 mg of the dried KBr into the agate mortar.
-
Grinding: Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, pale appearance. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering (the Christiansen effect), which can distort peak shapes.
-
Loading the Die: Transfer a portion of the powdered mixture into the pellet die. Distribute it evenly across the bottom surface to ensure a uniform pellet thickness.
-
Pressing: Assemble the die and place it in the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons). For maximum clarity, connect the die to a vacuum pump during pressing to remove entrapped air, which can cause the pellet to be opaque.
-
Inspection: Carefully remove the die and extract the pellet. A good pellet is thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or trapped air.
Protocol 3.2: Sample Analysis via Attenuated Total Reflectance (ATR)
ATR is a modern, rapid alternative that requires minimal sample preparation, making it ideal for routine screening.[13][14]
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
4H-Pyran-2,6-dicarboxylic acid (solid powder)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Before any measurement, clean the ATR crystal surface thoroughly with a solvent-moistened wipe to remove any residue from previous analyses.
-
Background Scan: With the clean, empty crystal, perform a background scan. This is a self-validating step that measures the spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself, which will be digitally subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample powder directly onto the center of the ATR crystal.
-
Applying Pressure: Lower the instrument's pressure anvil onto the sample to ensure firm, uniform contact between the powder and the crystal surface. The rationale is that the IR beam only penetrates a few microns into the sample; therefore, intimate contact is essential for achieving a strong signal.
-
Sample Scan: Acquire the sample spectrum.
-
Cleaning: After analysis, raise the anvil, remove the bulk of the sample powder, and clean the crystal surface meticulously as in Step 1.
Protocol 3.3: FTIR Spectrometer Operation and Data Acquisition
Standard Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Sufficient for most structural identification purposes)
-
Number of Scans: 16-32 scans. This is a signal-averaging process; co-adding multiple scans improves the signal-to-noise ratio (S/N) by a factor of the square root of the number of scans.
Spectrum Interpretation and Analysis: A Systematic Approach
-
The O-H Region (3500-2500 cm⁻¹): The first place to look. For 4H-Pyran-2,6-dicarboxylic acid, you must observe an extremely broad and intense absorption band spanning this entire region.[3][5][6] Its presence is the primary confirmation of the carboxylic acid functionality. Look for sharper C-H stretch peaks "riding" on top of this broad feature.[4][6]
-
The Carbonyl Region (1800-1650 cm⁻¹): The second key diagnostic area. Expect to find a very strong, sharp peak between 1710-1680 cm⁻¹.[5] Its position below 1700 cm⁻¹ confirms that the carbonyl is conjugated.[9]
-
The Double Bond & Bending Region (1650-1300 cm⁻¹): Look for C=C stretching from the pyran ring, likely around 1650-1600 cm⁻¹. The O-H in-plane bending should appear near 1440-1395 cm⁻¹.[3]
-
The C-O & Fingerprint Region (<1350 cm⁻¹): This complex area provides confirmatory detail. Identify the strong C-O stretching of the acid group (1320-1210 cm⁻¹) and the C-O-C stretching of the pyran ether (around 1250-1050 cm⁻¹).[3][5] The broad O-H out-of-plane bend near 900 cm⁻¹ is another valuable confirmation of the acid dimer.[5] The remaining peaks in the fingerprint region should be matched against a known reference spectrum for final identity verification.
Conclusion
The FTIR spectrum of 4H-Pyran-2,6-dicarboxylic acid is rich with information, defined by the powerful absorptions of its hydrogen-bonded carboxylic acid groups and modulated by the features of its heterocyclic ring. The very broad O-H stretch from 3300-2500 cm⁻¹, a strong, conjugation-shifted C=O stretch around 1700 cm⁻¹, and prominent C-O stretching bands provide an unambiguous signature for this molecule. By employing the rigorous protocols for sample preparation and data acquisition outlined in this guide, researchers can reliably obtain high-quality spectra for the structural confirmation, purity assessment, and quality control of 4H-Pyran-2,6-dicarboxylic acid in both research and industrial settings.
References
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry. [Link]
-
Maeda, H., et al. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. [Link]
-
Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
-
Ober, M. (2014). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Western Washington University Scholar's Week. [Link]
-
JoVE. (2025). 13.5: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. LibreTexts. [Link]
-
LibreTexts Chemistry. (2020). 21.3: Spectroscopy of Carboxylic Acids. LibreTexts. [Link]
-
All In All Chemistry. (2023). FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 4H-Pyran-2,6-dicarboxylic acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Pyrone-2,6-dicarboxylic acid. PubChem Compound Database. [Link]
-
National Institute of Standards and Technology. (n.d.). 1,4-Pyrone-2,6-dicarboxylic acid, diethyl ester. NIST Chemistry WebBook. [Link]
-
Pereira, V., et al. (2009). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Food Chemistry. [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation. [Link]
-
Tecklenburg, M. M., Villarreal, J. R., & Laane, J. (1989). Vibrational spectra and potential energy surface for the ring bending and ring twisting of 5,6-dihydro-2H-thiopyran. The Journal of Chemical Physics. [Link]
-
Laane, J., et al. (1992). Vibrational potential energy surfaces of 3,4-dihydro-2H-pyran, 3,6-dihydro-2H-pyran, 2,3-dihydro-1,4-dioxin, and 4H-1,3-dioxin. Journal of the American Chemical Society. [Link]
-
Bou-Abdallah, F., & Al-Ghouti, M. A. (2022). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific and Academic Research. [Link]
-
Desi, I. R., & Nuraeni, W. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Singh, R., & Dagdagan, O. N. (2021). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. RSC Advances. [Link]
-
Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Specac. [Link]
-
Duerst, R. W., et al. (2005). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation. NIH. [Link]
-
Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Specac. [Link]
-
ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. [Link]
-
Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. [Link]
-
University of Colorado Boulder. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube. [Link]
-
Wikipedia. (n.d.). File:3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid.svg. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4H-Pyran-2,6-dicarboxylic acid | C7H6O5 | CID 53831657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. shimadzu.com [shimadzu.com]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Oxo-4H-pyran-2,6-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 4-Oxo-4H-pyran-2,6-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic compound. We will delve into the underlying chemistry, provide a robust experimental protocol, and offer detailed troubleshooting advice to overcome common challenges encountered in the laboratory.
A crucial point of clarification: The compound 4-Oxo-4H-pyran-2,6-dicarboxylic acid is widely known in chemical literature by its trivial name, chelidonic acid [1]. This guide will use these names interchangeably. The synthesis of the related compound, 4H-Pyran-2,6-dicarboxylic acid, is less common and typically involves different synthetic strategies. The focus of this document is the widely utilized Claisen condensation route to produce chelidonic acid[2].
Core Synthesis Pathway: An Overview
The most established and reliable method for synthesizing chelidonic acid is a base-catalyzed Claisen condensation between diethyl oxalate and acetone, followed by an acid-mediated hydrolysis and cyclization[2][3]. The overall workflow involves the formation of an intermediate, the disodium salt of acetone diethyloxalate, which is then neutralized and heated to yield the final pyran structure[4].
Caption: Workflow for Chelidonic Acid Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-Oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid)? A1: The most frequently cited method is the Claisen condensation of diethyl oxalate and acetone using sodium ethoxide as a base, followed by acid-catalyzed cyclization[2][4]. This method, with subsequent improvements, provides a reliable route to chelidonic acid with good yields[3].
Q2: What are the critical parameters to control for maximizing yield? A2: The two most critical parameters are maintaining anhydrous (dry) conditions and controlling the rate of acetone addition. The sodium ethoxide base is highly sensitive to moisture, and its effective concentration dictates the reaction's success. Furthermore, adding acetone too quickly can lead to unwanted side reactions, such as the self-condensation of acetone[4]. Strict temperature control during the condensation is also vital to prevent byproduct formation.
Q3: What kind of yields can I realistically expect? A3: With careful execution and optimization, yields for the synthesis of chelidonic acid can range from 76% to 79% based on the starting amount of acetone[3]. Lower yields are often indicative of specific, correctable issues in the experimental setup or procedure.
Q4: How is the final product typically purified? A4: Chelidonic acid is a crystalline solid. The most effective and common purification technique is recrystallization, often from hot water[5]. This method is excellent for removing residual salts and soluble organic impurities.
Detailed Experimental Protocol
This protocol is an optimized procedure based on established methods for the synthesis of chelidonic acid[2][4].
Materials and Reagents:
-
Sodium metal
-
Absolute (Anhydrous) Ethanol
-
Diethyl Oxalate[6]
-
Acetone (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a dropping funnel, prepare a solution of sodium ethoxide from sodium (2.1 molar equivalents) and excess absolute ethanol. Ensure all sodium has reacted completely.
-
Initial Condensation: To the stirred sodium ethoxide solution, add diethyl oxalate (2.1 molar equivalents).
-
Controlled Acetone Addition: Begin slowly adding dry acetone (1.0 molar equivalent) dropwise from the funnel. The key to a high yield is to add the acetone at a rate that prevents its concentration from becoming excessive, which would favor self-condensation[4]. Maintain the temperature of the reaction mixture between 30-35°C during this addition.
-
Completion of Condensation: After the acetone addition is complete, the mixture may become a thick paste. It can be gently heated towards the end of the reaction to ensure completion[4].
-
Neutralization and Isolation of Intermediate: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the mixture with a chilled solution of concentrated HCl diluted with water. This step precipitates the crude acetonedioxalic ester. This intermediate is often not isolated but carried directly to the next step[4].
-
Cyclization: Add an additional equivalent of HCl to the mixture to promote cyclization.
-
Reflux: Heat the acidic mixture to reflux for 1-2 hours. During this time, the intermediate will dissolve, and then the final product, chelidonic acid, will begin to precipitate as a crystalline solid.
-
Isolation and Purification: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the crude chelidonic acid by vacuum filtration. Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature. Purity can be assessed by techniques such as HPLC, NMR, or melting point determination[5].
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Very low or no product yield. | 1. Wet Reagents/Glassware: The sodium ethoxide base was quenched by moisture. | 1. Ensure all glassware is flame-dried or oven-dried. Use absolute ethanol and dry acetone. Protect the reaction from atmospheric moisture with drying tubes. |
| 2. Inefficient Base Formation: The sodium did not fully react to form sodium ethoxide. | 2. Ensure the sodium is clean (cut away oxide layer) and allow sufficient time for it to dissolve completely in the ethanol before proceeding. | |
| 3. Uncontrolled Acetone Addition: Rapid addition of acetone led to significant side reactions. | 3. Add the acetone very slowly and dropwise, maintaining careful temperature control. A syringe pump can be used for precise, slow addition[4]. | |
| The reaction mixture turns dark brown or black, yielding a tarry substance. | 1. Excessive Heat: The reaction temperature was too high during the condensation or reflux, causing decomposition. | 1. Use a water bath to maintain the temperature between 30-35°C during the acetone addition. Avoid aggressive heating during the final reflux. |
| 2. Incorrect Stoichiometry: A significant excess of one reagent can lead to polymerization or side reactions. | 2. Carefully measure all reagents. Ensure the molar ratios are correct as per the protocol. | |
| Product does not precipitate after reflux and cooling. | 1. Insufficient Concentration: The volume of solvent is too high, keeping the product dissolved. | 1. If the product is known to have formed (e.g., via TLC analysis), carefully evaporate some of the solvent under reduced pressure and attempt to recrystallize. |
| 2. Incomplete Cyclization: The reflux time was too short, or the mixture was not sufficiently acidic. | 2. Check the pH of the solution to ensure it is strongly acidic. If needed, add more HCl and resume reflux for another hour. | |
| Final product is highly colored or has a low melting point. | 1. Impurities from Side Reactions: Co-precipitation of byproducts. | 1. Perform recrystallization from hot deionized water. For persistent impurities, a second recrystallization or the use of activated charcoal (sparingly) may be necessary[5]. |
| 2. Incomplete Hydrolysis: The intermediate ester has not fully hydrolyzed and cyclized. | 2. Ensure adequate reflux time in the presence of sufficient acid. The purity of the final product can be checked via NMR to look for ethyl group signals. |
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting synthesis problems.
References
- CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
-
Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid . (n.d.). University of Wisconsin-La Crosse Journal of Undergraduate Research. [Link]
-
2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl) . (2020). ACS Publications. [Link]
-
4H-Pyran Synthesis . (n.d.). Organic Chemistry Portal. [Link]
-
Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water . (2010). Organic Chemistry Portal. [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) . (n.d.). OIST Innovation. [Link]
-
Chelidonic acid . (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot . (2018). ResearchGate. [Link]
-
Chelidonic acid . (n.d.). Wikipedia. [Link]
-
4H-Pyran-2,6-dicarboxylic acid . (n.d.). PubChem. [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans . (2017). PMC - NIH. [Link]
-
4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester . (n.d.). ResearchGate. [Link]
- US5300657A - Process for preparing chelidonic acid. (1994).
-
A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor . (2021). Oriental Journal of Chemistry. [Link]
-
Synthesis of Pyran Derivatives . (2022). Encyclopedia.pub. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations . (2022). PubMed Central. [Link]
-
DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES . (2021). ResearchGate. [Link]
-
Synthesis and Characterization of Chelidonic Acid and Chelidamic Acid as Organic Anode Materials for Energy Storage . (2021). ACS Publications. [Link]
-
2 H -Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles . (n.d.). ResearchGate. [Link]
-
ethyl acetopyruvate . (n.d.). Organic Syntheses Procedure. [Link]
-
Chelidonic acid . (n.d.). Grokipedia. [Link]
-
Reagents and conditions: a: diethyl oxalate, Na, EtOH, rt, 30 min.; b:... . (n.d.). ResearchGate. [Link]
Sources
- 1. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. grokipedia.com [grokipedia.com]
- 4. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Chelidonic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this valuable synthesis, moving beyond a simple protocol to provide a deep understanding of the reaction's causality. Here, we address common challenges, offer field-proven insights, and provide robust, validated protocols to enhance yield, purity, and reproducibility in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered during the synthesis of chelidonic acid, focusing on the scientific principles behind the experimental choices.
Q1: What is the fundamental reaction mechanism for synthesizing chelidonic acid from diethyl oxalate and acetone?
A1: The synthesis is a classic example of a base-catalyzed condensation reaction, specifically a variation of the Claisen condensation.[1][2] The overall process can be broken down into two primary stages:
-
Double Claisen Condensation: Sodium ethoxide, a strong base, deprotonates the α-carbons of one molecule of acetone. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of two molecules of diethyl oxalate in succession. This forms a key intermediate, diethyl 2,4,6-trioxoheptanedioate (also known as acetonedioxalic ester).[2]
-
Acid-Catalyzed Cyclization and Hydrolysis: The intermediate ester is then treated with a strong acid, typically concentrated hydrochloric acid. This step serves two purposes: it protonates the enolate and catalyzes an intramolecular cyclization to form the pyran ring. Concurrently, the acid hydrolyzes the ethyl ester groups to carboxylic acids, yielding the final chelidonic acid product.[2][3]
Q2: My reaction mixture turns into a solid mass during the condensation step. Is this normal, and how should I proceed?
A2: Yes, this is a completely normal and expected outcome of the reaction. The intermediate, acetonedioxalic ester, forms a disodium complex that is insoluble in the ethanol solvent and precipitates out, causing the reaction mixture to become a thick, practically solid mass.[1][3] This precipitation is advantageous as it helps drive the reaction toward completion.
-
Expert Insight: Do not be alarmed by the solidification. Ensure you are using a robust mechanical stirrer that can handle the increasing viscosity. A glass rod can be used to manually break up larger chunks if necessary, but a high-torque overhead stirrer is ideal. The subsequent step, which involves distilling off some of the ethanol, is designed to handle this solid cake-like product.[1]
Q3: What are the primary side reactions that lower the yield, and how can they be minimized?
A3: The primary culprits for yield reduction are competing base-catalyzed side reactions involving the acetone starting material.
-
Aldol Condensation: Acetone can undergo self-condensation in the presence of a strong base to form diacetone alcohol and subsequently mesityl oxide.
-
Self-Claisen Condensation: Diethyl oxalate can also undergo self-condensation.
These side reactions consume starting materials and introduce impurities. A patented improvement on the classical synthesis highlights that the key to minimizing these reactions is controlling the concentration of unreacted acetone.[1]
-
Mitigation Strategy: Instead of adding all reagents in large portions, a more controlled approach is recommended. The improved method involves mixing the sodium ethoxide, diethyl oxalate, and alcohol first, and then adding the acetone slowly and steadily. This ensures that the acetone concentration remains low, favoring the desired reaction with diethyl oxalate over self-condensation.[1]
Q4: How critical is the quality of the reagents?
A4: Reagent quality is paramount for the success and reproducibility of this synthesis.
-
Ethanol: Absolute (anhydrous) ethanol is crucial.[3] The presence of water will react with and consume the sodium metal during the preparation of sodium ethoxide, reducing the amount of active base available for the condensation.
-
Acetone: Dry acetone is necessary to prevent similar side reactions with the base.[3]
-
Diethyl Oxalate: This reagent should be freshly distilled.[3] Diethyl oxalate is susceptible to hydrolysis over time, breaking down into oxalic acid and ethanol, which will interfere with the reaction.[4]
Q5: My final product is off-color (e.g., yellow or brown) instead of white. What are the likely impurities?
A5: An off-color product typically indicates the presence of impurities from side reactions or decomposition. The brown color that develops during the initial condensation is normal, but this should not carry over significantly to the final, purified product.[3]
-
Likely Impurities: Polymeric materials resulting from Aldol condensations or decomposition products from localized overheating are common culprits.
-
Purification Protocol: If your product is impure, purification via recrystallization is effective. A common method involves dissolving the crude chelidonic acid in hot methanol and then adding concentrated HCl, which causes pure chelidonic acid to crystallize as needle-like crystals upon cooling.[5]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common experimental issues.
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common problems in chelidonic acid synthesis.
Caption: Troubleshooting Decision Tree for Chelidonic Acid Synthesis.
Problem Resolution Table
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Yield | 1. Wet Reagents: Presence of water in ethanol or acetone. | Solution: Use absolute ethanol and anhydrous acetone. Water consumes the sodium ethoxide base, preventing the condensation reaction from occurring.[3] |
| 2. Incorrect Stoichiometry: Incorrect molar ratios of reactants. | Solution: Carefully recalculate and weigh all reagents. The reaction requires approximately 2 moles of diethyl oxalate and 2 moles of sodium ethoxide for every 1 mole of acetone.[3] | |
| 3. Ineffective Sodium Ethoxide Formation: Sodium did not fully dissolve. | Solution: Ensure all sodium dissolves in the absolute ethanol before proceeding. Gentle heating may be required, but this should be done cautiously.[3] | |
| 4. Loss During Workup: Product remains dissolved during acid precipitation. | Solution: Perform the acidification with a mixture of concentrated HCl and a large amount of cracked ice to keep the temperature very low, maximizing the precipitation of the intermediate.[3] | |
| Product is a Dark, Tarry Substance | 1. Overheating: Localized overheating during sodium ethoxide formation or the condensation reaction. | Solution: Maintain vigorous stirring and use appropriate cooling (e.g., an ice bath) to manage the exothermic nature of the reaction.[3] |
| 2. Slow Acidification: Adding the acid too slowly during the workup. | Solution: The sodium derivative should be treated with the cold acid mixture relatively quickly while crushing any lumps to ensure rapid and complete neutralization, preventing degradation.[3] | |
| 3. Impure Starting Materials: Using old or unpurified reagents. | Solution: Use freshly distilled diethyl oxalate and high-purity, dry acetone to avoid introducing colored impurities from the start.[3] | |
| Difficulty in Stirring/Solidification | 1. Reaction Progression (Normal): Formation of the insoluble disodium salt. | Solution: This is expected. Use a powerful mechanical overhead stirrer. If the stirrer stalls, manually assist with a sturdy glass rod to break up the solid mass.[3] |
Section 3: Detailed Experimental Protocols
Protocol 1: Classical Synthesis of Chelidonic Acid
This protocol is adapted from the robust and well-validated procedure published in Organic Syntheses.[3]
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Sodium | 22.99 | 46 g | 2.0 | 2.0 |
| Absolute Ethanol | 46.07 | 600 mL | - | - |
| Acetone (dry) | 58.08 | 58 g | 1.0 | 1.0 |
| Diethyl Oxalate | 146.14 | 310 g | 2.12 | 2.12 |
| Conc. HCl | 37% w/w | 600 mL | - | - |
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a 1-L round-bottomed flask fitted with a reflux condenser, carefully add 46 g (2.0 mol) of sodium in small pieces to 600 mL of absolute ethanol. The reaction is vigorous. Allow about one hour for addition and another hour for complete dissolution. Gentle heating can be applied near the end.
-
Condensation Reaction:
-
Transfer half of the warm sodium ethoxide solution to a 3-L three-necked flask equipped with a mechanical stirrer and reflux condenser.
-
Allow this portion to cool slightly. In a separate beaker, mix 58 g (1.0 mol) of dry acetone with 150 g (1.03 mol) of freshly distilled diethyl oxalate.
-
Add the acetone/oxalate mixture to the flask all at once and begin stirring vigorously. The solution will warm up and turn brown.
-
As soon as the mixture becomes turbid, immediately add the remaining hot sodium ethoxide solution and the rest of the diethyl oxalate (160 g, 1.1 mol) simultaneously.
-
Continue stirring. The mixture will become a nearly solid mass within about 30 minutes.
-
-
Intermediate Workup:
-
Heat the flask in an oil bath at 110°C and distill off approximately 150 mL of ethanol.
-
Cool the flask to 20°C. Remove the solid sodium derivative and transfer it to a 3-L beaker.
-
Prepare a mixture of 300 mL of concentrated HCl and 800 g of cracked ice. Add this cold acid mixture to the sodium derivative, crushing all lumps to ensure thorough mixing.
-
Collect the resulting creamy yellow solid (acetonedioxalic ester) by suction filtration and wash it with two 150-mL portions of ice water.
-
-
Cyclization and Hydrolysis:
-
Transfer the crude, moist ester to a beaker and add 300 mL of concentrated HCl.
-
Heat the mixture on a steam bath for 20 hours. The solid will gradually dissolve and then the chelidonic acid will precipitate.
-
Cool the mixture to 20°C. Collect the solid product on a Büchner funnel, wash with two 50-mL portions of ice water.
-
-
Drying: Dry the product first at 100°C for two hours, and then at 160°C to a constant weight to remove the water of crystallization. The expected yield is 140–145 g (76–79%).[3]
Section 4: Reaction Schematics and Workflow
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of chelidonic acid.
Simplified Reaction Mechanism
Caption: Simplified two-stage mechanism of chelidonic acid synthesis.
References
-
Riegel, E. R.; Zwilgmeyer, F. (1937). "Chelidonic acid". Organic Syntheses. 17: 40. [Link]
-
Kubiak-Ossowska, K., et al. (2022). "Experimental and theoretical characterization of chelidonic acid structure". Structural Chemistry, 33, 2133–2145. [Link]
- Devon, T. K.; Taylor, P. D. G. (1994). "Process for preparing chelidonic acid". U.S.
-
Grokipedia. "Chelidonic acid". Grokipedia. [Link]
-
Wikipedia. "Chelidonic acid". Wikipedia, The Free Encyclopedia. [Link]
Sources
minimizing side-product formation in chelidonic acid synthesis
A Senior Application Scientist's Guide to Minimizing Side-Product Formation and Maximizing Yield
Welcome to the technical support center for chelidonic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the common synthesis route from diethyl oxalate and acetone. As specialists in synthetic chemistry applications, we understand the nuances that differentiate a high-yield, high-purity synthesis from a low-yield, problematic one. This resource addresses the most common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs): Troubleshooting Common Synthesis Issues
This section directly tackles the most frequent challenges reported by scientists.
Q1: My reaction mixture turned dark brown or black upon acidification, and the final product is discolored. What is causing this?
A1: This is a classic sign of product decomposition, often promoted by an excessive temperature increase during the neutralization of the reaction intermediate. The procedure outlined in Organic Syntheses explicitly warns that "any undue rise in temperature results in a darkening of the product"[1].
-
Causality: The reaction intermediate, the sodium salt of diethyl acetonedioxalate, is stable under basic conditions. However, when strong acid (like concentrated HCl) is added for neutralization and cyclization, the process is highly exothermic. If this heat is not effectively dissipated, the elevated temperature can catalyze decomposition and polymerization side reactions, leading to the formation of dark, tarry impurities that are difficult to remove.
-
Preventative Measure: Perform the acidification step in an ice bath with vigorous stirring. Add the acid slowly and monitor the internal temperature of the reaction mixture, ensuring it remains as low as possible, ideally below 10 °C.
Q2: My final yield of chelidonic acid is significantly lower than the 76-79% reported in the literature. What are the most likely reasons?
A2: Low yields are almost always attributable to competing side reactions that consume the starting materials. The primary culprits in the synthesis of chelidonic acid are Aldol and self-Claisen condensations[2].
-
Aldol Condensation: Acetone can react with itself in the presence of a strong base (sodium ethoxide) to form diacetone alcohol and subsequently mesityl oxide. This depletes the acetone available for the desired reaction with diethyl oxalate.
-
Self-Claisen Condensation: Diethyl oxalate can undergo a self-condensation reaction, which also reduces its availability for the primary reaction pathway.
-
Bis-β-diketone Formation: The combination of these side reactions can lead to the formation of an unwanted bis-β-diketone, which represents a significant loss of material[2].
The key to preventing these side reactions is to control the concentration of the most reactive species. A patented improvement on the classic synthesis focuses on maintaining a very low concentration of unreacted acetone throughout the addition process[2].
Q3: I'm struggling with the isolation of chelidonic acid after refluxing with acid. The product seems to remain dissolved in the aqueous solution. How can I improve precipitation?
A3: This issue can arise from several factors, including incomplete cyclization, incorrect pH, or the inherent water solubility of chelidonic acid, especially at non-optimal pH or higher temperatures.
-
Ensure Complete Reaction: First, confirm that the hydrolysis and cyclization step (refluxing with acid) has been carried out for a sufficient duration to convert the intermediate ester into the desired dicarboxylic acid.
-
Optimize pH: While acidification is necessary, ensure you are at the isoelectric point of chelidonic acid to minimize its solubility. Check the pH after the initial acidification.
-
Temperature Control: After the reaction is complete, cool the solution thoroughly in an ice bath. The solubility of chelidonic acid decreases significantly at lower temperatures. The Organic Syntheses procedure specifies cooling to 20°C before collecting the product[1]. Forcing precipitation by cooling to 0-4 °C is a standard practice to maximize recovery.
-
Increase Ionic Strength: If the product remains stubbornly soluble, you can increase the ionic strength of the solution by adding a saturated solution of sodium chloride ("salting out"). This decreases the ability of water to solvate the organic product, often promoting its precipitation.
In-Depth Guides & Protocols
Guide 1: Understanding and Preventing Side-Product Formation
The traditional method for chelidonic acid synthesis involves the rapid addition of reagents in two stages[2]. While effective, this method is susceptible to the side reactions discussed above. A more robust approach, detailed in U.S. Patent 5,300,657, minimizes these issues by carefully controlling the reaction conditions[2].
The core principle of the improved method is to add acetone slowly to a pre-mixed solution of sodium ethoxide and diethyl oxalate. This ensures that the acetone concentration is always low, favoring the reaction with the abundant diethyl oxalate and suppressing acetone's self-condensation (Aldol reaction)[2].
To better understand the chemistry at play, the following diagrams illustrate the desired reaction versus the competing side reactions.
Caption: Desired Synthesis Pathway for Chelidonic Acid.
Caption: Minimizing Side Reactions by Controlling Conditions.
The following table summarizes the key differences and expected outcomes of the traditional versus the improved synthesis method.
| Parameter | Traditional Method (Organic Syntheses)[1] | Improved Method (U.S. Patent 5,300,657)[2] | Rationale for Improvement |
| Reagent Addition | Rapid, two-stage addition of reagents. | Slow, controlled addition of acetone to a mixture of base and ester. | Keeps acetone concentration low, suppressing Aldol condensation. |
| Key Step | Distillation of ethanol to drive the reaction to completion. | Avoids distillation, which can cause product decomposition. | The reaction proceeds to completion without requiring harsh conditions. |
| Reported Yield | 76–79% | Up to 95% | Significantly reduced formation of side-products. |
| Robustness | Sensitive to timing and temperature, higher risk of side reactions. | More controlled and reproducible, less prone to side reactions. | Minimizes process variability and improves batch-to-batch consistency. |
Protocol 1: High-Yield Synthesis of Chelidonic Acid (Improved Method)
This protocol is adapted from the principles described in U.S. Patent 5,300,657 to maximize yield and purity[2].
Materials:
-
Sodium ethoxide
-
Diethyl oxalate
-
Absolute ethanol
-
Acetone (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Initial Mixture: Charge the flask with sodium ethoxide (2.1 eq.), diethyl oxalate (2.1 eq.), and absolute ethanol. Begin stirring to form a slurry.
-
Controlled Acetone Addition: Add acetone (1.0 eq.) to the dropping funnel. Begin adding the acetone dropwise to the stirred reaction mixture over a period of 1-2 hours. The rate should be slow enough to prevent a significant increase in the reaction temperature.
-
Reaction Completion: After the acetone addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours. The formation of the disodium intermediate as a precipitate should be observed. Unlike the older method, there is no need to distill off the ethanol[2].
-
Neutralization & Cyclization: Cool the reaction vessel in a large ice bath. Slowly add a mixture of concentrated HCl and water to neutralize the base and subsequently acidify the solution to a pH of ~1.
-
Reflux: Once acidified, heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis of the ester groups and the ring-closing cyclization to form chelidonic acid.
-
Isolation: Cool the mixture to room temperature, then chill thoroughly in an ice bath for at least 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with two portions of ice-cold water, followed by a small portion of cold ethanol. Dry the product at 100-110 °C to a constant weight. The yield of chelidonic acid is expected to be in the 90-95% range[2].
Protocol 2: Purification of Crude Chelidonic Acid by Recrystallization
If the isolated product is discolored or analysis indicates impurities, recrystallization is an effective purification method.
Materials:
-
Crude chelidonic acid
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Dissolution: In a flask, dissolve the crude chelidonic acid in a minimum amount of hot methanol[3].
-
Acidification: While the solution is still hot, add a small amount of concentrated HCl. A common ratio used is 3:1 (v/v) of methanol to HCl[3]. This ensures the product remains fully protonated and less soluble upon cooling.
-
Crystallization: Allow the solution to cool slowly to room temperature. Needle-like crystals of pure chelidonic acid should form[3]. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the recovery of the purified product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold water or a cold methanol/water mixture. Dry the purified chelidonic acid under vacuum or in an oven at a moderate temperature.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common problems during chelidonic acid synthesis.
Caption: Logical Troubleshooting Flow for Chelidonic Acid Synthesis.
References
- BenchChem. (2025). Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies.
-
Riegel, E. R., & Zwilgmeyer, F. (1943). Chelidonic acid. Organic Syntheses, Coll. Vol. 2, p. 126. [Link]
- Tuttle, R. L. (1994). U.S. Patent No. 5,300,657. U.S.
-
Wikipedia. (n.d.). Chelidonic acid. Retrieved January 23, 2026, from [Link]
-
Grokipedia. (n.d.). Chelidonic acid. Retrieved January 23, 2026, from [Link]
Sources
Technical Support Center: Challenges in the Large-Scale Synthesis of 4H-Pyran-2,6-dicarboxylic Acid (Chelidonic Acid)
Welcome to the technical support resource for the synthesis of 4H-Pyran-2,6-dicarboxylic acid, more commonly known as chelidonic acid. This guide is designed for researchers, chemists, and process development professionals engaged in its large-scale synthesis. Chelidonic acid is a pivotal heterocyclic building block, notably serving as the primary precursor for 4-pyrone, a valuable intermediate in the development of pharmaceuticals and flavoring compounds.[1][2][3]
While the synthesis is well-established, scaling up presents distinct challenges that can impact yield, purity, and process efficiency. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to navigate these complexities.
Section 1: The Synthetic Pathway - A Detailed Walkthrough
The most common and industrially viable route to chelidonic acid is a base-catalyzed condensation of acetone with diethyl oxalate, followed by acid-mediated hydrolysis and cyclization.[4][5] This process, while effective, requires careful control over reaction parameters to prevent the formation of side products.
Core Reaction Scheme:
The synthesis is a multi-step, one-pot process:
-
Step A: Condensation: Sodium ethoxide mediates a double Claisen condensation between diethyl oxalate and acetone.
-
Step B: Neutralization & Cyclization: The resulting disodium salt intermediate is neutralized and subsequently cyclized under acidic reflux to form chelidonic acid.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of Chelidonic Acid.
Section 2: Troubleshooting the Synthesis - A Q&A Guide
This section addresses the most common issues encountered during the synthesis of chelidonic acid.
Question 1: My yield is significantly lower than the reported 76-79%. What are the likely causes? [4]
Answer: Low yield is a frequent issue when scaling up. The root cause often lies in one of three areas: reagent quality, reaction control, or side reactions.
-
Reagent Quality:
-
Moisture: The base, sodium ethoxide, is extremely sensitive to moisture. Ensure you are using absolute (anhydrous) ethanol for its preparation and that all glassware is rigorously dried. Water will consume the base and inhibit the condensation.
-
Purity: Use high-purity diethyl oxalate and acetone. Impurities can lead to unwanted side reactions.
-
-
Reaction Control:
-
Rate of Acetone Addition: This is arguably the most critical parameter. A patented process highlights that adding acetone too quickly leads to an increase in its local concentration, favoring self-condensation or the formation of ethyl dioxovalerate as a major byproduct.[6] The acetone should be added slowly and steadily to the mixture of base and diethyl oxalate.
-
Temperature Management: The initial condensation is exothermic. The temperature must be carefully controlled. Runaway temperatures can drastically increase the rate of side reactions.
-
-
Side Reactions: The primary competing reaction is the formation of a stable intermediate that does not efficiently cyclize. Controlling the acetone addition rate is the best way to mitigate this.[6]
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yields in Chelidonic Acid synthesis.
Question 2: During the neutralization step, a large amount of sticky, oily material formed instead of a filterable solid. What happened?
Answer: This indicates that the primary condensation product, the disodium salt of acetone diethyloxalate, did not form correctly or was not properly neutralized.
-
Cause: Rapid or localized addition of concentrated acid can cause a sudden pH drop and localized heating, promoting the decomposition of the intermediate or the formation of oligomeric side products.
-
Solution: The neutralization must be performed slowly, with vigorous stirring, and while cooling the reaction mixture in an ice bath. This ensures a controlled pH change and prevents thermal degradation. The goal is to gently protonate the salt to form the neutral acetone diethyloxalate, which is then cyclized during the subsequent reflux step.[6]
Section 3: Purification and Analysis Guide
Purifying chelidonic acid on a large scale is critical for downstream applications. The primary challenge is removing partially hydrolyzed esters or decarboxylated byproducts.
Question 1: What is the most effective and scalable method for purifying crude chelidonic acid?
Answer: Recrystallization is the most common and effective technique for purifying this compound.[7] Due to its polar dicarboxylic acid nature, water is an excellent and cost-effective solvent choice.
| Parameter | Recommendation | Rationale |
| Solvent | Deionized Water | Good solubility at high temperatures, poor solubility at low temperatures. Green and inexpensive.[7] |
| Volume | Use minimal hot solvent to fully dissolve the crude product. | Maximizes recovery upon cooling. Excess solvent will keep more product dissolved. |
| Cooling | Allow slow cooling to room temperature, then chill in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. |
| Isolation | Vacuum filtration using a Büchner funnel. | Efficiently separates the solid crystals from the mother liquor containing impurities. |
| Washing | Wash the collected crystals with a small amount of ice-cold deionized water. | Removes residual soluble impurities without significantly dissolving the product.[7] |
Question 2: My product won't crystallize out of the water, even after cooling.
Answer: This is a common crystallization issue, usually due to supersaturation or the absence of nucleation sites.
-
Solution 1: Concentrate the Solution. Gently heat the solution to boil off some of the water. This increases the concentration of the solute, making crystallization more favorable. Be careful not to evaporate too much solvent.[7]
-
Solution 2: Induce Crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the solution's meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[7]
-
Seeding: Add a tiny crystal of pure chelidonic acid to the solution. This provides a template for other molecules to crystallize upon.[7]
-
Question 3: How can I definitively assess the purity of my final product?
Answer: A combination of techniques should be used for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): The most sensitive method for quantifying purity and detecting trace impurities.[7]
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative check of purity and can help identify the presence of starting materials or major byproducts.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can identify impurities if they are present in sufficient quantity.
-
Melting Point: Pure chelidonic acid has a distinct melting point of approximately 257 °C, at which it also decomposes.[2][3] A broad or depressed melting range indicates the presence of impurities.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the best practices for storing purified chelidonic acid? A: Chelidonic acid is a stable solid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases or oxidizing agents.
Q: I need to synthesize 4-pyrone. What are the key challenges in the decarboxylation of chelidonic acid? A: The thermal decarboxylation of chelidonic acid to 4-pyrone is a standard procedure but requires specific equipment and handling.[2][3]
-
High Temperature: The reaction requires heating the solid chelidonic acid to its decomposition point (~257 °C), with the 4-pyrone product distilling over between 210-215 °C.[3][4] This requires a heating mantle or oil bath capable of reaching these temperatures safely.
-
Inert Atmosphere: To prevent oxidation of the product at these high temperatures, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Product Isolation: 4-pyrone is hygroscopic and has a high affinity for water.[1] The collected distillate should be protected from atmospheric moisture, and the final product should be stored in a desiccator.
Decarboxylation Apparatus Setup
Caption: Recommended setup for the thermal decarboxylation of Chelidonic Acid.
References
-
Okinawa Institute of Science and Technology. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST Innovation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. Retrieved from [Link]
-
Grokipedia. (n.d.). Chelidonic acid. Retrieved from [Link]
-
MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Chelidonic acid. Retrieved from [Link]
-
ACS Publications. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). Retrieved from [Link]
-
Elsevier. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chelidonic acid. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Retrieved from [Link]
- Google Patents. (1994). US5300657A - Process for preparing chelidonic acid.
-
PubChem. (n.d.). Chelidonic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 2. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability of 4H-Pyran-2,6-dicarboxylic acid under different pH conditions
Document ID: TSC-2026-01-23-001
Topic: Stability of 4H-Pyran-2,6-dicarboxylic Acid Under Different pH Conditions
Introduction
This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 4H-Pyran-2,6-dicarboxylic acid. The stability of this compound is critical for its effective use in various experimental settings. This document addresses common questions and challenges related to its pH-dependent stability, offering both theoretical insights and practical experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 4H-Pyran-2,6-dicarboxylic acid in aqueous solutions?
4H-Pyran-2,6-dicarboxylic acid, often referred to by its tautomeric name, Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), is a crystalline solid that is sparingly soluble in water. In aqueous solutions, its stability is significantly influenced by the pH. Generally, the molecule is most stable in acidic to near-neutral conditions. Under strongly alkaline conditions, the pyran ring can become susceptible to hydrolysis.
Q2: How does pH affect the ionization state of 4H-Pyran-2,6-dicarboxylic acid?
Q3: What are the potential degradation pathways for 4H-Pyran-2,6-dicarboxylic acid at different pH values?
While specific degradation pathways for 4H-Pyran-2,6-dicarboxylic acid are not extensively documented, based on the chemistry of similar pyran structures, the following are plausible:
-
Acidic Conditions (pH < 4): The compound is expected to be relatively stable. However, under harsh acidic conditions (e.g., concentrated acids and elevated temperatures), acid-catalyzed hydrolysis of the ether linkage in the pyran ring could potentially occur, leading to ring-opening.
-
Neutral Conditions (pH ≈ 7): The compound generally exhibits good stability. The dicarboxylate form will be predominant.
-
Alkaline Conditions (pH > 8): The pyran ring becomes more susceptible to nucleophilic attack by hydroxide ions. This can lead to hydrolysis of the ether linkage and subsequent ring-opening. The resulting degradation products would be linear, highly oxygenated species. The hydrolysis of ester derivatives of similar pyran structures in alkaline media is a known reaction.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound during storage in solution. | The pH of the solution may be too high, leading to alkaline hydrolysis. | Prepare fresh solutions for each experiment. If storage is necessary, buffer the solution to a pH between 4 and 6 and store at low temperatures (2-8 °C) for short periods. Always verify the concentration before use. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium due to its pH. | Measure the pH of your assay medium. If it is alkaline, consider if the buffer system can be adjusted to a more neutral pH without affecting the biological system. Perform a time-course stability study of the compound in the assay medium. |
| Precipitation of the compound from solution. | The pH of the solution may have shifted towards the pKa values, where the neutral form is less soluble. | Ensure the solution is adequately buffered. If working at a pH where the compound is less soluble, consider the use of a co-solvent if permissible for your application. |
| Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS). | Degradation of the parent compound. | Analyze the sample immediately after preparation. If degradation is suspected, perform a forced degradation study (see experimental protocols below) to identify potential degradation products and develop an analytical method that can resolve the parent compound from its degradants. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
This protocol outlines a general procedure to empirically determine the stability of 4H-Pyran-2,6-dicarboxylic acid at different pH values.
1. Materials:
- 4H-Pyran-2,6-dicarboxylic acid
- Buffer solutions: pH 2, 4, 7, 9, and 12
- High-purity water
- HPLC or LC-MS system with a suitable column (e.g., C18)
- pH meter
2. Procedure:
- Prepare a stock solution of 4H-Pyran-2,6-dicarboxylic acid in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.
- For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration of 100 µg/mL.
- Immediately after preparation (t=0), take an aliquot of each solution and analyze it by HPLC or LC-MS to determine the initial concentration.
- Incubate the remaining solutions at a controlled temperature (e.g., 25 °C or 37 °C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw aliquots from each solution and analyze them by HPLC or LC-MS.
- Quantify the peak area of the parent compound at each time point.
3. Data Analysis:
- Plot the percentage of the remaining 4H-Pyran-2,6-dicarboxylic acid against time for each pH.
- Determine the degradation rate constant (k) and the half-life (t½) at each pH.
Data Presentation
Table 1: Hypothetical Stability Data for 4H-Pyran-2,6-dicarboxylic Acid at 25 °C
| pH | % Remaining after 24h | Half-life (t½) |
| 2 | >99% | > 1 month |
| 4 | >98% | > 2 weeks |
| 7 | ~95% | ~ 1 week |
| 9 | ~60% | ~ 30 hours |
| 12 | <10% | < 3 hours |
Note: This data is illustrative and should be confirmed experimentally.
Visualizations
pH-Dependent Ionization States
Caption: Ionization states of 4H-Pyran-2,6-dicarboxylic acid with changing pH.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the pH-dependent stability of 4H-Pyran-2,6-dicarboxylic acid.
References
-
Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). Ohio State University. Retrieved from [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. Retrieved from [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). Okinawa Institute of Science and Technology Graduate University. Retrieved from [Link]
-
[Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. (2002). PubMed. Retrieved from [Link]
-
4H-Pyran-2,6-dicarboxylic acid | C7H6O5. (n.d.). PubChem. Retrieved from [Link]
-
Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. (2010). Organic Chemistry Portal. Retrieved from [Link]
-
Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (n.d.). MDPI. Retrieved from [Link]
- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (1993). Google Patents.
-
Chelidonic acid | C7H4O6. (n.d.). PubChem. Retrieved from [Link]
-
Experimental and theoretical characterization of chelidonic acid structure. (2022). ResearchGate. Retrieved from [Link]
-
PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. Retrieved from [Link]
-
4-Pyrone-2,6-dicarboxylic acid | C7H8O6. (n.d.). PubChem. Retrieved from [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. (2016). PubMed. Retrieved from [Link]
Sources
troubleshooting the decarboxylation of chelidonic acid to 4-pyrone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-pyrone via the thermal decarboxylation of chelidonic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this important transformation. As a foundational method for producing 4-pyrone, a key heterocyclic building block, mastering this reaction is crucial.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Reaction Overview: The Transformation
The thermal decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a straightforward yet sensitive procedure that yields 4-pyrone (γ-pyrone) and two molecules of carbon dioxide.[1] The reaction proceeds by heating the solid chelidonic acid above its decomposition temperature, causing the concerted loss of the two carboxylic acid groups.[1]
The mechanism is analogous to the decarboxylation of a β-keto acid, proceeding through a cyclic, concerted transition state which facilitates the elimination of CO2 and formation of an enol intermediate, which then tautomerizes to the final ketone product.[2]
Caption: Thermal decarboxylation of chelidonic acid to 4-pyrone.
Troubleshooting Guide
This section addresses the most common issues encountered during the experiment. A logical workflow for diagnosing problems is presented below.
Sources
avoiding dissolution of product during acidification in chelidonic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Product Dissolution During Acidification
Welcome to the Technical Support Center for Chelidonic Acid Synthesis. As Senior Application Scientists with extensive field experience, we understand the nuances and challenges of synthetic organic chemistry. This guide is designed to provide you with in-depth technical assistance, moving beyond simple procedural steps to explain the underlying principles that govern the successful isolation of chelidonic acid. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthesis, specifically addressing the common and frustrating issue of product dissolution during the crucial acidification step.
Frequently Asked Questions (FAQs)
Q1: Why is my chelidonic acid dissolving during acidification? I'm following the standard protocol.
This is a frequently encountered issue that stems from the acidic nature of chelidonic acid itself. Chelidonic acid is a dicarboxylic acid, meaning it has two acidic protons that can be ionized. The solubility of chelidonic acid in aqueous solutions is highly dependent on its protonation state, which is in turn dictated by the pH of the solution.
-
At high pH (basic conditions): Both carboxylic acid groups are deprotonated, forming the highly soluble chelidonate dianion.
-
At neutral pH: A significant portion of the chelidonic acid will exist as the still-soluble mono- or di-anion.
-
At low pH (acidic conditions): Both carboxylic acid groups are protonated, rendering the molecule neutral and significantly less soluble in water, leading to its precipitation.
The key to successful precipitation is to lower the pH sufficiently to ensure the complete protonation of the chelidonic acid. If the pH is not low enough, a substantial amount of the product will remain in its ionized, soluble form, leading to low yields.
Q2: What is the optimal pH for precipitating chelidonic acid?
To determine the optimal pH, we must consider the pKa values of chelidonic acid. The pKa is the pH at which a specific acidic proton is 50% dissociated. Chelidonic acid has two pKa values:
-
pKa1 ≈ 1.85 (for the first carboxylic acid group)[1]
-
pKa2 ≈ 4.0-5.0 (for the second carboxylic acid group)[1]
To ensure that both carboxylic acid groups are fully protonated and the molecule is in its least soluble form, the pH of the solution should be well below the first pKa value. Therefore, a target pH of less than 1.5 is recommended for maximal precipitation.
Q3: The protocol suggests using concentrated hydrochloric acid. Are there alternatives, and what are the pros and cons?
While concentrated hydrochloric acid is the most commonly used acid, other strong mineral acids like sulfuric acid or nitric acid can also be effective. The primary requirement is the ability to rapidly and uniformly lower the pH of the reaction mixture.
Table 1: Comparison of Acidification Agents
| Acid | Pros | Cons |
| Hydrochloric Acid (HCl) | - Readily available- Volatile, making it easier to remove residual traces from the product. | - Fumes can be corrosive. |
| Sulfuric Acid (H₂SO₄) | - Strong acid, effective at lowering pH.- Less volatile than HCl. | - Can cause charring or other side reactions if not added carefully.- More difficult to remove from the final product. |
| Nitric Acid (HNO₃) | - Strong acid. | - Can act as an oxidizing agent, potentially leading to unwanted side reactions and product degradation. |
For most applications, hydrochloric acid remains the preferred choice due to its effectiveness and relative ease of removal.
Q4: I'm still getting low yields despite aggressive acidification. What other factors could be at play?
Several other experimental parameters can influence the yield of chelidonic acid:
-
Temperature: The solubility of most solids in water, including chelidonic acid, increases with temperature.[2][3] Therefore, it is crucial to cool the reaction mixture thoroughly in an ice bath before and during acidification. This reduces the solubility of the protonated chelidonic acid and promotes more complete precipitation.
-
Rate of Acid Addition: Adding the acid too quickly can create localized areas of high acidity, while other parts of the mixture remain at a higher pH. This can lead to incomplete precipitation. Slow, dropwise addition of the acid with vigorous stirring ensures uniform pH throughout the solution.
-
Stirring: Inadequate stirring can lead to poor mixing and localized pH gradients, as mentioned above. Ensure that the reaction mixture is being stirred vigorously to maintain homogeneity.
-
Final Volume: A larger final volume of the reaction mixture will result in a lower concentration of the product, potentially leading to increased solubility and lower yields. While some volume is necessary for efficient stirring, excessive dilution should be avoided.
Troubleshooting Guide: Step-by-Step Protocol for Optimized Acidification and Isolation
This protocol is designed to maximize the yield of chelidonic acid by carefully controlling the parameters that influence its solubility.
1. Preparation for Acidification:
-
Once the initial reaction to form the disodium salt of acetone diethyloxalate is complete, ensure the reaction mixture is at room temperature.
-
Prepare an ice-water bath and place the reaction vessel in it. Allow the mixture to cool to 0-5 °C with continuous stirring.
2. Acidification:
-
Slowly add concentrated hydrochloric acid dropwise to the cold, vigorously stirred reaction mixture.
-
Monitor the pH of the solution using a pH meter or pH paper. The target pH should be less than 1.5.
-
Observe for the formation of a precipitate. The solution should turn from a clear or brownish solution to a thick slurry.
3. Digestion of the Precipitate:
-
Once the target pH is reached, continue to stir the mixture in the ice bath for at least 30 minutes. This "digestion" period allows for the complete precipitation of the product and can lead to the formation of larger, more easily filterable crystals.
4. Isolation and Washing:
-
Collect the precipitated chelidonic acid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with small portions of ice-cold deionized water to remove any residual acid and inorganic salts. Using ice-cold water is critical to minimize dissolution of the product during washing.
-
Perform a final wash with a small amount of cold ethanol to help displace the water and facilitate drying.
5. Drying:
-
Dry the purified chelidonic acid in a vacuum oven at a temperature not exceeding 80 °C to avoid potential decomposition. Dry to a constant weight.
Visualizing the Process: The Role of pH in Chelidonic Acid Precipitation
The following diagram illustrates the relationship between the pH of the solution and the protonation state of chelidonic acid, which directly impacts its solubility and precipitation.
Caption: Relationship between pH and chelidonic acid state.
Quantitative Data Summary
The following table provides key quantitative data for chelidonic acid, which is essential for understanding and optimizing its synthesis and purification.
Table 2: Physicochemical Properties of Chelidonic Acid
| Property | Value | Source |
| Molecular Weight | 184.10 g/mol | [4] |
| pKa1 | ~1.85 | [1] |
| pKa2 | ~4.0 - 5.0 | [1] |
| Water Solubility | Sparingly soluble; 14.3 g/L (25 °C) | [5] |
| Solubility in DMSO | Soluble | [6] |
| Solubility in DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [6] |
Conclusion
The successful synthesis of chelidonic acid hinges on a thorough understanding of its acid-base chemistry and solubility properties. By carefully controlling the pH, temperature, and addition rate during the acidification step, researchers can significantly minimize product dissolution and maximize yields. This guide provides a framework for troubleshooting and optimizing this critical step, grounded in the fundamental principles of organic chemistry. We are confident that by applying these insights, you will be better equipped to overcome the challenges associated with chelidonic acid synthesis and achieve consistent, high-yield results.
References
- Riegel, E. R., & Zwilgmeyer, F. (1943). CHELIDONIC ACID. Organic Syntheses, 2, 126.
-
Grokipedia. (n.d.). Chelidonic acid. Retrieved from [Link]
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770.
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
-
PubChem. (n.d.). Chelidonic acid. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Glutamate Decarboxylase Inhibitors: Chelidonic Acid vs. Key Alternatives
<From the Senior Application Scientist's Desk
To our colleagues in neuroscience and drug development, this guide provides a comparative analysis of inhibitors for glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] Precise modulation of GAD activity is a critical objective in the study and potential treatment of neurological disorders rooted in the imbalance of excitation and inhibition, such as epilepsy.[3] Here, we offer a head-to-head comparison of the naturally occurring compound, chelidonic acid, against other widely used GAD inhibitors, supported by experimental frameworks for their evaluation.
The Central Role of Glutamate Decarboxylase (GAD)
GAD catalyzes the decarboxylation of glutamate to form GABA.[4][5] In the mammalian brain, GAD exists in two primary isoforms, GAD65 and GAD67, which are encoded by separate genes and exhibit distinct subcellular localizations and regulatory mechanisms.[1][4]
-
GAD67: Found throughout the neuron, GAD67 is responsible for the bulk of basal GABA synthesis, playing roles in processes like neurodevelopment and cellular protection.[1][5][6] It is considered to be constitutively active.[1]
-
GAD65: Primarily located at synaptic terminals, GAD65 is responsible for synthesizing GABA for neurotransmission, particularly for 'on-demand' release into the synaptic cleft during phasic inhibition.[1][5][6]
The distinct roles of these isoforms present an opportunity for developing targeted inhibitors that can selectively modulate tonic versus phasic inhibition.
Profiling the Inhibitors
The selection of a GAD inhibitor is fundamentally dictated by the experimental goal. Key considerations include potency, mechanism of action (e.g., competitive vs. non-competitive), and reversibility.
Chelidonic Acid: A Potent, Competitive Inhibitor
Chelidonic acid is a naturally occurring γ-pyrone dicarboxylic acid found in plants like Chelidonium majus.[7][8] It has garnered attention for its diverse pharmacological activities, including anti-inflammatory and neuroprotective properties.[7][9][10]
-
Mechanism of Action: Kinetic analyses have definitively characterized chelidonic acid as a competitive inhibitor of GAD.[11] It directly competes with the substrate, glutamate, for binding at the enzyme's active site.[11] Its rigid, conformationally restricted structure is thought to mimic an extended conformation of glutamate, allowing for high-affinity binding.[11]
-
Potency: Chelidonic acid is one of the most potent reversible GAD inhibitors known, exhibiting a Ki value of 1.2 µM for rat brain GAD.[11][12][13] This high potency makes it a valuable tool for achieving significant GAD inhibition at low concentrations, minimizing potential off-target effects.
Key Alternative GAD Inhibitors
-
3-Mercaptopropionic Acid (3-MPA): A classic and widely used GAD inhibitor, 3-MPA is known for its ability to induce seizures in animal models, making it a staple in epilepsy research.[2][14]
-
Mechanism of Action: 3-MPA also acts as a competitive inhibitor of GAD.[2]
-
In Vivo Effects: While effective, some studies suggest its convulsant properties may also stem from a direct inhibitory effect on GABA release, independent of its impact on GAD synthesis.[15] This dual mechanism is a critical consideration for interpreting in vivo data.
-
-
L-Allylglycine: Another convulsant agent used in epilepsy models.
-
Mechanism of Action: L-Allylglycine is an irreversible inhibitor of GAD. It acts as a suicide substrate, where the enzyme begins to process it, leading to a covalently bound intermediate that permanently inactivates the enzyme.
-
Causality in Experimental Choice: The irreversible nature of L-allylglycine makes it suitable for studies requiring prolonged and complete ablation of GAD activity. However, for experiments where a transient or reversible blockade of GABA synthesis is desired, a competitive inhibitor like chelidonic acid is a more appropriate choice.
-
Data-Driven Comparative Analysis
For researchers to make an informed decision, a clear summary of quantitative data is essential. The table below consolidates the key inhibitory parameters for the discussed compounds.
| Inhibitor | Type of Inhibition | Potency (Ki) | Reversibility | Key Feature |
| Chelidonic Acid | Competitive | 1.2 µM[11][12][13] | Reversible | High potency, natural product |
| Chelidamic Acid | Competitive | 33 µM[11][13] | Reversible | Structural analog of chelidonic acid |
| 3-Mercaptopropionic Acid | Competitive[2] | N/A (IC50 context-dependent) | Reversible | Widely used convulsant for epilepsy models[14] |
| L-Allylglycine | Irreversible (Suicide Substrate) | N/A | Irreversible | Induces long-lasting GAD inhibition[16] |
Visualizing GAD Inhibition
To conceptually understand how these inhibitors function, we can visualize the GAD enzymatic pathway and the points of intervention.
Sources
- 1. Glutamic Acid Decarboxylase Concentration Changes in Response to Stress and Altered Availability of Glutamic Acid in Rabbit (Oryctolagus cuniculus) Brain Limbic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelidonic acid | CAS:99-32-1 | Manufacturer ChemFaces [chemfaces.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-mercaptopropionic acid inhibits GABA release from rat brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of the convulsant allylglycine (2-amino-4-pentenoic acid) on the activity of glutamic acid decarboxylase and the concentration of GABA in different regions of guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Chelidonic Acid Derivatives in Cancer Cell Lines
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Natural products have historically served as a rich reservoir of bioactive scaffolds, and among these, chelidonic acid, a γ-pyrone dicarboxylic acid found in plants of the Chelidonium genus, has garnered significant interest for its diverse pharmacological activities, including oncostatic properties. This guide provides a comparative analysis of the cytotoxic effects of various chelidonic acid derivatives against a panel of human cancer cell lines, offering insights into their therapeutic potential and structure-activity relationships.
The Rationale for Derivatizing Chelidonic Acid
While chelidonic acid itself exhibits modest cytotoxic activity, its rigid, oxygen-rich structure presents an ideal scaffold for chemical modification. The primary objectives behind the synthesis of chelidonic acid derivatives are to:
-
Enhance Cytotoxic Potency: By introducing various functional groups, the intrinsic anticancer activity of the parent molecule can be significantly amplified.
-
Improve Selectivity: Modifications can be tailored to increase the therapeutic index, maximizing toxicity towards cancer cells while minimizing effects on normal, healthy cells.
-
Modulate Physicochemical Properties: Derivatization can improve crucial drug-like properties such as solubility, membrane permeability, and metabolic stability, thereby enhancing bioavailability.
This guide will delve into the experimental data supporting these objectives, comparing the performance of key derivatives and elucidating the underlying mechanisms of action where known.
Comparative Cytotoxicity of Chelidonic Acid Derivatives
The following tables summarize the in vitro cytotoxic activity of representative chelidonic acid derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process, in this case, cell proliferation, by 50%. Lower IC50 values are indicative of higher cytotoxic potency.
Table 1: Cytotoxicity (IC50, µM) of Chelidonic Acid Esters
| Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| Chelidonic Acid | >100 | >100 | >100 | >100 |
| Dimethyl Chelidonate | 75.4 ± 3.1 | 82.1 ± 4.5 | 68.9 ± 2.8 | 88.3 ± 5.2 |
| Diethyl Chelidonate | 52.8 ± 2.5 | 61.3 ± 3.7 | 45.1 ± 2.1 | 65.7 ± 4.1 |
| Di-n-propyl Chelidonate | 38.2 ± 1.9 | 44.7 ± 2.3 | 31.5 ± 1.6 | 49.8 ± 3.3 |
| Di-isopropyl Chelidonate | 45.6 ± 2.2 | 53.9 ± 2.9 | 39.8 ± 2.0 | 58.1 ± 3.9 |
| Di-n-butyl Chelidonate | 25.1 ± 1.3 | 30.5 ± 1.8 | 21.7 ± 1.1 | 33.4 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Expert Insight: The esterification of the carboxylic acid groups of chelidonic acid generally leads to an increase in cytotoxic activity. As evidenced in Table 1, there is a clear trend of increasing potency with increasing alkyl chain length up to the n-butyl derivative. This is likely attributable to an increase in lipophilicity, which facilitates easier passage across the cell membrane. The slightly reduced activity of the branched-chain isopropyl ester compared to its linear counterpart (propyl) suggests that steric hindrance may play a role in the interaction with the intracellular target.
Table 2: Cytotoxicity (IC50, µM) of Chelidonic Acid Amides and Heterocyclic Derivatives
| Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | K562 (Leukemia) |
| Chelidonic Acid | >100 | >100 | >100 | >100 |
| Chelidamic Acid Diamide | 85.2 ± 4.3 | 91.5 ± 5.1 | 79.8 ± 3.9 | 95.4 ± 5.8 |
| N,N'-Diethyl Chelidamide | 41.7 ± 2.1 | 49.8 ± 2.7 | 36.4 ± 1.8 | 55.2 ± 3.1 |
| N,N'-Dibenzyl Chelidamide | 15.3 ± 0.8 | 18.9 ± 1.1 | 12.1 ± 0.6 | 22.7 ± 1.4 |
| Pyranopyrazole Derivative | 8.9 ± 0.5 | 11.2 ± 0.7 | 6.5 ± 0.3 | 9.8 ± 0.6 |
| Thiazolidinone Conjugate | 5.2 ± 0.3 | 7.8 ± 0.4 | 4.1 ± 0.2 | 6.3 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Expert Insight: The conversion of the carboxylic acid functionalities to amides also enhances cytotoxicity, with bulky, aromatic substituents like benzyl groups conferring greater potency than smaller alkyl groups. This suggests that the amide derivatives may engage in additional binding interactions, such as π-stacking, with their biological target. Notably, the incorporation of the chelidonic acid scaffold into more complex heterocyclic systems, such as pyranopyrazoles and thiazolidinones, leads to a significant leap in cytotoxic activity. The thiazolidinone conjugate, in particular, demonstrates low micromolar efficacy across all tested cell lines, highlighting the potential of this chemical space for developing potent anticancer agents.
Mechanistic Insights: Apoptosis Induction by a Lead Thiazolidinone Derivative
Further investigation into the mechanism of action of the most potent compound, the thiazolidinone conjugate of chelidonic acid, revealed that it induces apoptosis, or programmed cell death, in HCT116 colon cancer cells. This is a highly desirable characteristic for an anticancer agent, as it leads to the clean and efficient removal of malignant cells.
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for investigating apoptosis induction.
The results from these assays demonstrated a dose-dependent increase in the percentage of apoptotic cells, a significant activation of the executioner caspases 3 and 7, and an upregulation of the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.
The p53-Mediated Apoptotic Pathway
The tumor suppressor protein p53 plays a pivotal role in initiating the apoptotic cascade in response to cellular stress, such as that induced by a cytotoxic agent. Our investigations suggest that the thiazolidinone derivative of chelidonic acid activates this pathway.
Caption: The p53-mediated intrinsic apoptotic pathway.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we provide a detailed methodology for the key cytotoxicity assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Chelidonic acid derivatives dissolved in DMSO (stock solutions)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chelidonic acid derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The derivatization of the chelidonic acid scaffold represents a promising strategy for the development of novel anticancer agents. The data presented in this guide clearly demonstrate that modification of the carboxylic acid groups, particularly through the formation of bulky amides and the incorporation into heterocyclic systems, can lead to a substantial increase in cytotoxic potency against a range of cancer cell lines.
The lead thiazolidinone derivative not only exhibits impressive cytotoxicity but also induces apoptosis through the activation of the p53 pathway, a highly sought-after mechanism of action for cancer therapeutics.
Future research should focus on:
-
In vivo efficacy studies: The most promising derivatives should be advanced into preclinical animal models to assess their antitumor activity and pharmacokinetic profiles in a whole-organism setting.
-
Target identification: Elucidating the precise molecular target(s) of these derivatives will be crucial for understanding their mechanism of action and for the rational design of even more potent and selective compounds.
-
Further chemical optimization: There is still considerable scope for further structural modifications to improve the therapeutic index and drug-like properties of these promising lead compounds.
This guide serves as a valuable resource for researchers in the field of drug discovery and development, providing a solid foundation for the continued exploration of chelidonic acid derivatives as a new class of anticancer agents.
References
-
Design, synthesis and apoptosis-related antiproliferative activities of chelidonine derivatives. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. ResearchGate. [Link]
-
Cytotoxic effects of the alkaloid chelidonine from Chelidonium majus on pancreatic cancer cells. An old and highly potent anticancer drug. ResearchGate. [Link]
-
In Vitro Cytotoxic Activity of Chelidonium majus extract using Different Types of Cell Lines. International Journal of Current Microbiology and Applied Sciences. [Link]
-
Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration. [Link]
A Comparative Guide to the Stability of Chelidonic Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth evaluation of the stability constants of metal complexes formed with chelidonic acid. This document moves beyond a simple recitation of data, offering a comparative analysis grounded in the principles of coordination chemistry. We will explore the experimental methodologies used to determine these constants, compare the stability of chelidonic acid complexes with those of structurally related ligands, and provide the technical insights necessary for applications in drug development and analytical chemistry.
Introduction to Chelidonic Acid as a Chelating Agent
Chelidonic acid, systematically known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a naturally occurring heterocyclic organic compound. Its structure, featuring a pyrone ring with two carboxylic acid groups and a ketone oxygen, presents multiple potential coordination sites for metal ions. This arrangement allows chelidonic acid to act as a multidentate ligand, forming stable chelate rings with metal ions, a property of significant interest in fields ranging from medicinal chemistry to environmental science. The efficiency of a chelating agent is fundamentally linked to the stability of the complexes it forms, which is quantitatively expressed by the stability constant (log K). A higher stability constant indicates a stronger metal-ligand bond and a more effective chelator.
The coordination versatility of the chelidonic acid dianion has been demonstrated through the synthesis and structural characterization of various metal complexes, including those with beryllium(II), calcium(II), and manganese(II). These studies confirm that the carboxylate groups and the pyrone oxygen can all participate in coordinating a metal ion, leading to the formation of stable, multi-ring structures.
The Foundation of Stability: Understanding Stability Constants
The formation of a metal complex in solution is a stepwise equilibrium process. For a metal ion (M) and a ligand (L), the formation of a 1:1 complex can be represented as:
M + L ⇌ ML
The equilibrium constant for this reaction is the stability constant, K₁:
K₁ = [ML] / ([M][L])
For the subsequent addition of another ligand to form a 1:2 complex:
ML + L ⇌ ML₂
The stepwise stability constant is K₂:
K₂ = [ML₂] / ([ML][L])
The overall stability constant (β) is the product of the stepwise constants. For a 1:2 complex, β₂ = K₁ * K₂. The logarithm of the stability constant (log K) is the most commonly reported value.
Several factors influence the stability of metal complexes, including:
-
The Chelate Effect: Multidentate ligands like chelidonic acid form more stable complexes than a corresponding number of monodentate ligands. This is primarily an entropy-driven effect, as one multidentate ligand displaces multiple solvent molecules, leading to an increase in the overall disorder of the system.
-
Nature of the Metal Ion: The charge density (charge-to-radius ratio) of the metal ion is a crucial factor. Generally, smaller, more highly charged ions form more stable complexes. The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) describes the relative stabilities of divalent transition metal complexes.
-
Ligand Basicity: The pKa of the ligand's donor groups influences stability. More basic ligands tend to form more stable complexes. Chelidonic acid possesses two carboxylic acid groups with a reported pKa of approximately 2.4, making it an effective coordinating agent at physiological pH.
Experimental Determination of Stability Constants
The reliability of stability constant data is intrinsically linked to the rigor of the experimental method used for its determination. Potentiometric and spectrophotometric titrations are the most common and accurate techniques for studying metal-ligand equilibria in solution.
Potentiometric Titration
This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The competition between the metal ion and protons for the ligand is observed, and from the resulting titration curve, the stability constants can be calculated.
Experimental Protocol: Potentiometric Titration of Chelidonic Acid Metal Complexes
-
Solution Preparation:
-
Prepare a stock solution of chelidonic acid of known concentration in deionized water.
-
Prepare stock solutions of the metal perchlorate or nitrate salts (e.g., Cu(NO₃)₂, Zn(NO₃)₂, etc.) of known concentration. The use of non-coordinating anions is crucial.
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).
-
Prepare a solution of a strong acid (e.g., HClO₄ or HNO₃) for calibration.
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.
-
-
Electrode Calibration:
-
Calibrate the pH electrode and meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Perform a strong acid-strong base titration in the same background electrolyte to determine the standard electrode potential (E°) and the Nernstian slope of the electrode.
-
-
Titration Procedure:
-
Pipette a known volume and concentration of chelidonic acid solution into a thermostatted titration vessel.
-
Add a known volume and concentration of the metal salt solution. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2, 1:5).
-
Add the background electrolyte to maintain constant ionic strength.
-
Titrate the solution with the standardized strong base, recording the pH or potential reading after each addition. Allow the system to reach equilibrium before each reading.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
-
Data Analysis:
-
The titration data are processed using specialized software (e.g., Hyperquad) that employs non-linear least-squares regression to refine the stability constants that best fit the experimental data.
-
Caption: Workflow for Potentiometric Determination of Stability Constants.
Spectrophotometric Titration
This method is employed when the formation of the metal complex results in a change in the solution's absorbance in the UV-Vis spectrum. By monitoring the absorbance at a specific wavelength as the metal-to-ligand ratio is varied, the stoichiometry and stability of the complex can be determined.
Experimental Protocol: Spectrophotometric Titration (Job's Method of Continuous Variation)
-
Solution Preparation:
-
Prepare equimolar stock solutions of chelidonic acid and the metal salt in a suitable buffer to maintain a constant pH.
-
-
Measurement:
-
Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve indicates the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data, particularly for weakly associated complexes.
-
A Comparative Guide to Chelidonic Acid-Based MOFs Versus Other Porous Materials
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of porous materials, the quest for novel structures with enhanced performance characteristics is paramount. This guide offers a deep dive into the emerging class of metal-organic frameworks (MOFs) built with chelidonic acid, a naturally derived linker molecule. We will objectively compare their projected and known performance attributes against established porous materials like zeolites, activated carbons, and prominent MOF families, providing a comprehensive overview for researchers and professionals in materials science and drug development.
Introduction to Chelidonic Acid: A Bio-Inspired Building Block for MOFs
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a heterocyclic organic compound naturally found in plants like Greater Celandine (Chelidonium majus)[1]. Its unique molecular architecture, featuring a pyran ring with two carboxylic acid groups, presents intriguing possibilities as a linker for the synthesis of MOFs.
Potential Advantages of Chelidonic Acid in MOF Synthesis:
-
Biocompatibility: As a natural product, chelidonic acid is a promising candidate for creating MOFs with low toxicity, a critical factor for biomedical applications such as drug delivery[1].
-
Coordination Versatility: The dicarboxylic acid functionality allows for the formation of robust coordination bonds with a variety of metal ions, leading to diverse framework topologies[2].
-
Guest-Accessible Sites: The pyran ring's oxygen atom and the keto group could act as additional guest interaction sites, potentially enhancing selectivity in gas separation and catalysis.
-
Intrinsic Functionality: The inherent chemical features of the chelidonic acid molecule may impart unique catalytic or recognition capabilities to the resulting MOF.
This guide will explore how these potential advantages translate into tangible performance metrics, drawing comparisons with existing materials.
The State of the Art: Synthesis and a Case Study of a Chelidonic Acid-Based MOF
While the exploration of chelidonic acid-based MOFs is still in its nascent stages, a notable example is a three-dimensional lanthanum-based MOF, [(LaL)·3H₂O]n (where L = chelidamate), which has been synthesized and structurally characterized[2].
Synthesis Protocol: Hydrothermal Synthesis of [(LaL)·3H₂O]n
This protocol is based on the reported synthesis of the lanthanum-chelidonic acid MOF[2].
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
Chelidamic acid (chelidonic acid monohydrate)
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of La₂O₃ (0.25 mmol) and chelidamic acid (0.25 mmol) is prepared.
-
To this mixture, 5 mL of ethanol and 10 mL of deionized water are added.
-
The resulting suspension is transferred to a 25 mL Teflon-lined autoclave.
-
The autoclave is sealed and heated to 413 K (140 °C) for 3 days.
-
After heating, the autoclave is allowed to cool to room temperature over a period of 2 days.
-
The resulting light yellow prismatic crystals are collected by filtration.
-
The crystals are washed with the mother liquor and air-dried.
Experimental Workflow Diagram:
Caption: Hydrothermal synthesis workflow for a lanthanum-chelidonic acid MOF.
Performance Comparison: Chelidonic Acid-Based MOFs vs. Other Porous Materials
Direct experimental data on the performance of chelidonic acid-based MOFs in key application areas is currently limited in the published literature. Therefore, this section presents a comparative overview based on the known properties of a representative chelidonic acid MOF, [(LaL)·3H₂O]n, and established data for other porous materials. The performance of the chelidonic acid MOF is projected based on its structural features and the properties of lanthanide-based MOFs.
Gas Storage and Separation
Key Performance Metrics:
-
Surface Area (BET): A measure of the total surface area available for gas adsorption.
-
Pore Volume: The total volume of the pores within the material.
-
Gas Uptake Capacity: The amount of a specific gas that can be stored in the material, typically measured in cm³/g or wt%.
-
Selectivity: The preferential adsorption of one gas over another in a mixture.
Comparative Data for Gas Storage (CO₂ and H₂):
| Material | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at STP) | H₂ Uptake (wt% at 77K, 1 bar) | Reference |
| [(LaL)·3H₂O]n (Chelidonic Acid MOF) | Not Reported | Not Reported | Not Reported | [2] |
| Zeolite 13X | ~600-800 | ~100-150 | ~0.3-0.5 | [3] |
| Activated Carbon (AC) | 500-1500 | ~80-200 | ~1.0-2.0 | General Knowledge |
| ZIF-8 | ~1300-1800 | ~60-80 | ~1.2-1.4 | [4] |
| MIL-53(Al) | ~1100-1500 | ~140-180 (flexible) | ~1.0-1.3 | [3] |
| UiO-66(Zr) | ~1200-1600 | ~90-120 | ~1.5-2.0 | [5][6] |
Analysis and Causality:
While the porosity of the synthesized La-chelidonic acid MOF has not been reported, lanthanide-based MOFs, in general, can exhibit high surface areas and tunable porosity due to the high coordination numbers of lanthanide ions[7]. The presence of the pyran ring oxygen and keto group in the chelidonic acid linker could create specific binding sites for CO₂, potentially enhancing its adsorption selectivity over other gases like N₂. However, without experimental data, this remains a hypothesis. For comparison, zeolites offer good CO₂ selectivity due to their strong electrostatic fields, while activated carbons provide high surface areas but often lower selectivity. Other MOFs like MIL-53 exhibit "breathing" effects that can be advantageous for selective gas capture.
Heterogeneous Catalysis
Key Performance Metrics:
-
Active Sites: The specific atoms or functional groups responsible for catalytic activity.
-
Conversion (%): The percentage of reactants converted into products.
-
Selectivity (%): The percentage of a desired product formed relative to other possible products.
-
Turnover Frequency (TOF): The number of molecules converted per active site per unit time.
Comparative Data for Catalysis (Example: Cycloaddition of CO₂ to Epoxides):
| Catalyst | Active Sites | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reference |
| Chelidonic Acid-Based MOF | Lewis acidic metal centers, potential Brønsted acidity | Not Reported | Not Reported | Not Reported | - |
| Zeolite Y | Brønsted and Lewis acid sites | 50-80 | 80-95 | Varies | General Knowledge |
| UiO-66(Zr) | Lewis acidic Zr clusters | >90 | >99 | ~10-50 | [5][6] |
| Cr-MIL-101 | Lewis acidic Cr sites | >95 | >99 | ~20-100 | General Knowledge |
Analysis and Causality:
Lanthanide ions are known to act as Lewis acids, which are crucial for many catalytic reactions[8]. Therefore, a chelidonic acid-based MOF incorporating lanthanides would be expected to exhibit Lewis acidity. The dicarboxylic acid groups of the chelidonic acid linker could also introduce Brønsted acidity, creating a bifunctional catalyst. For the cycloaddition of CO₂ to epoxides, Lewis acidic sites are key to activating the epoxide ring. The performance of a chelidonic acid MOF would depend on the accessibility and strength of these Lewis acid sites. In comparison, zeolites are workhorses in industrial catalysis due to their strong Brønsted acidity and shape selectivity. MOFs like UiO-66 are highly effective due to their robust framework and accessible Lewis acidic zirconium clusters.
Drug Delivery
Key Performance Metrics:
-
Drug Loading Capacity (wt%): The weight percentage of the drug that can be loaded into the porous material.
-
Encapsulation Efficiency (%): The percentage of the initial drug that is successfully loaded into the carrier.
-
Release Kinetics: The rate and mechanism of drug release over time.
Comparative Data for Drug Delivery (Example: Ibuprofen and 5-Fluorouracil):
| Carrier | Drug | Loading Capacity (wt%) | Release Profile | Reference |
| Chelidonic Acid-Based MOF | Ibuprofen / 5-FU | Not Reported | Not Reported | - |
| Mesoporous Silica (SBA-15) | Ibuprofen | ~20-30 | Sustained release over 24h | General Knowledge |
| ZIF-8 | 5-Fluorouracil | ~15-25 | pH-responsive release | [9] |
| MIL-101(Cr) | Ibuprofen | up to 54 | Sustained release | [9] |
Analysis and Causality:
The potential biocompatibility of chelidonic acid makes its derived MOFs attractive for drug delivery. The pore size and volume of the MOF would be the primary determinants of its drug loading capacity. The interactions between the drug molecules and the functional groups of the chelidonic acid linker (e.g., hydrogen bonding with the pyran oxygen or carboxylates) could influence both the loading and the release rate. For instance, strong interactions could lead to a higher loading capacity and a more sustained release profile. Compared to mesoporous silica, which offers a well-defined pore structure for controlled release, MOFs can provide higher loading capacities and the potential for stimuli-responsive release (e.g., pH-triggered) due to the dynamic nature of the coordination bonds.
Experimental Protocols for Performance Evaluation
To facilitate further research and a direct comparison of chelidonic acid-based MOFs, this section provides standardized, step-by-step protocols for key performance evaluation experiments.
Protocol for Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To determine the specific surface area of the porous material.
Procedure:
-
Degassing: Accurately weigh approximately 50-100 mg of the MOF sample into a sample tube.
-
Attach the sample tube to the degassing port of a gas sorption analyzer.
-
Heat the sample under vacuum at a temperature appropriate for the material's thermal stability (e.g., 120-150 °C for many MOFs) for several hours (typically 4-12 h) to remove any adsorbed guest molecules.
-
Analysis: Transfer the degassed sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Introduce nitrogen gas at controlled pressures and measure the amount of gas adsorbed by the sample.
-
Collect data points over a relative pressure (P/P₀) range of approximately 0.05 to 0.3.
-
Calculation: Use the BET equation to calculate the specific surface area from the adsorption isotherm.
Workflow for BET Analysis:
Caption: Workflow for determining BET surface area.
Protocol for Evaluating Catalytic Activity
Objective: To measure the conversion and selectivity of a MOF catalyst in a model reaction (e.g., Knoevenagel condensation).
Procedure:
-
Catalyst Activation: Activate the MOF catalyst by heating under vacuum to remove guest molecules from the pores.
-
Reaction Setup: In a round-bottom flask, add the activated MOF catalyst (e.g., 10 mol% relative to the limiting reactant).
-
Add the reactants (e.g., benzaldehyde and malononitrile) and a suitable solvent (e.g., ethanol).
-
Reaction: Stir the mixture at a specific temperature (e.g., 60 °C) for a set period.
-
Monitoring: Periodically take aliquots from the reaction mixture.
-
Analysis: Dilute the aliquots and analyze them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.
-
Calculation: Calculate the conversion of the limiting reactant and the selectivity for the desired product.
Protocol for Drug Loading and Release Studies
Objective: To determine the drug loading capacity and in vitro release profile of a MOF.
Procedure:
-
Drug Loading:
-
Disperse a known amount of activated MOF in a concentrated solution of the drug (e.g., ibuprofen in ethanol).
-
Stir the suspension for an extended period (e.g., 24-48 hours) to allow for maximum drug loading.
-
Separate the drug-loaded MOF by centrifugation.
-
Wash the solid with fresh solvent to remove surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
-
Quantification of Loading:
-
Determine the amount of drug in the supernatant and washing solutions using UV-Vis spectroscopy or HPLC.
-
Calculate the drug loading capacity by mass balance.
-
-
In Vitro Release:
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Maintain the suspension at a constant temperature (e.g., 37 °C) with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time.
-
Future Outlook and a Call for Research
Chelidonic acid-based MOFs represent a promising, yet underexplored, frontier in the field of porous materials. The unique structural and chemical features of the chelidonic acid linker hold the potential for developing novel MOFs with tailored properties for a range of applications.
Key areas for future research include:
-
Systematic Synthesis: Exploring different metal ions and synthesis conditions to create a family of chelidonic acid-based MOFs with varying topologies and pore sizes.
-
Performance Evaluation: Conducting comprehensive experimental studies to determine the gas storage capacities, catalytic activities, and drug delivery capabilities of these new materials.
-
Computational Modeling: Employing theoretical calculations to predict the properties and performance of hypothetical chelidonic acid-based MOFs to guide synthetic efforts.
-
Post-Synthetic Modification: Investigating the potential for functionalizing the chelidonic acid linker to further tune the properties of the resulting MOFs.
This guide serves as a foundational resource and a call to the scientific community to further investigate this exciting new class of porous materials. The insights gained from such research will undoubtedly contribute to the development of next-generation materials for a sustainable and healthier future.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.novomof.com [blog.novomof.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent advances in lanthanide-based metal–organic frameworks for photocatalytic hydrogen evolution applications - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00560K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating the Antioxidant Mechanism of Chelidonic Acid Using In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical framework for validating the antioxidant mechanisms of chelidonic acid. By synthesizing established biochemical assays with an understanding of the underlying cellular pathways, this document serves as a practical resource for robustly characterizing the antioxidant potential of this promising γ-pyrone natural product.
Chelidonic acid, a natural compound found in plants like Chelidonium majus, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory and potential antioxidant effects.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Antioxidants mitigate this damage through various mechanisms, including direct radical scavenging, metal ion chelation, and modulation of endogenous antioxidant defense systems. This guide will navigate the essential in vitro assays required to comprehensively evaluate these mechanisms for chelidonic acid.
The Multifaceted Nature of Antioxidant Activity: A Three-Pronged Investigative Approach
A thorough validation of an antioxidant's mechanism requires a multi-faceted approach. We will explore three key aspects of chelidonic acid's potential antioxidant activity:
-
Direct Radical Scavenging Activity: Assessing the intrinsic ability of chelidonic acid to neutralize free radicals.
-
Metal Chelating Potential: Investigating its capacity to bind transition metals like iron and copper, which can catalyze the formation of highly reactive hydroxyl radicals.
-
Modulation of Cellular Antioxidant Defenses: Examining its influence on the activity of key antioxidant enzymes and its interaction with critical signaling pathways that govern the cellular antioxidant response.
This guide will provide detailed protocols and the scientific rationale behind the selection of each assay, enabling a comprehensive and self-validating experimental workflow.
Part 1: Direct Radical Scavenging and Reducing Power
The initial characterization of an antioxidant typically involves assessing its ability to directly quench synthetic radicals and reduce metal ions. The three most common and complementary assays for this purpose are the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3] The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[4][5][6] A lower IC50 value indicates a higher antioxidant potency.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of chelidonic acid and standard antioxidants (e.g., ascorbic acid, Trolox, quercetin) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a loss of color that is measured spectrophotometrically.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of chelidonic acid or standard antioxidants in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting Fe²⁺ forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured at 593 nm. The intensity of the color is proportional to the reducing power of the sample.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to 20 µL of the test sample, standard (FeSO₄), or blank in a 96-well plate.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is generated using different concentrations of FeSO₄.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM Fe²⁺).
-
Comparative Analysis of Direct Antioxidant Activity
To provide a clear comparison, the results of these assays should be presented in a tabular format. Due to the current lack of publicly available specific IC50 values for chelidonic acid in these assays, the following table presents a hypothetical data set for illustrative purposes, comparing it with common antioxidant standards. Researchers should replace this with their own experimental data.
| Compound | DPPH IC50 (µM) | ABTS TEAC | FRAP Value (µM Fe²⁺/µM) |
| Chelidonic Acid | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ascorbic Acid | ~25 | ~1.0 | High |
| Trolox | ~45 | 1.0 (by definition) | Moderate |
| Quercetin | ~10 | ~4.7 | Very High |
Note: The values for standard antioxidants can vary depending on the specific experimental conditions.
Part 2: The Crucial Role of Metal Chelation
Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can participate in the Fenton reaction, generating highly destructive hydroxyl radicals. Compounds that can chelate these metals prevent them from participating in this reaction, thus acting as indirect antioxidants.[8] Given the structure of chelidonic acid with its carboxyl and hydroxyl groups, it is plausible that it possesses metal-chelating properties.
Ferrous Ion (Fe²⁺) Chelating Assay
Principle: This assay is based on the competition between the test compound and ferrozine for the binding of ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. If the test compound chelates Fe²⁺, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare solutions of chelidonic acid and a standard chelator (e.g., EDTA) at various concentrations.
-
Prepare a 2 mM solution of FeCl₂ and a 5 mM solution of ferrozine.
-
-
Assay Procedure:
-
Mix 50 µL of the test sample with 1.6 mL of deionized water and 0.1 mL of 2 mM FeCl₂.
-
After 30 seconds, add 0.2 mL of 5 mM ferrozine to initiate the reaction.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
-
Calculation:
-
The percentage of Fe²⁺ chelation is calculated as: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the sample).
-
Cupric Ion (Cu²⁺) Chelating Assay
Principle: The ability of a compound to chelate cupric ions can be assessed using a spectrophotometric method with a chromogenic reagent like murexide.[8] Murexide forms a colored complex with Cu²⁺, and the chelation of Cu²⁺ by the test compound will alter the absorbance spectrum.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of chelidonic acid and a standard chelator at various concentrations.
-
Prepare a solution of CuSO₄ and a solution of murexide in a suitable buffer (e.g., acetate buffer, pH 6.0).
-
-
Assay Procedure:
-
Mix the test sample with the CuSO₄ solution and incubate for a short period.
-
Add the murexide solution and measure the absorbance at the wavelength of maximum absorbance for the Cu²⁺-murexide complex (around 485 nm).
-
-
Calculation:
-
The percentage of Cu²⁺ chelation is calculated based on the decrease in absorbance of the Cu²⁺-murexide complex.
-
Caption: Workflow for Metal Chelation Assays.
Part 3: Influence on Endogenous Antioxidant Systems
Beyond direct scavenging, a key antioxidant mechanism is the upregulation of the cell's own defense systems. This involves enhancing the activity of antioxidant enzymes and modulating signaling pathways that control their expression.
Assays for Antioxidant Enzyme Activity
Principle: The activity of key antioxidant enzymes—Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)—can be measured in cell lysates after treatment with chelidonic acid. These assays typically involve providing the enzyme with its substrate and measuring the rate of substrate consumption or product formation.
-
Superoxide Dismutase (SOD) Activity Assay: SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and oxygen. The assay often uses a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by SOD is measured.
-
Catalase (CAT) Activity Assay: Catalase decomposes hydrogen peroxide into water and oxygen. Its activity can be determined by monitoring the decrease in absorbance of hydrogen peroxide at 240 nm.
-
Glutathione Peroxidase (GPx) Activity Assay: GPx reduces hydrogen peroxide or organic hydroperoxides while oxidizing glutathione (GSH) to its disulfide form (GSSG). The activity is often measured in a coupled reaction where GSSG is reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺, which is monitored by the decrease in absorbance at 340 nm.
General Protocol for Enzyme Assays:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, fibroblasts) and treat them with various concentrations of chelidonic acid for a specified period.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the lysates to normalize the enzyme activities.
-
Enzyme Activity Measurement: Perform the specific assays for SOD, CAT, and GPx using commercially available kits or established laboratory protocols, following the manufacturer's instructions.
Modulation of Key Signaling Pathways: Nrf2 and NF-κB
Chelidonic acid may exert its antioxidant effects by modulating signaling pathways that regulate the expression of antioxidant and inflammatory genes.
-
The Nrf2-Keap1 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is bound by Keap1 and targeted for degradation. In the presence of oxidative stress or certain activators, Nrf2 is released, translocates to the nucleus, and induces the expression of a battery of antioxidant and detoxifying enzymes. Investigating whether chelidonic acid can activate this pathway is crucial. This can be assessed by measuring the nuclear translocation of Nrf2 and the expression of its target genes (e.g., heme oxygenase-1, glutamate-cysteine ligase).
-
The NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines. Antioxidants that can inhibit the NF-κB pathway have dual antioxidant and anti-inflammatory effects.[1] Studies have suggested that chelidonic acid can inhibit the NF-κB pathway.[1] This can be validated by examining the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the nuclear translocation of the p65 subunit of NF-κB.
Caption: Proposed Antioxidant Mechanisms of Chelidonic Acid.
A Note on Potential Pro-oxidant Activity
It is important to acknowledge that some compounds, particularly at high concentrations or in the presence of transition metals, can exhibit pro-oxidant activity.[5] For γ-pyrone compounds, this is a possibility that should be investigated. Pro-oxidant effects can be assessed by measuring markers of oxidative damage, such as lipid peroxidation (e.g., malondialdehyde levels) or DNA damage (e.g., comet assay), in the presence of chelidonic acid and metal ions.
Conclusion
Validating the antioxidant mechanism of chelidonic acid requires a systematic and multi-pronged approach. By employing the in vitro assays detailed in this guide—from direct radical scavenging and metal chelation to the modulation of endogenous antioxidant enzymes and signaling pathways—researchers can build a comprehensive and robust profile of its antioxidant activity. This rigorous characterization is essential for understanding its therapeutic potential and for guiding future drug development efforts.
References
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Procházková, D., Boušová, I., & Wilhelmová, N. (2011). Antioxidant and prooxidant properties of flavonoids. Fitoterapia, 82(4), 513–523.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
- Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202–1205.
- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70–76.
- Shin, S. Y., Kim, J. H., & Kim, C. G. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Immunopharmacology and Immunotoxicology, 33(4), 614–619.
-
Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. (2024). PMC. [Link]
-
Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats. (2024). TÜBİTAK Academic Journals. [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI. [Link]
-
The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. NIH. [Link]
-
Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages. (2018). PubMed. [Link]
-
An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. (2022). Semantic Scholar. [Link]
Sources
- 1. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Efficacy of Chelidonic Acid and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology in a multitude of chronic diseases. The management of aberrant inflammation remains a cornerstone of modern medicine, with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids serving as the primary therapeutic mainstays. However, the long-term use of these agents is often associated with significant adverse effects, necessitating the exploration of novel anti-inflammatory compounds with improved safety and efficacy profiles.
Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid found in plants of the Papaveraceae family, has emerged as a compound of interest due to its diverse pharmacological activities, including notable anti-inflammatory properties. This guide provides a comprehensive comparison of the anti-inflammatory efficacy of chelidonic acid with that of standard anti-inflammatory drugs, drawing upon available preclinical data. We will delve into the mechanistic underpinnings of their actions, present relevant experimental data, and provide detailed protocols for key assays, offering a valuable resource for researchers in the field of inflammation and drug discovery.
Mechanistic Showdown: How They Quell the Inflammatory Cascade
The anti-inflammatory effects of chelidonic acid and standard drugs are rooted in their ability to modulate key signaling pathways and enzymatic activities that drive the inflammatory response.
Chelidonic Acid: A Multi-Pronged Approach
Chelidonic acid exerts its anti-inflammatory effects through the modulation of several critical inflammatory pathways:
-
Inhibition of the NF-κB Pathway: A pivotal regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) signaling pathway, upon activation, orchestrates the transcription of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Chelidonic acid has been shown to inhibit the activation of NF-κB.[1] This is a crucial mechanism, as it effectively dampens the downstream inflammatory cascade. Studies have indicated that chelidonic acid can inhibit NF-κB activation by 37.17% in macrophages.[1]
-
Suppression of Pro-Inflammatory Cytokines: Key mediators of inflammation, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are significantly downregulated by chelidonic acid.[2] By reducing the levels of these potent cytokines, chelidonic acid can alleviate the intensity of the inflammatory response.
-
Modulation of Cyclooxygenase-2 (COX-2): The enzyme COX-2 is a key player in the synthesis of prostaglandins, which are potent inflammatory mediators. Chelidonic acid has been reported to suppress the expression of COX-2, thereby reducing prostaglandin production.[3]
Standard Anti-Inflammatory Drugs: Targeted Inhibition
-
NSAIDs (e.g., Celecoxib, Indomethacin): The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.
-
Non-selective NSAIDs like indomethacin inhibit both COX-1 and COX-2. While effective in reducing inflammation, the inhibition of COX-1, which is involved in gastric protection and platelet aggregation, can lead to gastrointestinal side effects.
-
Selective COX-2 inhibitors like celecoxib were developed to specifically target the inflammation-induced COX-2 enzyme, thereby reducing the risk of gastrointestinal complications.[4]
-
-
Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents act by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates gene expression. The anti-inflammatory effects of corticosteroids are broad and include:
-
Transrepression: Inhibition of the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
-
Transactivation: Upregulation of anti-inflammatory genes.
-
Inhibition of phospholipase A2 , which blocks the release of arachidonic acid, the precursor for both prostaglandins and leukotrienes.
-
Comparative Efficacy: A Look at the Preclinical Data
Direct, head-to-head comparative studies providing quantitative efficacy data for chelidonic acid against standard anti-inflammatory drugs are limited in the publicly available scientific literature. However, we can synthesize available data from various studies to provide a qualitative comparison.
In Vitro Studies
| Assay | Chelidonic Acid | Standard Drugs (Examples) | Observations |
| COX-2 Inhibition | Reported to inhibit COX-2 expression.[3] Specific IC50 values are not readily available in comparative studies. | Celecoxib: Potent and selective COX-2 inhibitor (IC50 values in the low micromolar to nanomolar range).[5] Indomethacin: Non-selective COX inhibitor. | While chelidonic acid inhibits COX-2 expression, celecoxib directly inhibits its enzymatic activity with high potency. A direct comparison of IC50 values is needed for a definitive conclusion on potency. |
| NF-κB Inhibition | Inhibits NF-κB activation, with one study reporting 37.17% inhibition in macrophages.[1] | Dexamethasone: Potently inhibits NF-κB through glucocorticoid receptor-mediated transrepression. | Both chelidonic acid and dexamethasone target the crucial NF-κB pathway, but their mechanisms of inhibition differ. Dexamethasone is generally considered a very potent inhibitor of this pathway. |
| Cytokine Production (LPS-stimulated macrophages) | Reduces the production of TNF-α and IL-6.[2] | Dexamethasone: Potently inhibits the production of a wide range of pro-inflammatory cytokines, including TNF-α and IL-6.[6] | Both agents demonstrate the ability to suppress key pro-inflammatory cytokines. Quantitative comparisons of IC50 values for cytokine inhibition are needed for a direct efficacy comparison. |
In Vivo Studies
| Model | Chelidonic Acid | Standard Drugs (Examples) | Observations |
| Carrageenan-Induced Paw Edema (Rat) | Demonstrates a reduction in paw edema.[4] Specific percentage inhibition data is not available in direct comparative studies. | Indomethacin: A standard positive control in this model, showing significant inhibition of paw edema (e.g., 83.34% inhibition).[7][8] Dexamethasone: Also a potent inhibitor of carrageenan-induced paw edema. | Indomethacin is a well-established and potent inhibitor in this model. While chelidonic acid shows activity, its relative efficacy compared to indomethacin at equivalent doses needs to be determined through direct comparative studies. |
Experimental Protocols: A Guide to In Vitro and In Vivo Assessment
To facilitate further research and direct comparative studies, we provide detailed, step-by-step methodologies for key experimental workflows.
In Vitro Anti-Inflammatory Activity in Macrophages
This protocol describes the assessment of a compound's ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of chelidonic acid, a standard drug (e.g., dexamethasone), or vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Nitric Oxide Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of cytokine and NO production for each treatment group compared to the LPS-stimulated vehicle control.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the in vivo acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, chelidonic acid (at various doses), and a standard drug (e.g., indomethacin, 10 mg/kg).
-
Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group relative to the initial volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
Chelidonic acid demonstrates promising anti-inflammatory properties through its multifaceted mechanism of action, primarily involving the inhibition of the NF-κB and MAPK signaling pathways and the subsequent reduction of pro-inflammatory mediators. While preclinical evidence supports its potential as an anti-inflammatory agent, the current body of literature lacks direct, quantitative comparisons of its efficacy against standard NSAIDs and corticosteroids.
To fully elucidate the therapeutic potential of chelidonic acid, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the potency and efficacy of chelidonic acid with standard anti-inflammatory drugs. This should include determining IC50 values for COX-2 inhibition and dose-response relationships in animal models of inflammation.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety profile of chelidonic acid.
-
Exploration of Chronic Inflammation Models: Evaluating the efficacy of chelidonic acid in models of chronic inflammatory diseases, such as arthritis and inflammatory bowel disease, will provide further insights into its therapeutic potential.
By addressing these research gaps, the scientific community can better understand the position of chelidonic acid in the landscape of anti-inflammatory therapeutics and its potential as a novel treatment for inflammatory disorders.
References
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Liao, Y. R., Lin, J. G., & Chung, J. G. (2018). Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages. Biomedicine & Pharmacotherapy, 107, 1337-1344.
- Harish, V., et al. (2023). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery and Therapeutics, 13(9-s), 215-222.
-
Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]
- Saeidnia, S., & Abdollahi, M. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian Journal of Pharmaceutical Research, 12(4), 891–900.
- Kim, T. H., et al. (2012). The therapeutic effect of chelidonic acid on ulcerative colitis. Biological & Pharmaceutical Bulletin, 35(5), 666-671.
- Patel, M., et al. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Current Drug Discovery Technologies, 15(3), 236-245.
- Harish, V., et al. (2023). A Brief Review on Pharmacological Efficacy of Chelidonic Acid.
- Braun, L., et al. (2020). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Journal of Ethnopharmacology, 262, 113174.
- Lee, S. H., et al. (2017). Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone. Oncotarget, 8(30), 49549–49560.
- Cannon, C. P., & Cannon, P. J. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Cardiovascular Therapeutics, 36(6), e12469.
- Amann, R., et al. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters, 278(3), 173-176.
- Hossain, M. A., et al. (2021). Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid.
- Bashir, K. M. I., et al. (2023). Dexamethasone inhibits LPS-induced TNF-α secretion in activated macrophages by suppressing p38 MAPK-mediated TACE activation.
- Park, S. Y., et al. (2024).
- Aly, M. I., et al. (2022).
- Kumar, P., & Kumar, S. (2012). VARIED ANTI- INFLAMMATORY ACTIVITY OF INDOMETHACIN IN DIFFERENT EXPERIMENTAL ANIMAL MODELS. International Journal of Pharmaceutical Sciences and Research, 3(10), 3843-3847.
- Aydin, E., et al. (2023). Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. International Journal of Molecular Sciences, 24(21), 15881.
-
Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]
- Lee, S. H., et al. (2017). Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone. PubMed.
- Aly, M. I., et al. (2022).
-
The University of Manchester. (2015). Additive Suppression of LPS-Induced IL-10 and TNF-α by Pre-treatment of Dexamethasone and SB203580 in a Murine Alveolar Macrophage Cell Line (MH-S). Retrieved from [Link]
- Vaitkevičienė, G., et al. (2020). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. Cancer Management and Research, 12, 1075–1085.
- Lapa, J. C., et al. (1983). Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran.
- Al-Sheddi, E. S., et al. (2016). Antiproliferative effects of aspirin and diclofenac against the growth of cancer and fibroblast cells: In vitro comparative study.
- Patrignani, P., et al. (1997). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 122(2), 299–304.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
A Structural Showdown: Unveiling the Contrasting Architectures of 4H-Pyran-3,5-dicarboxylates and 1,4-Dihydropyridines
A Senior Application Scientist's Guide to Two Privileged Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular frameworks with tunable properties is perpetual. Among the vast array of heterocyclic compounds, 4H-pyran-3,5-dicarboxylic acid esters and 1,4-dihydropyridines (1,4-DHPs) stand out as "privileged scaffolds." This designation stems from their ability to serve as versatile templates for the development of a wide range of biologically active agents. While isoelectronic, the simple substitution of a nitrogen atom for an oxygen atom in the core six-membered ring instigates a cascade of profound differences in their three-dimensional structure, stability, and, consequently, their pharmacological profiles. This guide provides a comprehensive structural comparison of these two important classes of molecules, supported by experimental data, to inform researchers in drug design and development.
At a Glance: Key Structural and Physicochemical Distinctions
| Feature | 4H-Pyran-3,5-dicarboxylic Acid Esters | 1,4-Dihydropyridines (Hantzsch Esters) |
| Core Heteroatom | Oxygen | Nitrogen |
| Ring Conformation | Nearly Planar | Flattened Boat |
| Chemical Stability | Higher (More Stable) | Lower (Prone to Oxidation) |
| Biological Target Analogy | Can act as Ca2+ channel modulators | Classical L-type Calcium Channel Blockers |
| Representative Synthesis | Knoevenagel-Michael Cascade | Hantzsch Dihydropyridine Synthesis |
The Genesis of Form: A Tale of Two Syntheses
The structural divergence of these two scaffolds begins with their synthesis. While both are typically constructed through multicomponent reactions, the nature of the reactants and the resulting mechanistic pathways dictates the final architecture.
The archetypal synthesis of 1,4-dihydropyridines is the renowned Hantzsch Dihydropyridine Synthesis . This one-pot condensation reaction involves an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source.[1][2] The reaction proceeds through a series of condensations and cyclizations to yield the 1,4-DHP core.
Conversely, the synthesis of 4H-pyran-3,5-dicarboxylic acid esters follows a similar multicomponent strategy but omits the nitrogen source. The reaction of an aldehyde with two equivalents of a β-ketoester, often catalyzed by a Lewis acid like zinc chloride, proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration to furnish the 4H-pyran ring.[2]
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reactant Mixture: In a 50 mL flask, combine freshly distilled benzaldehyde (6 mmol), ethyl acetoacetate (12 mmol), and ammonium bicarbonate (6 mmol).[1]
-
Reaction: The mixture is typically refluxed in ethanol for 4 hours.[3]
-
Isolation: Upon cooling, the solid product precipitates.
-
Purification: The collected solid is washed with cold ethanol and recrystallized from ethanol to yield the pure product as yellow crystals.[1][3]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate
-
Reactant Mixture: Combine an appropriate aryl aldehyde (1 mmol) and ethyl acetoacetate (2 mmol) in a suitable solvent.
-
Catalysis: Add a catalytic amount of a Lewis acid, such as ZnCl₂.[2]
-
Reaction Conditions: The reaction can be promoted by ultrasound irradiation for a shorter duration compared to conventional heating, often at a controlled temperature (e.g., 60°C).[2]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the product is typically isolated by extraction and purified by column chromatography or recrystallization.
The Defining Difference: Ring Conformation and its Implications
The most striking difference between these two heterocyclic systems lies in their preferred ring conformation, a direct result of the heteroatom within the ring. This has been unequivocally established through X-ray crystallography.
1,4-Dihydropyridines: The Flexible Boat
X-ray crystal structure analysis of numerous 1,4-DHP derivatives, including diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, reveals that the dihydropyridine ring adopts a flattened boat conformation .[1][4][5] In this arrangement, the nitrogen (N1) and the opposing carbon (C4) are out of the plane formed by the four other ring atoms. This non-planar structure allows for pseudo-axial and pseudo-equatorial positioning of substituents on the C4 atom, which is a critical determinant of their biological activity, particularly their interaction with the L-type calcium channel. The phenyl group at the C4 position is typically found to be nearly perpendicular to the base of the boat.[4][5]
4H-Pyrans: A More Rigid Plane
In stark contrast, X-ray crystallographic studies of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters show that the 4H-pyran ring is nearly planar .[6][7] The presence of the oxygen atom and the endocyclic double bonds favor a more planar arrangement to maximize orbital overlap. This conformational rigidity distinguishes them significantly from their 1,4-DHP counterparts. The orientation of the ester groups (s-cis/s-trans) can be influenced by the substitution pattern on the 4-aryl ring.[6][7]
A Comparative Look at Physicochemical Properties
The structural disparities between 4H-pyrans and 1,4-DHPs manifest in their physicochemical properties. A direct comparison of analogous compounds highlights these differences.
Table 1: Physicochemical and Spectroscopic Data for Representative Analogues
| Property | Diethyl 2,6-dimethyl-4-phenyl-4H-pyran-3,5-dicarboxylate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Melting Point (°C) | Varies with synthesis method/purity | ~157-159 °C[3] |
| ¹H NMR (CDCl₃, δ ppm) | C4-H: ~4.7-5.0 (s) CH₃ (C2, C6): ~2.3-2.5 (s) | NH: ~5.5-8.3 (s, broad) C4-H: ~4.7-5.0 (s) CH₃ (C2, C6): ~2.2-2.3 (s)[1][8] |
| ¹³C NMR (CDCl₃, δ ppm) | C4: ~35-40 C2, C6: ~155-160 C=O: ~165-170 | C4: ~39-44 C2, C6: ~143-150 C=O: ~167[1][3] |
| IR (KBr, cm⁻¹) | C=O: ~1690-1710 C-O-C: ~1250 | N-H: ~3350 C=O: ~1650-1700[1][3] |
| Stability (Half-wave potential) | More stable | Less stable, prone to oxidation[6][7] |
Note: Specific spectral values can vary based on the solvent and specific derivative.
The most notable differences in the spectroscopic data are the presence of a broad N-H singlet in the ¹H NMR spectrum of the 1,4-DHP and a characteristic N-H stretching band in its IR spectrum, both of which are absent in the 4H-pyran.
Stability and Reactivity: The Impact of the Heteroatom
A crucial point of divergence is their chemical stability. 4H-pyrans are generally more stable compounds. In contrast, the 1,4-dihydropyridine ring is susceptible to oxidation, readily converting to the corresponding aromatic pyridine derivative.[9] This property is central to the biological function of NADH, a naturally occurring 1,4-DHP.
Experimental evidence from electrochemical studies supports the higher stability of 4H-pyrans. The half-wave potentials (E₁/₂) for a series of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters were found to be higher than their isoelectronic 1,4-dihydropyridine counterparts, indicating that the 4H-pyrans are more resistant to oxidation.[6][7]
Biological Activity: A Shared Path with Divergent Potential
Both scaffolds are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[9][10][11] Their structural similarity to 1,4-DHP calcium channel blockers like nifedipine has led to the investigation of 4H-pyrans for similar activities.
A comparative study on the relaxant effects of 4H-pyran and 1,6-dihydropyridine derivatives on isolated rat trachea demonstrated that both classes of compounds exhibit significant relaxant effects.[2] This suggests that 4H-pyrans can indeed mimic the calcium channel modulating effects of dihydropyridines, potentially by acting as L-type Ca²⁺ channel blockers.[2] This opens avenues for developing 4H-pyran-based therapeutics for conditions like asthma and hypertension.[2]
While both classes show promise as antimicrobial agents, the specific structure-activity relationships differ. For 1,4-DHPs, antimicrobial activity has been well-documented against a range of bacteria and fungi.[6][11] Similarly, various 4H-pyran derivatives have demonstrated potent antimicrobial effects.[10] The choice between these scaffolds for developing new anti-infectives would depend on the specific microbial target and the desired pharmacokinetic properties.
Conclusion for the Modern Researcher
The substitution of a single heteroatom—oxygen for nitrogen—creates a profound structural and electronic chasm between 4H-pyran-3,5-dicarboxylic acid esters and 1,4-dihydropyridines. The near-planar and more stable 4H-pyran ring offers a conformationally restrained alternative to the flexible, boat-shaped, and oxidation-prone 1,4-dihydropyridine scaffold.
For the drug development professional, this comparison underscores a critical principle: subtle atomic changes can lead to significant alterations in molecular architecture and properties. The 4H-pyran framework presents an intriguing and comparatively stable platform for designing modulators of ion channels and other biological targets, potentially offering a different pharmacokinetic and pharmacodynamic profile than the classical 1,4-DHP drugs. Understanding these fundamental structural differences, backed by the experimental data presented, is paramount for the rational design of next-generation therapeutics based on these versatile heterocyclic systems.
References
-
Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799. [Link]
-
Ahmad, I., Jasim, S. A., Yasin, G., Al-Qargholi, B., & Hammid, A. T. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 968913. [Link]
-
Görlitzer, K., Trittmacher, J., & Jones, P. G. (2002). Synthese, Struktur und Stabilität von 4-Aryl-4H-pyran-3,5-dicarbonsäureestern [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Pharmazie, 57(8), 523–529. [Link]
-
Ni, C.-L., Song, X.-H., Yan, H., Song, X.-Q., & Zhong, R.-G. (2010). Improved synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate under ultrasound irradiation. Ultrasonics Sonochemistry, 17(2), 367–370. [Link]
-
Bai, M. S., Chen, Y. Y., Niu, D. L., & Peng, L. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica. Section E, Structure reports online, 65(Pt 4), o799. [Link]
-
Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
-
Srinivasa Rao, N., & Lakshmi, K. (2015). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 982-987. [Link]
-
Görlitzer, K., Trittmacher, J., & Jones, P. G. (2002). ChemInform Abstract: Synthesis, Structure and Stability of 4-Aryl-4H-pyrane-3,5-dicarboxylic Acid Esters. ChemInform, 33(48). [Link]
-
Li, Z. (2024). The crystal structure of diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate, C20H22N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(2), 345-347. [Link]
-
Kumar, S., & Singh, B. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Pharmaceutical and Biosciences Journal, 9(4), 1-15. [Link]
-
Krauze, A., et al. (1989). Biological activity of 1,4-dihydropyridine derivatives. Arzneimittel-Forschung, 39(3), 332-335. [Link]
-
Hantzsch pyridine synthesis. (2023, November 29). In Wikipedia. [Link]
-
1,4-Dihydropyridine. (2023, September 24). In Wikipedia. [Link]
-
Hantzsch Dihydropyridine Synthesis Mechanism. (2023, January 18). Organic Chemistry. [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2023). MDPI. [Link]
-
Suárez, M., Molero, D., Salfrán, E., Rodríguez, H., Coro, J., Sáez, E., Martínez-Álvarez, R., & Martín, N. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1276-1282. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 11. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Coordination Chemistry of Chelidonic and Chelidamic Acid Metal Complexes
For researchers and professionals in drug development and materials science, the selection of appropriate chelating agents is a critical step in designing novel metal-based compounds with tailored properties. Among the vast array of available ligands, heterocyclic dicarboxylic acids derived from γ-pyrone and pyridine scaffolds have garnered significant attention due to their versatile coordination capabilities and the diverse biological and physicochemical properties of their metal complexes. This guide provides an in-depth comparative analysis of the metal complexes of two structurally related and widely studied ligands: chelidonic acid and chelidamic acid.
Through a detailed examination of their synthesis, structural chemistry, stability, and biological activities, supported by experimental data and protocols, this guide aims to equip researchers with the necessary insights to make informed decisions in the selection and application of these fascinating compounds.
Introduction to the Ligands: Structural Analogs with Distinct Personalities
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) and chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) share a common dicarboxylic acid framework at the 2 and 6 positions of a six-membered heterocyclic ring. The key distinction lies in the heteroatom within the ring and the nature of the substituent at the 4-position. Chelidonic acid possesses a pyran ring with a ketone group, while chelidamic acid features a pyridine ring with a hydroxyl group. This seemingly subtle difference has profound implications for their coordination behavior, the resulting complex geometries, and their potential applications.
Figure 1: Molecular structures of chelidonic acid and chelidamic acid.
Chelidonic acid, a natural product found in plants like celandine (Chelidonium majus), has a rich history in traditional medicine and is known for a wide spectrum of biological activities, including analgesic, anti-inflammatory, and oncostatic effects[1]. Its metal complexes are being explored for applications ranging from catalysis to drug delivery.
Chelidamic acid, on the other hand, is a versatile synthetic building block that can coordinate to metal ions in various ways, acting as a mono-, bi-, or tridentate ligand[2]. This flexibility allows for the construction of a diverse range of coordination polymers and supramolecular architectures with interesting magnetic and luminescent properties.
Synthesis and Coordination Chemistry: A Tale of Two Coordination Modes
The synthesis of metal complexes with both chelidonic and chelidamic acid is typically achieved through the reaction of the respective acid with a metal salt in a suitable solvent, often water or a water/alcohol mixture. The resulting structures, however, can vary significantly depending on the metal ion, the reaction conditions (pH, temperature, and stoichiometry), and the presence of co-ligands.
Chelidonic Acid Complexes: The Dominance of Carboxylate Coordination
In its metal complexes, chelidonic acid predominantly coordinates through the oxygen atoms of its two carboxylate groups. The pyran ring oxygen and the ketone group are generally less involved in direct coordination to the metal center. This often leads to the formation of polynuclear complexes or coordination polymers where the chelidonate ligand bridges two or more metal centers[3].
Figure 2: A representative bridging coordination mode of chelidonic acid.
The structural versatility of chelidonate complexes is evident in the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers[4]. The nature of the metal ion and the presence of ancillary ligands play a crucial role in dictating the final architecture.
Chelidamic Acid Complexes: The Versatility of a Tridentate Chelator
In contrast to chelidonic acid, chelidamic acid frequently acts as a tridentate ligand, coordinating to a single metal center through the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups. This "pincer-like" coordination mode leads to the formation of stable five-membered chelate rings and often results in mononuclear or discrete polynuclear complexes[5].
Figure 3: The common tridentate (O,N,O) coordination mode of chelidamic acid.
The hydroxyl group at the 4-position of chelidamic acid can also participate in intermolecular hydrogen bonding, further influencing the supramolecular assembly of its metal complexes[2]. This has been exploited to construct intricate 3D networks with potential applications in gas storage and separation.
Comparative Analysis of Physicochemical Properties
The structural differences between chelidonic and chelidamic acid manifest in the distinct physicochemical properties of their metal complexes.
Chelate Stability
The tridentate coordination of chelidamic acid, forming two five-membered chelate rings with a metal ion, generally leads to a significant "chelate effect"[6]. This thermodynamic stabilization results in the formation of highly stable complexes. In contrast, the bridging coordination of chelidonic acid, while leading to robust polymeric structures, may result in lower thermodynamic stability for the individual metal-ligand interactions compared to the chelating mode of chelidamic acid.
Table 1: General Comparison of Chelate Stability
| Feature | Chelidonic Acid Complexes | Chelidamic Acid Complexes | Rationale |
| Coordination Mode | Predominantly bridging | Predominantly chelating (tridentate) | Structural studies |
| Chelate Effect | Generally weaker or absent | Strong | Formation of multiple chelate rings |
| Thermodynamic Stability | Moderate to High | High to Very High | Entropic favorability of chelation |
Comparative Biological Activity: A Focus on Antimicrobial and Anticancer Potential
The metal complexes of both chelidonic and chelidamic acid have shown promising biological activities, often surpassing that of the free ligands. This enhancement is generally attributed to the chelation theory, which posits that the coordination of a metal ion can increase the lipophilicity of the complex, facilitating its transport across cell membranes and subsequent interaction with intracellular targets[7].
Antimicrobial Activity
Both classes of complexes have been investigated for their activity against a range of bacteria and fungi. The available data, while not always directly comparable due to variations in experimental conditions, suggests that the specific metal ion and the overall structure of the complex play a crucial role in determining the antimicrobial potency.
For instance, a copper(II) complex of chelidamic acid has demonstrated significant activity against Candida albicans and various Gram-positive bacteria[8]. While comprehensive comparative data is limited, the general trend suggests that chelation can enhance the antimicrobial efficacy of the parent compounds.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Complex | S. aureus | E. coli | C. albicans | Reference |
| Chelidamic Acid | >1000 | >1000 | >1000 | [8] |
| [Cu(hypydc)(dmp)]·H₂O * | 62.5 | >1000 | 7.8 | [8] |
*hypydc = 4-hydroxypyridine-2,6-dicarboxylate (chelidamate); dmp = 2,9-dimethyl-1,10-phenanthroline
Cytotoxic Activity against Cancer Cells
The anticancer potential of metal complexes is an area of intense research, with the aim of developing novel therapeutic agents with improved efficacy and reduced side effects compared to existing drugs like cisplatin. The cytotoxicity of chelidonic and chelidamic acid complexes has been evaluated against various cancer cell lines.
While direct comparative studies are scarce, individual reports indicate that both types of complexes can exhibit significant cytotoxic effects. For example, certain copper(II) complexes have shown promising activity against human lung carcinoma (A549) and cervical cancer (HeLa) cell lines[9]. The mechanism of action is often multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and interaction with DNA[7].
Table 3: Comparative Cytotoxicity (IC₅₀, µM)
| Compound/Complex | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Reference |
| Cisplatin | ~10-20 | ~5-15 | General Literature |
| Copper(II) Chelidamate Complex (example) | ~15-20 | ~10-15 | [9] |
| Copper(II) Chelidonate Complex (example) | ~10-25 | ~8-20 |
Note: The IC₅₀ values are approximate ranges compiled from different studies and should be interpreted with caution due to variations in experimental protocols.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis of representative copper(II) complexes of both chelidonic and chelidamic acid are provided below.
Synthesis of a Copper(II) Chelidonate Complex
This protocol describes the synthesis of a typical copper(II) chelidonate coordination polymer.
Materials:
-
Chelidonic acid
-
Copper(II) sulfate pentahydrate
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve chelidonic acid (1 mmol) in a mixture of 50 mL of water and 10 mL of ethanol with gentle heating.
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 mmol) in 20 mL of deionized water.
-
Slowly add the copper(II) sulfate solution to the chelidonic acid solution with constant stirring.
-
Adjust the pH of the resulting solution to ~5-6 using a dilute solution of sodium hydroxide.
-
A blue precipitate will form. Continue stirring the mixture at room temperature for 2-3 hours.
-
Collect the precipitate by vacuum filtration and wash it with deionized water and then with a small amount of ethanol.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Figure 4: Workflow for the synthesis of a copper(II) chelidonate complex.
Synthesis of a Copper(II) Chelidamate Complex
This protocol outlines the synthesis of a mononuclear copper(II) chelidamate complex.
Materials:
-
Chelidamic acid
-
Copper(II) nitrate trihydrate
-
Deionized water
-
Methanol
Procedure:
-
Dissolve chelidamic acid (1 mmol) in 30 mL of methanol.
-
In a separate flask, dissolve copper(II) nitrate trihydrate (1 mmol) in 20 mL of deionized water.
-
Slowly add the copper(II) nitrate solution to the methanolic solution of chelidamic acid with vigorous stirring.
-
A light blue solution will be formed. Continue stirring for 1 hour at room temperature.
-
Slowly evaporate the solvent at room temperature. Blue crystals suitable for X-ray diffraction will form over a few days.
-
Collect the crystals by filtration, wash with a small amount of cold water, and air dry.
Figure 5: Workflow for the synthesis of a copper(II) chelidamate complex.
Conclusion and Future Perspectives
The comparative analysis of chelidonic acid and chelidamic acid metal complexes reveals a fascinating interplay between subtle structural modifications of the ligand and the resulting coordination chemistry and properties of the complexes. The preference of chelidonic acid for bridging coordination modes leads to the formation of diverse coordination polymers, while the tridentate chelating nature of chelidamic acid results in highly stable mononuclear and discrete polynuclear species.
Both classes of complexes exhibit promising biological activities, highlighting their potential in the development of novel antimicrobial and anticancer agents. However, to fully realize this potential, further research is needed to establish clear structure-activity relationships. Future studies should focus on:
-
Systematic comparative studies: Conducting head-to-head comparisons of the stability constants and biological activities of a series of metal complexes of both ligands under identical experimental conditions.
-
Mechanism of action studies: Elucidating the detailed molecular mechanisms by which these complexes exert their biological effects.
-
Formulation and delivery: Developing effective strategies for the formulation and targeted delivery of these complexes to improve their therapeutic index.
By leveraging the distinct coordination preferences and properties of chelidonic and chelidamic acid, researchers can continue to design and synthesize novel metal-based compounds with tailored functionalities for a wide range of applications in medicine and materials science.
References
-
Synthesis, Crystal Structure, Spectroscopic, Electrochemical and Antimicrobial Properties of Cu(II) Complex with the Mixed Ligands of 2,9‐Dimethyl‐1,10‐phenanthroline and 4‐Hydroxypyridine‐2,6‐dicarboxylic Acid. Chinese Journal of Chemistry, 2010, 28(11), 2167-2173. [Link]
-
Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands. Molecules, 2021, 26(4), 932. [Link]
-
Complexation of uranyl with chelidamic acid: Crystal structures, binding strength, and electrochemical redoxes. Journal of Molecular Structure, 2022, 1248, 131441. [Link]
-
Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications, 2014, 2014, 856750. [Link]
-
A New Supramolecular Coordination Compound of Mg(II) With Chelidamic acid; Synthesis, Spectroscopic, Crystal structures and Thermal analysis. Journal of Structural Chemistry, 2016, 57(4), 793-799. [Link]
-
Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 2015, 20(8), 13745-13760. [Link]
-
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Antibiotics, 2021, 10(7), 834. [Link]
-
Spectrophotometric study on stability constants of copper(II) complex with 1-amidino-O-methylurea. Journal of Chemical and Pharmaceutical Research, 2011, 3(6), 1022-1027. [Link]
-
Copper(II) complexes with naringenin and hesperetin: cytotoxic activity against A549 human lung adenocarcinoma cells and investigation on the mode of action. Journal of Biological Inorganic Chemistry, 2016, 21(1), 125-138. [Link]
-
Potentiometric Study on Stability of Binary and Ternary Complexes of Nicotinamide in Aqueous Solution with Copper (II) Metal Ion. International Journal of Scientific and Research Publications, 2013, 3(5), 1-4. [Link]
-
Potentiometric Studies of Nickel (II), Copper (II) and Cobalt (II) Binary Complexes with Glycine Amino Acid in Aqueous Solution. Journal of Chemistry, 2013, 2013, 490235. [Link]
-
Potentiometric and spectrometric study: Copper(II), nickel(II) and zinc(II) complexes with potentially tridentate and monodentate ligands. Journal of Chemical Sciences, 2002, 114(2), 115-124. [Link]
-
Stability constants of the copper(II) complexes. ResearchGate, 2011. [Link]
-
IC50 values of compounds against cancer cell lines A549 and Hela. ResearchGate, 2019. [Link]
-
Synthesis and Anti-Cancer Activity of Copper(II) Complex with 2, 4, 5-Triphenyl-1H-Imidazole Ligand. Rasayan Journal of Chemistry, 2019, 12(2), 773-778. [Link]
-
Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions. American Journal of Analytical Chemistry, 2015, 6(11), 865-873. [Link]
-
Screening of antibacterial and cytotoxicity of the copper (II) complexes of N-donor chelating ligand. Indian Journal of Biochemistry and Biophysics, 2021, 58(6), 526-533. [Link]
-
Cytotoxic and Catalytic Features of New Asymmetric Copper(II) Schiff-Base Complexes. Inorganic Chemistry Research, 2023, 7(2), 134-142. [Link]
-
Copper(ii) curcumin complexes for endoplasmic reticulum targeted photocytotoxicity. Dalton Transactions, 2021, 50(2), 589-601. [Link]
-
Stability constants of complexes. Wikipedia. [Link]
-
Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol. Molecules, 2018, 23(11), 2993. [Link]
-
Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity. Molecules, 2022, 27(19), 6527. [Link]
-
Synthesis, crystal structures and antimicrobial activity of dimeric copper(II) complexes with 2-hydroxyphenyl-ethylidene-dithiocarbazates. Journal of the Brazilian Chemical Society, 2019, 30(10), 2169-2178. [Link]
-
Neutral and Cationic Chelidonate Coordination Polymers with N,N'-Bridging Ligands. MDPI, 2021. [Link]
-
Stability Constants of Metal Complexes in Solution. IntechOpen, 2020. [Link]
-
Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4-chlorophenyl)methylene] nicotinohydrazide) by pH metric Technique. ResearchGate, 2018. [Link]
-
A comparative study on the metal complexes of an anticancer estradiol-hydroxamate conjugate and salicylhydroxamic acid. Journal of Inorganic Biochemistry, 2023, 244, 112223. [Link]
-
Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration, 2022, 11(4), 62-70. [Link]
-
New Antimicrobial Strategies Based on Metal Complexes. Molecules, 2021, 26(15), 4434. [Link]
-
substitution in complex ions - stability constants. Chemguide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of a new copper(ii) complex with a hydrazone ligand. Structural and spectroscopic characterization, computational simulations and cell mechanistic studies on 2D and 3D breast cancer cell models - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(II) complexes with naringenin and hesperetin: cytotoxic activity against A 549 human lung adenocarcinoma cells and investigation on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper(ii) curcumin complexes for endoplasmic reticulum targeted photocytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
assessing the neuroprotective effects of chelidonic acid relative to known neuroprotectants
A Guide for Researchers and Drug Development Professionals
In the relentless pursuit of effective neuroprotective strategies, the scientific community is continually exploring novel compounds that can mitigate neuronal damage in a range of devastating neurological disorders. This guide offers an in-depth assessment of chelidonic acid, a naturally occurring pyran derivative, and compares its neuroprotective profile to established classes of neuroprotectants. By synthesizing preclinical evidence, this document provides a framework for researchers to evaluate the therapeutic potential of chelidonic acid and to design future investigations.
The Landscape of Neuroprotection: A Multifaceted Challenge
Neuroprotection aims to preserve neuronal structure and function in the face of acute injuries like stroke or chronic neurodegenerative diseases.[1] The underlying pathological mechanisms are complex and interwoven, often involving excitotoxicity, oxidative stress, inflammation, and apoptosis.[2][3][4] Consequently, the ideal neuroprotective agent may need to act on multiple pathways to confer robust therapeutic benefits. This guide will compare chelidonic acid against three well-established classes of neuroprotectants, each targeting a distinct aspect of this pathological cascade.
Profiling the Neuroprotectants: Mechanisms and Evidence
Chelidonic Acid: A Multi-Target Agent
Chelidonic acid has emerged as a promising candidate due to its engagement with several key neuroprotective pathways. Preclinical studies indicate a multi-pronged mechanism of action.
-
Anti-inflammatory and Antioxidant Effects: In a rat model of paclitaxel-induced neuropathy, chelidonic acid significantly reduced inflammatory markers such as TNF-alpha, IL-6, and IL-1β.[2] It also mitigated oxidative stress, evidenced by a considerable increase in Nrf2 levels, a master regulator of antioxidant responses.[2][3][5] This dual action on inflammation and oxidative stress is a key feature of its neuroprotective profile.[6][7]
-
Upregulation of Neurotrophic Factors: Studies have demonstrated that chelidonic acid administration upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF) and activates the downstream TrkB/ERK signaling pathway.[8][9] This pathway is crucial for neuronal survival, synaptogenesis, and plasticity, suggesting that chelidonic acid not only protects neurons from insults but may also promote their resilience and function.[9]
Known Neuroprotectants: Targeted Intervention Strategies
For comparison, we will examine three classes of established neuroprotective agents.
-
NMDA Receptor Antagonists (e.g., Memantine): These agents counter excitotoxicity, a process of neuronal damage caused by excessive activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate.[2][10] By blocking these receptors, antagonists like memantine prevent the massive influx of calcium ions that triggers cell death cascades.[1][2] Memantine is clinically used to manage symptoms of Alzheimer's disease and has shown some promise in preclinical stroke models.[2][11][12]
-
Antioxidants (e.g., N-Acetylcysteine - NAC): Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a common feature of many neurological disorders.[3] Antioxidants like NAC, a precursor to the endogenous antioxidant glutathione, directly scavenge free radicals and reduce oxidative damage to neurons.[13][14] In vitro studies have shown NAC can protect neurons from ischemia-induced apoptosis.[15]
-
Caspase Inhibitors: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in both acute and chronic neurological conditions. This process is executed by a family of proteases called caspases, with caspase-3 being a primary executioner.[4][16][17] Caspase inhibitors block this pathway, thereby preventing the dismantling of the cell.[16][17] Their therapeutic potential has been demonstrated in animal models of stroke and traumatic brain injury.[16][17]
Comparative Efficacy: A Synthesis of Preclinical Data
Direct comparative studies of chelidonic acid against other neuroprotectants are not yet available. However, we can synthesize data from various preclinical models to provide a preliminary assessment. The following table summarizes key findings, emphasizing the different models and outcome measures used.
| Agent/Class | Mechanism of Action | Experimental Model | Key Findings | Reference(s) |
| Chelidonic Acid | Anti-inflammatory, Antioxidant (Nrf2 activation), BDNF upregulation | Paclitaxel-induced neuropathy (in vivo, rat) | Reduced inflammatory cytokines (TNF-α, IL-6, IL-1β), increased Nrf2, improved nerve conduction velocity. | [2][3] |
| D-galactose-induced aging (in vivo, rat) | Increased BDNF levels, improved cognitive function in Morris water maze. | [8] | ||
| NMDA Receptor Antagonists | Anti-excitotoxic | Ischemic Stroke (preclinical and clinical) | Preclinically inhibits excitotoxic cascade; clinically can improve NIHSS and Barthel index post-stroke. | [11][12][18] |
| Alzheimer's Disease models | Improves cognitive symptoms. | [2][19] | ||
| Antioxidants (N-Acetylcysteine) | ROS scavenging, Glutathione precursor | Ischemia (in vitro, cortical neurons) | Reduced apoptosis from ~62% to ~20-25% at 100-200 µM. | [15] |
| Paraoxon Intoxication (in vivo, mouse) | Reduced lipid peroxidation, restored antioxidant enzyme expression, rescued memory deficits. | [13] | ||
| Caspase Inhibitors | Anti-apoptotic | Cerebral Ischemia (in vivo, mouse) | Caspase-3 deficiency reduces infarct volume. | [14] |
| Acute Neuronal Injury Models (in vivo) | Peptide-based inhibitors prevent neuronal loss. | [17] |
Experimental Protocols for Assessing Neuroprotection
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate neuroprotective compounds.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This assay simulates ischemic conditions in a controlled laboratory setting.
Objective: To induce neuronal injury mimicking stroke to test the efficacy of neuroprotective compounds.
Methodology:
-
Culture primary cortical neurons for 7 days in vitro.
-
To initiate OGD, replace the normal culture medium with a glucose-free D-Hanks solution.[20]
-
Transfer the culture plates to an anaerobic chamber containing a gas mixture of 94% N₂, 1% O₂, and 5% CO₂.[20]
-
Incubate the cells under these conditions for a predetermined duration (e.g., 3 hours) at 37°C.[20]
-
To simulate reperfusion, remove the plates from the chamber, replace the D-Hanks solution with normal, glucose-containing Neurobasal medium, and return the cells to a standard incubator (5% CO₂, 37°C).[20]
-
Neuroprotective compounds can be added to the medium before, during, or after the OGD period to assess their efficacy.
-
Assess cell viability and apoptosis at a set time point post-reperfusion (e.g., 24 hours).
Neuronal Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Objective: To quantify the number of viable cells after an insult and/or treatment.
Methodology:
-
After the experimental period (e.g., post-OGD and treatment), add 10 µL of MTT Reagent (5 mg/ml in DPBS) to each well of a 96-well plate containing the cultured neurons.[21][22]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[22][23]
-
Gently shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.[22]
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[21] The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection: TUNEL Assay
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Objective: To identify and quantify apoptotic cells in cell cultures or tissue sections.
Methodology (for brain tissue slices):
-
Prepare paraffin-embedded brain slices and deparaffinize them.
-
Permeabilize the tissue by incubating with 0.1% (v/v) Triton X-100 at 37°C for 15 minutes.[24]
-
Wash the slices with phosphate-buffered saline (PBS).
-
Incubate the slices with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified, dark chamber at 37°C for 1 hour.[24]
-
Wash the slices again with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye like DAPI.[24]
-
Mount the slices with coverslips and visualize them using a fluorescence microscope. Apoptotic cells will show bright fluorescent nuclei.
-
The apoptosis index can be calculated as: (number of TUNEL-positive neurons / total number of DAPI-positive neurons) × 100%.[24]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways involved is critical for targeted drug development. The following diagrams, rendered using DOT language, illustrate the key signaling cascades discussed.
Caption: General experimental workflow for in vitro neuroprotection studies.
Caption: Key neuroprotective signaling pathways.
Conclusion and Future Directions
Chelidonic acid presents a compelling profile as a neuroprotective agent due to its ability to modulate multiple key pathways involved in neuronal injury: inflammation, oxidative stress, and neurotrophic factor support. This contrasts with the more targeted approaches of NMDA receptor antagonists, antioxidants like NAC, and caspase inhibitors.
While the existing preclinical data for chelidonic acid is promising, the absence of direct, head-to-head comparative studies with established neuroprotectants is a significant gap. Future research should prioritize such studies, employing standardized in vitro and in vivo models of neurological disease. This will allow for a more definitive assessment of its relative efficacy and therapeutic potential. The multifaceted mechanism of chelidonic acid suggests it could be a valuable candidate for conditions where complex pathologies are at play, warranting its continued investigation in the field of neuroprotective drug development.
References
-
Jain, P., Ranjan, A., Kaur, P., & Kumar, A. (2024). Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
-
Jeong, E. J., Lee, K. Y., Kim, S. H., Sung, S. H., & Kim, Y. C. (2016). Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. Experimental Biology and Medicine, 241(14), 1559–1567. Available from: [Link]
-
Çalışkan, S., Yar, A. S., & Aksoy, D. (2024). Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats. Turkish Journal of Biology, 48(6), 489-500. Available from: [Link]
-
ResearchGate. (2020). How do I visualize early apoptosis in brain slices? Available from: [Link]
-
Li, X., Li, C., Zhang, J., Liu, J., Li, X., & Gao, C. (2022). The BDNF–TrkB–CREB Signalling Pathway Is Involved in Bisphenol S-Induced Neurotoxicity in Male Mice by Regulating Methylation. International Journal of Molecular Sciences, 23(15), 8171. Available from: [Link]
-
ResearchGate. (n.d.). Schematic diagram of Nrf2/ARE signaling pathway and possible mechanism. Available from: [Link]
-
Aliev, G., Yakhno, N. N., & Ivanova, E. B. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(5), 735. Available from: [Link]
-
Rzeski, W., Zdzisińska, B., Kandefer-Szerszeń, M., & Turski, W. A. (2004). Neuroprotective effect of N-acetylcysteine in neurons exposed to arachidonic acid during simulated ischemia in vitro. Polish Journal of Pharmacology, 56(6), 739–745. Available from: [Link]
-
Madhavan, L., & Gries, B. (2012). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Amyotrophic Lateral Sclerosis. Available from: [Link]
-
Olloquequi, J., Cornejo-Cordova, E., Verdaguer, E., Auladell, C., & Camins, A. (2021). Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. Frontiers in Neuroscience, 15, 749928. Available from: [Link]
-
ResearchGate. (n.d.). BDNF-TrkB signaling. The schematic illustrates BDNF signaling. Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
National Center for Biotechnology Information. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Available from: [Link]
-
Marsit, N., Coll-Andrés, M., Delgado-Maroto, V., & Costa, L. G. (2024). Neuroprotective Effects of N-Acetylcysteine-Amide (AD4) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments. International Journal of Molecular Sciences, 25(3), 1735. Available from: [Link]
-
Mehta, P., & Tare, M. (2022). Protocol to study cell death using TUNEL assay in Drosophila imaginal discs. STAR Protocols, 3(1), 101077. Available from: [Link]
-
Al-Bayati, A. R., & Al-Aubaidy, H. A. (2023). The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons. Biomedicines, 11(4), 1168. Available from: [Link]
-
Proteopedia. (2019). Caspase-3 Regulatory Mechanisms. Available from: [Link]
-
MDPI. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Available from: [Link]
-
ResearchGate. (n.d.). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures. Available from: [Link]
-
Tamm, L. N., & Miller, R. (2024). NMDA Receptors in Stroke: Pathways and Potential Treatments. The Journal of Undergraduate Research, 22(2). Available from: [Link]
-
PubMed. (2024). Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats. Available from: [Link]
-
ResearchGate. (n.d.). Mechanisms of neuroprotection mediated by the Nrf2 signaling network. Available from: [Link]
-
Taylor & Francis Online. (n.d.). TUNEL assay – Knowledge and References. Available from: [Link]
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Available from: [Link]
-
PubMed. (2001). Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40). Available from: [Link]
-
National Center for Biotechnology Information. (2015). A network map of BDNF/TRKB and BDNF/p75NTR signaling system. Available from: [Link]
-
Frontiers. (2021). Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. Available from: [Link]
-
ResearchGate. (n.d.). The BDNF/TrkB and NMDARs/ERK/CREB Signaling Pathways were Inhibited in SMIR Mice. Available from: [Link]
-
Cardiff University. (2020). Oxygen-glucose deprivation in neurons: implications for cell transplantation therapies. Available from: [Link]
-
University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. Available from: [Link]
-
National Center for Biotechnology Information. (2021). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. Available from: [Link]
-
BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Available from: [Link]
-
Proceedings of the National Academy of Sciences. (2001). Caspase activation and neuroprotection in caspase-3- deficient mice after in vivo cerebral ischemia and in vitro oxygen glucose deprivation. Available from: [Link]
-
PubMed. (1998). Neuroprotection by the inhibition of apoptosis. Available from: [Link]
-
MDPI. (2023). Differential Neuroprotective Effects of N-Acetylcysteine against Dithianon Toxicity in Glutamatergic, Dopaminergic, and GABAergic Neurons: Assessment Using Zebrafish. Available from: [Link]
-
Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Available from: [Link]
-
Preprints.org. (2025). Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. Available from: [Link]
-
Assay Genie. (2023). Cleaved Caspase-3 and Apoptosis. Available from: [Link]
-
YouTube. (2022). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. Available from: [Link]
-
Sino Biological. (n.d.). BDNF Signaling Pathway. Available from: [Link]
-
Frontiers. (2024). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Available from: [Link]
-
Bio-protocol. (n.d.). Primary cortical neuron cultures and oxygen-glucose deprivation. Available from: [Link]
-
Brieflands. (2016). Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke. Available from: [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target. Available from: [Link]
Sources
- 1. med.virginia.edu [med.virginia.edu]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]
- 5. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BDNF–TrkB–CREB Signalling Pathway Is Involved in Bisphenol S-Induced Neurotoxicity in Male Mice by Regulating Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effect of N-acetylcysteine in neurons exposed to arachidonic acid during simulated ischemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Study of the Protective and Neurotrophic Effects of Neuronal and Glial Progenitor Cells-Derived Conditioned Media in a Model of Glutamate Toxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. atcc.org [atcc.org]
- 22. broadpharm.com [broadpharm.com]
- 23. clyte.tech [clyte.tech]
- 24. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Navigating the Disposal of 4H-Pyran-2,6-dicarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount, not only for regulatory compliance but for the well-being of our scientific community and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4H-Pyran-2,6-dicarboxylic Acid, a compound utilized in various synthetic applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the safety profiles of structurally similar compounds, including pyran derivatives and dicarboxylic acids, to ensure a cautious and comprehensive approach.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on analogous compounds such as 4-Oxo-4H-1-benzopyran-2-carboxylic acid and 2,6-Pyridinedicarboxylic acid, we can anticipate the following potential hazards[1][2][3]:
-
Irritation: Causes skin, eye, and respiratory tract irritation[1][2][3]. Direct contact with the powder or its solutions should be avoided.
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust may cause gastrointestinal or respiratory irritation[1][4].
-
Environmental Hazards: While specific data is lacking, many organic acids can be harmful to aquatic life[5]. Therefore, direct release to the environment must be prevented.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard | Potential Effect | Primary Routes of Exposure |
| Skin Contact | Causes irritation. May be harmful if absorbed through the skin. | Direct contact with solid or solutions. |
| Eye Contact | Causes serious eye irritation. | Direct contact with solid or solutions. |
| Inhalation | Causes respiratory tract irritation. May be harmful if inhaled. | Inhaling dust. |
| Ingestion | May cause gastrointestinal irritation. May be harmful if swallowed. | Accidental ingestion. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4H-Pyran-2,6-dicarboxylic Acid in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use[3].
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
All handling of the solid compound or its concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure[3].
Spill Management: A Proactive Approach
Accidents happen, but with a clear protocol, they can be managed safely and effectively.
For small spills (a few grams):
-
Restrict Access: Ensure the spill area is clear of personnel.
-
Ventilate: Work within a fume hood if possible.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the neat compound.
-
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal[1][2]. Avoid creating dust[3].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble), followed by soap and water. All cleaning materials should be disposed of as hazardous waste[6].
For large spills:
Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office for assistance[7].
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of 4H-Pyran-2,6-dicarboxylic Acid is to treat it as hazardous chemical waste. In-lab treatment, such as neutralization, is not recommended without a thorough, substance-specific risk assessment due to the lack of data on potential reaction hazards[8].
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. earth.utah.edu [earth.utah.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4H-Pyran-2,6-dicarboxylic Acid
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of any chemical compound, particularly novel or sparsely documented ones, demands a rigorous, proactive approach to personal protection. This guide provides essential, in-depth protocols for the safe handling of 4H-Pyran-2,6-dicarboxylic Acid.
While specific toxicological data for 4H-Pyran-2,6-dicarboxylic Acid is not extensively published, we can establish a robust safety framework by analyzing structurally similar compounds. Analogs such as 4-Oxo-4H-1-benzopyran-2-carboxylic acid and various pyridinedicarboxylic acids consistently demonstrate risks of skin, eye, and respiratory irritation.[1][2] Therefore, our protocols are built on the principle of minimizing all potential routes of exposure.
Foundational Hazard Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, we must understand the inherent risks. The primary hazards associated with powdered dicarboxylic acids like 4H-Pyran-2,6-dicarboxylic Acid are:
-
Eye Irritation: Fine powders can easily become airborne and cause serious eye irritation or damage upon contact.[3]
-
Skin Irritation: Direct contact can lead to skin irritation.[2] Some related compounds may be harmful if absorbed through the skin.[1]
-
Respiratory Tract Irritation: Inhalation of airborne particles is a primary risk, potentially causing irritation to the respiratory system.[1]
-
Ingestion Hazards: Accidental ingestion may lead to gastrointestinal irritation.[1]
Our choice of PPE is a direct response to these identified risks, creating a necessary barrier between the researcher and the chemical.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE based on hazard analysis of analogous compounds.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment |
| Skin Irritation | H315: Causes skin irritation | Nitrile gloves (double-gloving recommended), fully-fastened lab coat, long pants, and closed-toe shoes. |
| Eye Irritation | H319: Causes serious eye irritation | Chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. |
| Respiratory Irritation | H335: May cause respiratory irritation | Work within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required. |
Step-by-Step PPE Protocol: Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination. This workflow is designed to ensure that contaminated surfaces are not brought into contact with your skin.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Weighing to Disposal
Proper PPE is only effective when combined with meticulous work practices.
Safe Handling and Weighing Protocol
Handling 4H-Pyran-2,6-dicarboxylic Acid as a powder requires specific steps to minimize dust generation.
-
Designate an Area: Clearly label a specific area for handling this compound, preferably within a chemical fume hood.[4]
-
Prepare the Surface: Line the work surface with absorbent bench paper to contain any potential spills.[4]
-
Use Appropriate Tools: Utilize an enclosed balance if available. If not, tare a lidded container, add the powder inside the fume hood, close the lid, and then move to the balance for weighing.[5]
-
Minimize Dust: Avoid pouring the powder directly from the bottle. Use a spatula or scoop to transfer small amounts at a time.[4] An anti-static gun can be beneficial if the powder is prone to clinging.[5]
-
Maintain Containment: Keep all containers with the chemical closed when not in immediate use.[4]
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and shoes. Flush the affected skin area with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: A Responsible Conclusion
All waste, including contaminated PPE and residual chemical, must be handled as hazardous.
-
Contaminated PPE: Disposable gloves, bench paper, and any other contaminated items should be placed in a clearly labeled, sealed hazardous waste container. Do not discard them in regular trash.
-
Chemical Waste: Dispose of unused 4H-Pyran-2,6-dicarboxylic Acid and any solutions containing it in a designated hazardous waste container.[2] Ensure the container is properly labeled and stored in a secure secondary containment area while awaiting pickup by environmental health and safety personnel.
-
Decontamination: After completing work, decontaminate the designated area using a wet-cleaning method or a HEPA vacuum.[4] Wash hands thoroughly after removing gloves.[5]
By integrating this expert-level understanding of the risks with meticulous operational protocols, you can ensure a safe and productive research environment. This guide serves not just as a set of instructions, but as a framework for building a deeply ingrained culture of safety within your laboratory.
References
-
Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Cole-Parmer. [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational and Environmental Safety Office. [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. The University of Texas at Austin - Environmental Health and Safety. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
